2-Bromo-4-methylbenzenethiol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-methylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrS/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCRYTAAUMTONR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567882 | |
| Record name | 2-Bromo-4-methylbenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14395-53-0 | |
| Record name | 2-Bromo-4-methylbenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-4-methylbenzenethiol: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 2-Bromo-4-methylbenzenethiol, a versatile substituted aromatic thiol. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's chemical identity, physical properties, detailed synthesis protocols, potential applications as a chemical intermediate, and essential safety and handling information. The narrative emphasizes the causal logic behind experimental choices, ensuring a deep understanding of the underlying chemical principles.
Chemical Identity and Core Properties
This compound is an organobromine and organosulfur compound. The strategic placement of the bromo, methyl, and thiol groups on the benzene ring makes it a valuable precursor in organic synthesis, offering multiple reactive sites for building complex molecular architectures.
A Note on CAS Number Identification: While the IUPAC name for this compound is unequivocally this compound, there can be ambiguity in database entries. The CAS number 14395-51-8 is assigned to the isomer 4-Bromo-2-methylbenzenethiol[1][2]. Researchers should verify the identity of commercial materials through analytical characterization.
Diagram: Chemical Structure of this compound
Caption: Structure of this compound.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | Value for this compound | Value for Isomers (for reference) |
| Molecular Formula | C₇H₇BrS | C₇H₈S (unsubstituted thiocresols) |
| Molecular Weight | 203.10 g/mol [1] | 124.20 g/mol (unsubstituted thiocresols)[3] |
| Boiling Point | Not experimentally determined (Est. >200 °C) | 194 °C (2-Methylbenzenethiol)[3], 195 °C (4-Methylbenzenethiol)[4] |
| Melting Point | Not experimentally determined | 14 °C (2-Methylbenzenethiol)[3], 43-44 °C (4-Methylbenzenethiol)[4] |
| Density | Not experimentally determined | 1.054 g/mL (2-Methylbenzenethiol)[3] |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid with a strong, unpleasant odor. | White solid with an offensive odor (4-Methylbenzenethiol)[4] |
| Solubility | Expected to be soluble in organic solvents (e.g., alcohols, ethers) and insoluble in water. | Insoluble in water; soluble in alcohol and ether (4-Methylbenzenethiol)[4] |
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is most effectively achieved via a multi-step pathway starting from the readily available p-toluidine (4-methylaniline). This route ensures high regioselectivity for the desired 2-bromo isomer. The key steps involve protection of the amine, electrophilic bromination, deprotection, diazotization, and finally, introduction of the thiol group.
Diagram: Synthetic Workflow from p-Toluidine
Caption: Multi-step synthesis of this compound.
Detailed Experimental Protocol
Causality Behind Experimental Choices:
-
Step 1 (Acetylation): The amino group of p-toluidine is a strong activating group, which can lead to multiple bromination products and oxidation by bromine. Converting it to an acetamido group moderates its activating effect and protects it from oxidation, ensuring a cleaner reaction. The acetamido group still directs electrophilic substitution to the ortho and para positions. Since the para position is blocked by the methyl group, bromination occurs selectively at the ortho position.[5][6]
-
Step 2 (Bromination): Acetic acid serves as a polar protic solvent that facilitates the polarization of Br₂ for electrophilic attack. The temperature is controlled to prevent side reactions.[6]
-
Step 3 (Hydrolysis): The protecting acetyl group is removed by acid-catalyzed hydrolysis to regenerate the amino group, which is necessary for the subsequent diazotization step.[5]
-
Step 4 (Diazotization): The reaction of the primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and HCl) forms a diazonium salt. This reaction must be performed at low temperatures (0-5 °C) because diazonium salts are unstable and can decompose at higher temperatures.[7][8]
-
Step 5 (Thiolation): The diazonium group is an excellent leaving group (N₂ gas). It can be displaced by various nucleophiles. Reaction with a xanthate salt, followed by hydrolysis, is a standard and effective method (the Leuckart thiophenol reaction) for converting diazonium salts to thiophenols.[9]
Step-by-Step Methodology:
-
Part A: Synthesis of 2-Bromo-4-methylaniline
-
Acetylation: In a round-bottom flask, reflux p-toluidine (1.0 eq) with glacial acetic acid and a slight excess of acetic anhydride (1.1 eq) for 2-3 hours.[5] Monitor the reaction completion via TLC.
-
Cool the reaction mixture to approximately 45-50 °C.
-
Bromination: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise, maintaining the temperature between 50-55 °C. Stir for an additional hour after addition is complete.[5][6]
-
Pour the reaction mixture into ice water. The solid precipitate, N-(2-bromo-4-methylphenyl)acetamide, is collected by filtration and washed with water.
-
Hydrolysis: Reflux the crude N-(2-bromo-4-methylphenyl)acetamide with concentrated hydrochloric acid for 3-4 hours.[5]
-
Cool the mixture. The hydrochloride salt of the product will precipitate. Filter and wash the salt with a small amount of cold ethanol.
-
Suspend the hydrochloride salt in water and neutralize with a concentrated sodium hydroxide solution to liberate the free base, 2-bromo-4-methylaniline, as an oil or solid. Extract with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
-
Part B: Synthesis of this compound
-
Diazotization: Dissolve the purified 2-bromo-4-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.[7]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, keeping the temperature strictly below 5 °C. Stir for an additional 15-20 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
Thiolation: In a separate flask, prepare a solution of potassium ethyl xanthate (1.1 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. Nitrogen gas evolution will be observed.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Hydrolysis: Heat the reaction mixture to reflux with a strong base (e.g., NaOH or KOH) to hydrolyze the xanthate intermediate to the corresponding thiolate.
-
Cool the mixture and acidify carefully with a mineral acid (e.g., HCl) to protonate the thiolate, precipitating the crude this compound.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by vacuum distillation or column chromatography.
-
Applications in Research and Drug Development
While specific, marketed pharmaceuticals containing the this compound moiety are not prominently documented, its value lies in its role as a versatile chemical building block. Bromo-substituted aromatic compounds are crucial intermediates in medicinal chemistry, and the presence of a thiol group adds another layer of synthetic utility.[10][11]
-
Scaffold for Heterocyclic Synthesis: The thiol group is a potent nucleophile, and the ortho-bromo substituent provides a handle for subsequent cross-coupling reactions. This arrangement is ideal for synthesizing sulfur-containing heterocyclic compounds like benzothiazoles and thianthrenes, which are scaffolds found in many biologically active molecules.
-
Cross-Coupling Reactions: The C-Br bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups and the construction of complex molecular frameworks.
-
Nucleophilic Aromatic Substitution: The thiol group can act as a nucleophile to displace leaving groups on other molecules. Conversely, under certain conditions, the bromine atom can be displaced by strong nucleophiles.
-
Precursor for Bioactive Molecules: Compounds with similar structures, such as 2-bromo-4-methylpropiophenone, serve as key intermediates in the synthesis of analgesics, sedatives, and anticonvulsant drugs.[11] This highlights the potential of this compound to serve in the synthesis of novel therapeutic agents by enabling the assembly of desired pharmacophores.
Safety and Handling
Substituted brominated thiophenols are hazardous chemicals and must be handled with appropriate precautions. Based on data for the isomer 4-Bromo-2-methylbenzenethiol, the following hazards should be assumed[1]:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. Acute toxicity is a significant concern.
-
Irritation/Corrosion: Causes skin irritation and is expected to cause serious eye damage.
-
Odor: Possesses a powerful and unpleasant stench, characteristic of many thiols.
Handling Recommendations:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Store in a cool, dry, well-ventilated area away from oxidizing agents and bases. Keep the container tightly sealed.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aromatic Region (δ ~7.0-7.5 ppm): Three distinct signals. One singlet or narrow doublet (proton between Br and SH), one doublet (proton ortho to CH₃), and one doublet (proton meta to CH₃).- Methyl Protons (δ ~2.3 ppm): A sharp singlet, integrating to 3H.- Thiol Proton (δ ~3.0-4.0 ppm): A broad or sharp singlet, integrating to 1H. The chemical shift is variable and depends on concentration and solvent. |
| ¹³C NMR | - Aromatic Region (δ ~115-140 ppm): Six distinct signals for the aromatic carbons due to the molecule's lack of symmetry.- Methyl Carbon (δ ~20 ppm): One signal for the methyl carbon. |
| IR Spectroscopy | - S-H Stretch: A weak but sharp band around 2550-2600 cm⁻¹.- Aromatic C-H Stretch: Bands above 3000 cm⁻¹.- Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ (from the methyl group).- Aromatic C=C Stretch: Several bands in the 1400-1600 cm⁻¹ region.- C-Br Stretch: A band in the fingerprint region, typically 500-650 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M+2) due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). The nominal molecular weight is 202/204 g/mol . |
References
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Organic Syntheses Procedure. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). p-BROMOTOLUENE. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-methylbenzenethiol. Retrieved from [Link]
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PubChem. (n.d.). 4-Methylbenzenethiol. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-4-chloro-1-methylbenzene. Retrieved from [Link]
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ETH Zurich. (n.d.). NMR Spectra and Molecular Structure. Retrieved from [Link]
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The Good Scents Company. (n.d.). para-thiocresol 1-mercapto-4-methylbenzene. Retrieved from [Link]
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NIST. (n.d.). Benzenethiol, 4-methyl-. Retrieved from [Link]
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Synthesis and purification of 2-Bromo-4-methylbenzenethiol
An In-Depth Technical Guide to the Synthesis and Purification of 2-Bromo-4-methylbenzenethiol
Abstract
This technical guide provides a comprehensive and in-depth protocol for the synthesis and purification of this compound, a key intermediate in the development of novel pharmaceuticals and specialized organic materials. The strategic placement of the bromo, methyl, and thiol functionalities on the benzene ring makes this compound a versatile building block for introducing specific structural motifs that can modulate biological activity and material properties.[1][2] This document is intended for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and the critical parameters for ensuring a successful, high-purity synthesis. The primary synthetic route detailed herein involves the diazotization of 2-Bromo-4-methylaniline, followed by a robust thiolation procedure. Furthermore, this guide presents detailed protocols for purification via vacuum distillation and column chromatography, along with methods for analytical characterization.
Introduction and Strategic Importance
Chemical Identity and Physicochemical Properties
This compound is an organosulfur compound whose utility is derived from its unique electronic and steric properties. The thiol group serves as a potent nucleophile and a key site for forming covalent bonds or coordinating to metal centers, while the bromo- and methyl- substituents provide steric bulk and modulate the reactivity of the aromatic ring.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 14395-53-0 | Sigma-Aldrich |
| Molecular Formula | C₇H₇BrS | PubChem[3] |
| Molecular Weight | 203.10 g/mol | PubChem[3] |
| Appearance | Clear to yellow/brown liquid | ChemicalBook[4] |
| Boiling Point | 207-208 °C | Sigma-Aldrich[5] |
| Density | 1.022 g/cm³ at 25 °C | Sigma-Aldrich[5] |
Significance in Drug Discovery and Materials Science
The structural motif of this compound is of significant interest in medicinal chemistry. The thiol group is a classic functional group for interacting with biological targets, while the methyl group can enhance binding affinity through hydrophobic interactions or improve metabolic stability—a phenomenon sometimes referred to as the "magic methyl" effect.[2] The bromine atom offers a site for further functionalization via cross-coupling reactions, enabling the construction of complex molecular architectures.[6] This makes the title compound a valuable intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty polymers.[1]
A Validated Synthetic Pathway: From Aniline to Thiol
The most reliable and scalable synthesis of this compound begins with the commercially available precursor, 2-Bromo-4-methylaniline. The core transformation involves converting the primary amine into a diazonium salt, which is a highly versatile intermediate.[7] This diazonium salt is then reacted with a sulfur-containing nucleophile to introduce the thiol group. This multi-step approach provides excellent regiochemical control and consistently high yields.
The Diazotization-Thiolation Route: A Mechanistic Overview
The conversion of a primary aromatic amine to a thiol via a diazonium salt is a classic and powerful transformation in organic synthesis.[8] Direct reaction of a diazonium salt with sulfide reagents can be violent and often results in poor yields.[9] A more controlled and efficient method involves the use of xanthates (O-alkyldithiocarbonates). In this process, the diazonium salt reacts with potassium ethyl xanthate to form a stable aryl xanthate intermediate. This intermediate is then readily hydrolyzed under basic conditions to yield the desired thiol. This approach avoids the common pitfalls of disulfide formation and other side reactions.[10]
The overall workflow is visualized below, outlining the key stages from the starting amine to the final purified product.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocol
Crucial Safety Notice: This procedure involves hazardous materials. Diazonium salts can be explosive if allowed to dry.[7] Thiols possess a powerful and unpleasant stench and are toxic.[11][12] All steps must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Moles | Amount |
| 2-Bromo-4-methylaniline | C₇H₈BrN | 186.05 | 0.10 | 18.6 g |
| Concentrated HCl | HCl | 36.46 | ~0.30 | 25 mL |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.11 | 7.6 g |
| Potassium Ethyl Xanthate | C₃H₅KOS₂ | 160.32 | 0.12 | 19.2 g |
| Sodium Hydroxide | NaOH | 40.00 | ~0.50 | 20.0 g |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | 500 mL |
| Saturated NaCl (Brine) | NaCl | 58.44 | - | 100 mL |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~10 g |
Step-by-Step Synthesis Procedure
Step 1: Formation of the Diazonium Salt [7][13]
-
To a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 2-Bromo-4-methylaniline (18.6 g, 0.10 mol) and water (50 mL).
-
Stir the mixture to form a slurry. Slowly add concentrated hydrochloric acid (25 mL) while stirring. The aniline salt will form, possibly as a thick precipitate.
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0–5 °C. Add an additional 100 g of crushed ice to the mixture to ensure the temperature remains low.
-
In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in 30 mL of water.
-
Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred aniline salt slurry over 30 minutes. Causality: A slow, dropwise addition is critical to control the exothermic reaction and prevent the temperature from rising above 5 °C, which would lead to decomposition of the diazonium salt.
-
After the addition is complete, stir the resulting yellow-orange solution for an additional 15 minutes in the ice bath. The reaction is complete when a drop of the solution gives a positive test on potassium iodide-starch paper (turns black/blue).
Step 2: Thiolation via Xanthate Intermediate
-
In a separate 1 L beaker, dissolve potassium ethyl xanthate (19.2 g, 0.12 mol) in 100 mL of water. Cool this solution in an ice bath.
-
Slowly and carefully, pour the cold diazonium salt solution into the stirred potassium ethyl xanthate solution. Causality: This order of addition (diazonium to xanthate) ensures the xanthate is always in excess, minimizing side reactions.
-
A dark, oily precipitate of the xanthate ester should form immediately. Vigorous stirring is essential to ensure complete reaction.
-
Allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.
Step 3: Hydrolysis to the Thiol
-
Prepare a solution of sodium hydroxide (20.0 g, 0.50 mol) in 200 mL of water. Add this solution to the reaction mixture containing the xanthate ester.
-
Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 4 hours. Causality: The basic hydrolysis cleaves the xanthate ester to form the sodium thiolate salt. The reflux condition provides the necessary activation energy for this saponification reaction.
-
Cool the reaction mixture to room temperature. The mixture will likely have two layers.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL) to remove any non-polar impurities. Discard the organic layers.
-
Cool the remaining aqueous layer in an ice bath and carefully acidify it by slowly adding concentrated HCl until the pH is ~1. The thiol will precipitate as a pale-yellow oil or solid.
-
Extract the product into diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash with water (1 x 100 mL) and then with saturated brine (1 x 100 mL).
-
Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is ready for purification.
Purification of this compound
Purification is essential to remove unreacted starting materials, byproducts from side reactions (e.g., disulfides, phenols), and residual solvents. The choice of method depends on the scale and desired final purity.
Protocol 1: Vacuum Distillation (For >5 g scale)
Vacuum distillation is the preferred method for purifying multi-gram quantities of the product, as it effectively separates the desired thiol from less volatile impurities like disulfides.
-
Setup: Assemble a short-path distillation apparatus. It is crucial to use a vacuum-jacketed Vigreux column to prevent premature condensation.
-
Procedure: Transfer the crude oil to the distillation flask. Apply a vacuum (typically 1-5 mmHg).
-
Fractionation: Slowly heat the flask using an oil bath. Collect any low-boiling fractions (residual solvent) first. The main fraction of this compound should distill at a temperature consistent with its boiling point at the applied pressure.
-
Data: The expected boiling point is 207-208 °C at atmospheric pressure.[5] Under vacuum, this will be significantly lower (e.g., ~100-110 °C at 5 mmHg). A pure fraction should be colorless.
Protocol 2: Flash Column Chromatography (For <5 g scale, high purity)
For smaller scales or when extremely high purity is required (e.g., for analytical standards or sensitive biological assays), flash chromatography is ideal.[14]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A non-polar solvent system is required. Start with 100% hexanes and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 5% ethyl acetate in hexanes. Causality: The thiol is relatively non-polar and will elute early. Impurities like disulfides are even less polar, while more polar impurities will remain on the column longer.
-
Procedure:
-
Pack the column with a slurry of silica gel in hexanes.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Begin elution with the selected solvent system, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Diazonium Salt | Reaction temperature exceeded 5 °C. | Ensure rigorous temperature control with an ice-salt bath. Add NaNO₂ solution more slowly. |
| Formation of Dark Tar | Diazonium salt decomposition; side reactions during thiolation. | Ensure all solutions are well-chilled before mixing. Add the diazonium solution to the xanthate solution, not the other way around. |
| Product is a Foul-Smelling Disulfide | Air oxidation of the thiol during workup or storage. | Work quickly during the basic workup. After purification, store the product under an inert atmosphere (Nitrogen or Argon) and refrigerate. |
| Poor Separation in Chromatography | Incorrect eluent polarity; column overloading. | Optimize the eluent system using TLC to achieve an Rf value of 0.2-0.4 for the product.[14] Ensure the crude material is loaded in a concentrated band. |
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Bromo-4-methylbenzenethiol
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-Bromo-4-methylbenzenethiol. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a mere presentation of data. It delves into the causal relationships between the molecular structure and the observed spectral features, providing a framework for spectral interpretation and prediction. The principles discussed herein are grounded in established NMR theory and supported by comparative data from structurally analogous compounds.
Introduction: The Imperative of Structural Elucidation
In the realm of chemical research and pharmaceutical development, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor. This compound, a substituted aromatic thiol, presents a compelling case for the application of NMR spectroscopy. Its structure, characterized by a specific arrangement of bromo, methyl, and thiol functional groups on a benzene ring, gives rise to a unique set of magnetic environments for its constituent protons and carbons. Understanding the NMR spectra of this compound not only confirms its identity but also provides a practical exemplar for the interpretation of spectra for a wide range of substituted aromatic systems.
This guide will provide a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. In the absence of a publicly available, experimentally verified spectrum for this specific molecule, we will employ fundamental NMR principles and draw upon spectral data from closely related compounds to predict and interpret the chemical shifts, coupling constants, and signal multiplicities. This predictive approach serves as a robust instructional tool, honing the reader's ability to deduce molecular structure from spectral data.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the thiol proton. The chemical shifts (δ) are predicted based on the additive effects of the substituents on the benzene ring.
Aromatic Region (δ 7.0-7.5 ppm)
The three protons on the aromatic ring will each produce a unique signal, influenced by the electronic effects of the adjacent substituents. The bromine atom is an ortho, para-director and is deactivating due to its inductive electron-withdrawing effect, while the methyl group is an ortho, para-director and is activating due to hyperconjugation. The thiol group is also an ortho, para-director and is activating.
The interplay of these effects leads to the following predicted assignments:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | ~ 7.4 | Doublet (d) | ~ 8.0 |
| H-5 | ~ 7.1 | Doublet of Doublets (dd) | ~ 8.0, ~ 2.0 |
| H-3 | ~ 7.3 | Doublet (d) | ~ 2.0 |
Causality Behind the Predictions:
-
H-6: This proton is ortho to the electron-donating thiol group and meta to the electron-donating methyl group, but it is also ortho to the electron-withdrawing bromine atom. The deshielding effect of the bromine is expected to be dominant, shifting this proton the furthest downfield. It will appear as a doublet due to coupling with H-5.
-
H-5: This proton is ortho to the methyl group and meta to both the bromine and thiol groups. It will be the most shielded of the aromatic protons. It will appear as a doublet of doublets due to coupling with both H-6 and H-3.
-
H-3: This proton is ortho to the bromine atom and meta to the thiol group, and para to the methyl group. It will be deshielded by the adjacent bromine. It will appear as a doublet due to coupling with H-5.
Aliphatic and Thiol Regions
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -CH₃ | ~ 2.3 | Singlet (s) |
| -SH | ~ 3.5 | Singlet (s) |
Causality Behind the Predictions:
-
-CH₃: The methyl protons are attached to the aromatic ring and will appear as a singlet in the typical range for aryl methyl groups.
-
-SH: The chemical shift of the thiol proton can be variable and is dependent on concentration and solvent. In a non-polar solvent like CDCl₃, it is expected to appear as a sharp singlet.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the methyl carbon. The chemical shifts are predicted based on the substituent effects on the benzene ring.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-SH) | ~ 130 |
| C-2 (C-Br) | ~ 120 |
| C-3 | ~ 133 |
| C-4 (C-CH₃) | ~ 138 |
| C-5 | ~ 128 |
| C-6 | ~ 131 |
| -CH₃ | ~ 21 |
Causality Behind the Predictions:
-
C-1 (C-SH): The carbon bearing the thiol group will be influenced by its electron-donating character.
-
C-2 (C-Br): The carbon attached to the bromine will be significantly shielded due to the heavy atom effect of bromine.
-
C-3: This carbon is ortho to the bromine and para to the methyl group.
-
C-4 (C-CH₃): The carbon attached to the methyl group will be deshielded.
-
C-5: This carbon is ortho to the methyl group and meta to the bromine and thiol groups.
-
C-6: This carbon is ortho to the thiol group and meta to the methyl group.
-
-CH₃: The methyl carbon will appear in the typical aliphatic region.
Experimental Protocol: A Self-Validating System
For the acquisition of high-quality NMR data for this compound, the following protocol is recommended:
4.1. Sample Preparation
-
Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. It is a common solvent for organic compounds and its residual proton signal at δ 7.26 ppm can be used as an internal reference.
-
Concentration: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
4.2. NMR Data Acquisition
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Employ a relaxation delay of 2-5 seconds to ensure accurate integration if quantitative data is desired.
-
Visualizing Structural Relationships
The following diagrams illustrate the structure of this compound and the key relationships for NMR interpretation.
Caption: Predicted ¹H-¹H coupling interactions in the aromatic region.
Conclusion: From Prediction to Confirmation
This guide has provided a detailed, predictive framework for the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles of substituent effects and spin-spin coupling, researchers can confidently predict and interpret the NMR spectra of complex organic molecules. The methodologies and interpretations presented here serve as a valuable tool for structural elucidation and confirmation, ensuring the scientific integrity of research and development endeavors. The provided experimental protocol offers a robust system for obtaining high-quality data for this and similar compounds.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
A Technical Guide to the Mass Spectrometry and Infrared Spectroscopy Analysis of 2-Bromo-4-methylbenzenethiol
This in-depth guide provides a comprehensive technical overview of the mass spectrometry and infrared (IR) spectroscopy analysis of 2-Bromo-4-methylbenzenethiol. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this and similar aromatic thiol compounds. This document moves beyond a simple recitation of methods to explain the underlying scientific principles and rationale behind the analytical choices, ensuring a robust and validated approach to spectral interpretation.
Introduction
This compound, with the chemical formula C₇H₇BrS, is an aromatic thiol of interest in various fields of chemical synthesis and pharmaceutical development. Its structure, featuring a substituted benzene ring with a bromine atom, a methyl group, and a thiol functional group, presents a unique analytical challenge and opportunity. Accurate structural elucidation is paramount for its application, and to this end, mass spectrometry and infrared spectroscopy serve as powerful, complementary techniques. Mass spectrometry provides information on the compound's molecular weight and elemental composition, as well as structural details through the analysis of its fragmentation patterns. Infrared spectroscopy, on the other hand, offers a detailed fingerprint of the molecule's functional groups and bonding arrangements. This guide will delve into the theoretical and practical aspects of analyzing this compound using these two instrumental methods.
Mass Spectrometry Analysis of this compound
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the analysis of this compound, electron ionization (EI) is a common and effective method for generating ions and inducing fragmentation, which provides valuable structural information.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A detailed protocol for the EI-MS analysis of this compound is as follows:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane. The concentration should be optimized to produce a strong signal without overloading the detector.
-
Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization source is used.
-
Inlet System: The sample is introduced into the ion source via a direct insertion probe or a gas chromatograph (GC) for separation from any impurities.
-
Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating a mass spectrum.
Diagram of the Experimental Workflow for EI-MS Analysis
Caption: Workflow for EI-MS analysis of this compound.
Predicted Mass Spectrum and Fragmentation Pattern
The mass spectrum of this compound is expected to exhibit a distinct molecular ion peak and several characteristic fragment ions. The presence of bromine is readily identifiable due to its isotopic signature, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in a pair of peaks (M⁺• and M+2⁺•) for the molecular ion and any bromine-containing fragments, separated by 2 m/z units and with nearly equal intensity.
The molecular weight of this compound (C₇H₇BrS) is approximately 202.1 g/mol . The monoisotopic mass is calculated to be 201.9452 u (for ¹²C₇¹H₇⁷⁹Br³²S).[1]
Table 1: Predicted Key Ions in the Mass Spectrum of this compound
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Neutral Loss | Mechanistic Insights |
| 202 | 204 | [C₇H₇BrS]⁺• | - | Molecular Ion (M⁺•) |
| 123 | - | [C₇H₇S]⁺ | •Br | Loss of a bromine radical, a common fragmentation for brominated aromatics.[2] |
| 169 | 171 | [C₆H₄BrS]⁺ | •CH₃ | Loss of a methyl radical. |
| 91 | - | [C₇H₇]⁺ | •Br, •S | Tropylium ion, a common stable fragment in the mass spectra of toluene derivatives. |
| 122 | - | [C₇H₆S]⁺• | H• | Loss of a hydrogen radical. |
Aromatic compounds are known to produce strong molecular ion peaks due to the stability of the aromatic ring.[2] The fragmentation of aromatic thiols often involves cleavage of the C-S bond or the S-H bond. Alpha-cleavage adjacent to the sulfur atom is also a possible fragmentation pathway.
Diagram of the Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathways for this compound.
Infrared (IR) Spectroscopy Analysis of this compound
Infrared spectroscopy is a non-destructive technique that measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting IR spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
A standard protocol for the FTIR analysis of this compound is as follows:
-
Sample Preparation:
-
Liquid Sample: A thin film of the neat liquid can be prepared between two salt plates (e.g., KBr or NaCl).
-
Solid Sample (if applicable): A KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Solution: A solution in a suitable solvent (e.g., CCl₄ or CS₂) can be prepared and placed in a liquid sample cell. The solvent must be chosen carefully to avoid interfering absorptions in the regions of interest.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample holder (or the solvent) is first recorded. Then, the spectrum of the sample is recorded. The instrument's software automatically subtracts the background spectrum to produce the final IR spectrum of the sample.
-
Spectral Range: The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm⁻¹.
Predicted Infrared Spectrum and Characteristic Absorption Bands
The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its various functional groups. Based on the analysis of similar compounds, the following absorptions are predicted.[3]
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity | Notes |
| ~3050-3100 | C-H stretch | Aromatic C-H | Medium to Weak | Characteristic of aromatic rings.[4] |
| ~2920-2980 | C-H stretch | Methyl (CH₃) | Medium | Asymmetric and symmetric stretching. |
| ~2550-2600 | S-H stretch | Thiol (S-H) | Weak | This is a highly characteristic band for thiols.[3] |
| ~1580-1610 | C=C stretch | Aromatic Ring | Medium to Strong | Ring stretching vibrations. |
| ~1450-1500 | C=C stretch | Aromatic Ring | Medium to Strong | Ring stretching vibrations. |
| ~1380 | C-H bend | Methyl (CH₃) | Medium | Symmetric deformation ("umbrella" mode). |
| ~1000-1250 | C-H in-plane bend | Aromatic C-H | Medium | The exact position depends on the substitution pattern. |
| ~800-900 | C-H out-of-plane bend | Aromatic C-H | Strong | The position is highly indicative of the substitution pattern on the benzene ring. |
| ~600-800 | C-Br stretch | Carbon-Bromine | Medium to Strong | The C-Br stretching vibration typically appears in this region. |
| ~600-700 | C-S stretch | Carbon-Sulfur | Medium to Weak |
The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that are unique to the molecule as a whole.[4]
Diagram of Key Vibrational Modes in this compound
Sources
An In-depth Technical Guide to the Chemical Reactivity and Stability of 2-Bromo-4-methylbenzenethiol
This guide provides a comprehensive analysis of 2-Bromo-4-methylbenzenethiol, a key intermediate in synthetic organic chemistry. We will explore its stability, storage considerations, and multifaceted reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. The discussion is grounded in fundamental chemical principles, supported by detailed experimental protocols and mechanistic diagrams to empower your synthetic strategies.
Physicochemical Properties and Structural Overview
This compound is a polysubstituted aromatic compound featuring a thiol group, a bromine atom, and a methyl group. This unique combination of functional groups dictates its chemical behavior, offering multiple avenues for synthetic modification.
Caption: Key reactive sites of this compound.
A summary of its core physicochemical properties is provided below.
| Property | Value | Source |
| IUPAC Name | 4-Bromo-2-methylbenzenethiol | [1] |
| CAS Number | 14395-51-8 | [2] |
| Molecular Formula | C₇H₇BrS | [1] |
| Molecular Weight | 203.10 g/mol | [1] |
| Appearance | Colorless to yellow liquid/solid | [3] |
| Odor | Repulsive, garlic-like | [4] |
Stability and Safe Handling
The stability of this compound is primarily influenced by the thiol group, which is susceptible to oxidation. Proper handling and storage are critical to maintain its purity and reactivity.
Oxidative Instability
The most common degradation pathway for thiophenols is the oxidation to form disulfides.[4] This reaction can be initiated by atmospheric oxygen and is accelerated by heat, light, and the presence of metal impurities.
-
Mechanism: Two thiol molecules are oxidized, forming a sulfur-sulfur bond in the corresponding disulfide, bis(2-bromo-4-methylphenyl) disulfide.
-
Consequence: The formation of the disulfide impurity reduces the yield of desired reactions involving the free thiol and can complicate purification processes.
Storage Recommendations
To mitigate oxidative degradation and ensure long-term stability, the following storage protocols are essential:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to displace oxygen.[5][6]
-
Temperature: Keep containers tightly closed in a cool, dry, and well-ventilated place, away from heat and direct sunlight.[5][7][8]
-
Material Compatibility: Avoid contact with strong oxidizing agents, acids, and strong bases.[5][6][9] Copper and brass are unsuitable for handling as thiols are corrosive to these materials.[4]
Safe Handling
This compound is classified as harmful and an irritant.[1] Adherence to standard laboratory safety practices is mandatory.
-
Engineering Controls: Always handle this chemical within a chemical fume hood to avoid inhalation of its potent stench and potentially toxic vapors.[7][8] Eyewash stations and safety showers should be readily accessible.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., neoprene), chemical safety goggles, and a lab coat to prevent skin and eye contact.[4][9]
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dictated by its three key functional regions: the thiol group, the carbon-bromine bond, and the aromatic ring.
Reactions at the Thiol Group
The thiol group is the most reactive site, functioning as a potent nucleophile, a mild acid, and a redox-active center.
As discussed under stability, mild oxidizing agents readily convert the thiol to a disulfide. This reaction can also be synthetically useful for creating symmetrical disulfides.
Caption: Workflow for the oxidation of this compound.
Protocol: Synthesis of bis(2-bromo-4-methylphenyl) disulfide This protocol is adapted from a standard procedure for thiol oxidation.[10]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent like ethyl acetate (10 mL).
-
Catalyst Addition: Add a catalytic amount of iodine (I₂) (0.1 mmol).
-
Oxidant Addition: To this mixture, add 30% hydrogen peroxide (1.1 mmol) dropwise at room temperature.
-
Monitoring: Stir the reaction mixture and monitor its progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated sodium thiosulfate solution to remove excess iodine.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter. Remove the solvent under reduced pressure to yield the crude disulfide product, which can be further purified by recrystallization or column chromatography if necessary.
The thiolate anion, readily formed by deprotonation with a mild base (e.g., K₂CO₃, Cs₂CO₃), is a strong nucleophile. It can participate in C-S cross-coupling reactions to form thioethers. This is a cornerstone reaction in drug discovery for linking molecular fragments.
-
S-Alkylation: The thiolate can displace leaving groups from alkyl halides in a classic Sₙ2 reaction.[11]
-
S-Arylation (Buchwald-Hartwig Type): Transition-metal catalysis, particularly with palladium or copper, is often employed to couple the thiol with aryl halides, a process that is otherwise difficult.[12][13]
Reactions at the Carbon-Bromine Bond
The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions, a powerful set of tools for C-C and C-heteroatom bond formation.[14][15]
This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.
This palladium-catalyzed reaction forms a C-N bond between the aryl bromide and an amine, providing access to substituted anilines.
This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to synthesize aryl alkynes.[16]
Caption: Generalized catalytic cycle for cross-coupling at the C-Br bond.
Protocol: Suzuki-Miyaura Coupling of this compound This is a representative protocol illustrating a common cross-coupling application.
-
Inert Setup: To an oven-dried flask, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Atmosphere Exchange: Seal the flask, and cycle between vacuum and an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 5 mL), via syringe.
-
Reaction: Heat the mixture (e.g., to 80-100 °C) and stir until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Reactions on the Aromatic Ring
While the thiol and bromide are the most synthetically exploited sites, the aromatic ring can undergo electrophilic aromatic substitution. The directing effects of the existing substituents (-SH, -Br, -CH₃) must be considered. The thiol and methyl groups are ortho-, para-directing activators, while bromine is an ortho-, para-directing deactivator. The outcome of such reactions will depend heavily on the specific reagents and conditions, often leading to mixtures of isomers.
Conclusion
This compound is a versatile and highly valuable building block for chemical synthesis. Its utility stems from the distinct and predictable reactivity of its thiol and aryl bromide functionalities. The thiol group offers a handle for nucleophilic substitution and oxidation, while the carbon-bromine bond serves as a robust platform for modern transition-metal-catalyzed cross-coupling reactions. A thorough understanding of its stability, particularly its sensitivity to oxidation, is paramount for successful and reproducible experimentation. By leveraging the protocols and mechanistic insights provided in this guide, researchers can effectively harness the synthetic potential of this important intermediate in the development of novel pharmaceuticals and advanced materials.
References
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Material Safety Data Sheet - Thiophenol - Cole-Parmer.
-
Material Safety Data Sheet - Thiophenol, 97% - Cole-Parmer.
-
Thiophenol - SAFETY DATA SHEET.
-
Thiophenol - Santa Cruz Biotechnology.
-
SAFETY DATA SHEET - 4-Bromothiophenol.
-
2-Bromo-4-chloro-6-methylbenzenethiol | Benchchem.
-
SAFETY DATA SHEET - Thiophenol - Fisher Scientific.
-
2-bromo-4-methylbenzaldehyde - Organic Syntheses Procedure.
-
SAFETY DATA SHEET - 2-Bromo-4-methylphenol - Fisher Scientific.
-
4-Bromo-2-methylbenzenethiol | C7H7BrS | CID 19921798 - PubChem.
-
Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents | Organic Letters - ACS Publications.
-
2-Bromo-6-iodo-4-methylbenzenethiol | C7H6BrIS | CID 171010294 - PubChem.
-
Nucleophilic Substitution Reactions.
-
SAFETY DATA SHEET - p-Toluenethiol - TCI Chemicals.
-
Safety Data Sheet - 4-Bromo-2-methoxy-1-methylbenzene - Angene Chemical.
-
Spectroscopic Scrutiny: A Comparative Guide to 2-Bromo-1-iodo-4-methylbenzene Isomers - Benchchem.
-
Application Notes and Protocols: Nucleophilic Substitution Reactions Using 2-Bromo-4'-methylpropiophenone - Benchchem.
-
A kind of method for preparing 2-bromo-4-methylphenol - Google Patents.
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2-Bromo-4-methylphenol(6627-55-0) 1H NMR spectrum - ChemicalBook.
-
A Process For Synthesis Of 2 Bromo 4 Methyl Phenol - Quick Company.
-
Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile - RSC Publishing.
-
2-Bromo-4-methyl-benzenethiol | 14395-53-0 - Sigma-Aldrich.
-
A Comparative Guide to the Performance of 2-Bromo-1-iodo-4-methylbenzene in Catalytic Cross-Coupling Reactions - Benchchem.
-
NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download.
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Haloalkanes and Haloarenes - NCERT.
-
4-Methylbenzenethiol | 106-45-6 - Benchchem.
-
4-Methylbenzenethiol | C7H8S | CID 7811 - PubChem.
-
2-Methylbenzenethiol | 137-06-4 - ChemicalBook.
-
2-Bromo-4-methylbenzaldehyde | CAS 824-54-4 | SCBT.
-
Visible-Light-Promoted CS Cross-Coupling Reaction for Synthesis of Aromatic Thioethers - Organic Syntheses Procedure.
-
Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs - MDPI.
-
Transition Metal-Catalyzed Couplings | Thermo Fisher Scientific - US.
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A Comprehensive Technical Guide to the Solubility of 2-Bromo-4-methylbenzenethiol
Abstract
This technical guide provides a detailed analysis of the solubility characteristics of 2-Bromo-4-methylbenzenethiol, a compound of interest in pharmaceutical research and drug development. In the absence of extensive published quantitative solubility data for this specific molecule, this document synthesizes information from structurally analogous compounds, theoretical principles of solubility, and established experimental methodologies. We present predicted solubility profiles in a range of common laboratory solvents, detailed protocols for empirical solubility determination, and discuss the implications of these characteristics for its application in medicinal chemistry. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the physicochemical properties of this compound.
Introduction: The Role of Solubility in Drug Discovery
The journey of a potential drug molecule from initial synthesis to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a critical determinant of a compound's ultimate success. Poor solubility can lead to low bioavailability, hinder formulation efforts, and complicate purification processes. This compound, a substituted aromatic thiol, presents a unique combination of functional groups that influence its interaction with various solvents. Understanding its solubility is paramount for its effective utilization in synthetic pathways and biological assays. This guide will delve into the theoretical underpinnings of its solubility, provide predicted solubility data, and offer practical, step-by-step protocols for its experimental determination.
Physicochemical Properties of this compound
To understand the solubility of this compound, we must first consider its molecular structure and inherent physical properties. While specific experimental data for this compound is limited, we can infer its characteristics from its constituent parts and from data on closely related analogues.
Molecular Structure:
-
Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic core.
-
Thiol Group (-SH): This functional group is weakly polar and can act as a weak hydrogen bond donor. Thiols are generally more acidic than the corresponding alcohols.
-
Bromo Group (-Br): The bromine atom is electronegative, introducing a polar C-Br bond and contributing to the molecule's overall dipole moment. It also increases the molecular weight and van der Waals forces.
-
Methyl Group (-CH3): This is a nonpolar, electron-donating group that adds to the hydrophobic character of the molecule.
Based on the structure of the closely related compound, 4-Bromo-2-methylbenzenethiol, we can estimate the following properties for this compound:
| Property | Predicted Value/Characteristic | Rationale / Source |
| Molecular Formula | C₇H₇BrS | |
| Molecular Weight | 203.10 g/mol | [1] |
| Appearance | Likely a low-melting solid or liquid | Based on isomers and related compounds. 2-Methylbenzenethiol has a melting point of 10-12°C.[2][3] |
| Boiling Point | Predicted to be around 195-210 °C | The boiling point of 2-methylbenzenethiol is 195°C.[2][3] |
| LogP (Octanol-Water Partition Coefficient) | Estimated to be around 3.1 | The LogP for 4-Bromo-2-methylbenzenethiol is calculated to be 3.1.[1] A positive LogP indicates a preference for nonpolar environments. |
Theoretical Framework: "Like Dissolves Like"
The principle of "like dissolves like" is the cornerstone of predicting solubility. This adage suggests that substances with similar intermolecular forces are likely to be soluble in one another. The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.
For this compound, its solubility in a given solvent will be determined by the balance of its nonpolar (aromatic ring, methyl group) and weakly polar (thiol and bromo groups) characteristics against the properties of the solvent.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through London dispersion forces. Given the significant nonpolar character of this compound, it is expected to exhibit good solubility in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents have dipole moments and can engage in dipole-dipole interactions. The polar C-Br bond and the weak polarity of the thiol group should allow for favorable interactions, leading to good solubility.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can act as hydrogen bond donors and acceptors. While the thiol group can participate in weak hydrogen bonding, the overall hydrophobic nature of the molecule will likely limit its solubility in highly polar protic solvents like water. Solubility in alcohols is expected to be moderate, decreasing as the polarity of the alcohol increases (i.e., better solubility in ethanol than in water).
Predicted Solubility Profile
Based on the theoretical principles and data from analogous compounds such as thiophenol and 4-methylbenzenethiol, the following qualitative and semi-quantitative solubility profile for this compound is predicted at ambient temperature.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Nonpolar | Hexane | Soluble | "Like dissolves like" principle; both are predominantly nonpolar. |
| Toluene | Very Soluble | The aromatic nature of toluene enhances its ability to solvate the benzene ring of the solute. | |
| Polar Aprotic | Dichloromethane (DCM) | Very Soluble | Effective at dissolving moderately polar organic compounds. |
| Ethyl Acetate | Soluble | Good balance of polarity to interact with the polar groups of the solute. | |
| Acetone | Soluble | A polar aprotic solvent capable of dissolving a wide range of organic compounds. | |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | Highly polar aprotic solvent, often considered a universal solvent for organic molecules. | |
| Polar Protic | Ethanol | Soluble | The ethyl group provides some nonpolar character, allowing for better interaction with the solute. |
| Methanol | Moderately Soluble | More polar than ethanol, potentially leading to slightly lower solubility. | |
| Water | Insoluble | The strong hydrogen bonding network of water is difficult to disrupt for a largely nonpolar molecule. Thiophenol is reported as insoluble in water.[4][5] |
Experimental Determination of Solubility
While predictions are valuable, empirical determination of solubility is crucial for many applications. Below are detailed protocols for both qualitative and quantitative solubility assessment.
Qualitative Solubility Assessment
This method provides a rapid screening of suitable solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol, Water)
-
Small test tubes or vials (1.5-2 mL)
-
Vortex mixer
-
Spatula
-
Pipettes
Protocol:
-
Preparation: Label a series of test tubes, one for each solvent.
-
Addition of Solute: Add approximately 10-20 mg of this compound to each test tube.
-
Addition of Solvent: Add 1 mL of the corresponding solvent to each tube.
-
Mixing: Securely cap the test tubes and vortex for 30-60 seconds.
-
Observation: Allow the samples to stand for a few minutes and visually inspect for any undissolved solid.
-
Classification:
-
Soluble: No visible solid particles remain.
-
Partially Soluble: A significant portion of the solid has dissolved, but some remains.
-
Insoluble: The solid appears largely undissolved.
-
Quantitative Solubility Determination (Equilibrium Shake-Flask Method)
This method provides precise solubility data.
Materials:
-
This compound
-
Chosen solvent(s)
-
Scintillation vials or other sealable containers
-
Orbital shaker in a temperature-controlled environment (e.g., 25 °C)
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial to ensure a saturated solution is formed.
-
Add a known volume or mass of the selected solvent.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on an orbital shaker at a constant temperature for 24-48 hours to allow the solution to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, let the vial stand to allow excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method (HPLC or UV-Vis) to determine the concentration of the dissolved compound.
-
-
Calculation:
-
Generate a calibration curve from the standard solutions.
-
Use the calibration curve to determine the concentration of the saturated solution.
-
Calculate the solubility in units such as mg/mL or mol/L.
-
Caption: Workflow for quantitative solubility determination.
Applications in Drug Development
The solubility characteristics of this compound directly impact its utility in drug discovery and development.
-
Reaction Chemistry: Its good solubility in a range of organic solvents makes it a versatile reactant in various synthetic transformations. For instance, the thiol group can undergo S-alkylation or oxidation, while the aromatic ring is amenable to further substitution reactions.
-
Purification: Understanding its solubility profile is essential for developing effective crystallization or chromatographic purification methods. For example, a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature would be an ideal candidate for recrystallization.
-
Formulation: For in vitro and in vivo studies, the compound must be dissolved in a biocompatible solvent system. Its predicted poor aqueous solubility suggests that formulation strategies such as the use of co-solvents (e.g., DMSO, ethanol) or solubilizing agents may be necessary.
Safety and Handling
-
Hazards: Based on related bromo- and thiol-containing compounds, it may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a compound with significant potential in medicinal chemistry. Its solubility is predicted to be high in a range of nonpolar and polar aprotic organic solvents, and moderate in polar protic solvents, with poor solubility in water. These characteristics are favorable for its use in organic synthesis and purification. For biological applications, formulation strategies will likely be required to overcome its low aqueous solubility. The experimental protocols provided in this guide offer a robust framework for the empirical determination of its solubility, enabling researchers to effectively utilize this compound in their drug discovery endeavors.
References
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
-
PubChem. (n.d.). 4-Bromo-2-methylbenzenethiol. Retrieved from [Link]
-
LookChem. (n.d.). Thiophenol. Retrieved from [Link]
-
Loba Chemie. (n.d.). THIOPHENOL. Retrieved from [Link]
Sources
- 1. 4-Bromo-2-methylbenzenethiol | C7H7BrS | CID 19921798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzenethiol, 4-methyl- [webbook.nist.gov]
- 3. 2-Methylbenzenethiol | 137-06-4 [chemicalbook.com]
- 4. manavchem.com [manavchem.com]
- 5. 108-98-5 CAS | THIOPHENOL | Phenols & Derivatives | Article No. 06283 [lobachemie.com]
Key physical and chemical properties of 2-Bromo-4-methylbenzenethiol
An In-depth Technical Guide to 2-Bromo-4-methylbenzenethiol for Advanced Research and Development
Introduction: Unveiling a Versatile Synthetic Building Block
This compound, a trifunctional aromatic compound, represents a significant scaffold for the synthesis of complex molecules in the pharmaceutical and materials science sectors. Its structure, featuring a nucleophilic thiol group, a site for cross-coupling reactions (the carbon-bromine bond), and a methyl group that influences electronic properties and provides a steric marker, makes it a highly valuable intermediate. The strategic placement of these functional groups allows for a diverse range of chemical transformations, enabling the construction of intricate molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, plausible and robust synthetic routes, spectral characteristics, and potential applications, particularly in the realm of drug discovery.
Core Physical and Chemical Properties
While extensive experimental data for this compound is not widely published, its properties can be reliably inferred from its structure and data available for analogous compounds. The compound is described as an off-white, low-melting solid, indicating it is solid at standard room temperature.
| Property | Value | Source/Rationale |
| CAS Number | 14395-53-0 | [1][2][3] |
| Molecular Formula | C₇H₇BrS | [4] |
| Molecular Weight | 203.10 g/mol | [4] |
| Appearance | Off-white low melt solid | [1] |
| Melting Point | Not experimentally reported; expected to be a low-melting solid. | Based on physical description. For comparison, the related 2-Methylbenzenethiol has a melting point of 10-12 °C. [5][6] |
| Boiling Point | Not experimentally reported. | High boiling point expected due to molecular weight and polarity. For comparison, 2-Methylbenzenethiol boils at 195 °C. [5][6] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) and insoluble in water. | General solubility characteristics of aromatic thiols. |
Strategic Synthesis of this compound
Two robust and logical synthetic pathways can be proposed for the preparation of this compound, starting from readily available precursors: 2-bromo-4-methylaniline or 2-bromo-4-methylphenol.
Pathway 1: Synthesis from 2-Bromo-4-methylaniline via Sandmeyer-type Reaction
This classical approach leverages the conversion of an aromatic amine to a diazonium salt, which is then displaced by a sulfur nucleophile.
Caption: Synthesis of this compound from the corresponding aniline.
Experimental Protocol:
-
Diazotization: 2-Bromo-4-methylaniline is dissolved in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature to form the corresponding diazonium salt. The completion of the reaction can be monitored by testing for the absence of the starting amine with a starch-iodide paper.
-
Xanthate Formation: In a separate flask, a solution of potassium ethyl xanthate is prepared. The cold diazonium salt solution is then slowly added to the potassium ethyl xanthate solution. Nitrogen gas will be evolved as the diazonium group is displaced.
-
Hydrolysis: The resulting xanthate ester is then hydrolyzed, typically by heating with a strong base such as sodium hydroxide, to yield the thiophenolate salt.
-
Acidification and Isolation: The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to protonate the thiophenolate, precipitating the desired this compound. The product can then be extracted with an organic solvent, dried, and purified by distillation or chromatography.
Pathway 2: Synthesis from 2-Bromo-4-methylphenol via the Newman-Kwart Rearrangement
This powerful method allows for the conversion of phenols to thiophenols. It involves the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which is then hydrolyzed.[1][7]
Caption: Synthesis via the Newman-Kwart rearrangement.
Experimental Protocol:
-
Formation of O-Aryl Thiocarbamate: 2-Bromo-4-methylphenol is deprotonated with a strong base (e.g., sodium hydride) in an aprotic solvent like DMF or THF. The resulting phenoxide is then reacted with N,N-dimethylthiocarbamoyl chloride to form the O-(2-bromo-4-methylphenyl) dimethylthiocarbamate.
-
Newman-Kwart Rearrangement: The purified O-aryl thiocarbamate is heated to high temperatures (typically 200-300 °C), often without a solvent or in a high-boiling solvent like diphenyl ether, to induce the intramolecular rearrangement to the S-aryl isomer.[7] This step is the core of the Newman-Kwart rearrangement.
-
Hydrolysis: The S-aryl thiocarbamate is then hydrolyzed by heating with a strong base (e.g., aqueous or alcoholic NaOH or KOH) to cleave the thiocarbamate and generate the thiophenolate salt.[1]
-
Acidification and Isolation: Similar to the first pathway, the reaction mixture is cooled and acidified to precipitate the final product, this compound, which is then isolated and purified.
Predicted Spectral Characteristics
-
¹H NMR:
-
Aromatic Protons (3H): The three protons on the aromatic ring would appear in the range of δ 7.0-7.5 ppm. Due to the substitution pattern, they would likely appear as a singlet (or a very narrowly split doublet) for the proton between the bromo and methyl groups, a doublet for the proton ortho to the thiol, and a doublet of doublets for the proton ortho to the methyl group.
-
Thiol Proton (1H): A singlet would be expected for the -SH proton, likely in the range of δ 3.0-4.0 ppm. Its chemical shift can be variable and depends on concentration and solvent.
-
Methyl Protons (3H): A sharp singlet for the -CH₃ group would be expected around δ 2.3 ppm.
-
-
¹³C NMR:
-
Seven distinct signals would be expected: one for the methyl carbon (~20 ppm), and six for the aromatic carbons (in the range of 110-140 ppm). The carbon attached to the bromine would be significantly shifted, as would the carbon attached to the sulfur.
-
-
Infrared (IR) Spectroscopy:
-
S-H Stretch: A weak, but sharp, absorption band is expected in the region of 2550-2600 cm⁻¹. This is a highly characteristic peak for a thiol.[8]
-
Aromatic C-H Stretch: Bands would appear just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Bands for the methyl group would be observed around 2850-2960 cm⁻¹.
-
C=C Aromatic Stretch: Medium to strong bands would be present in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry:
-
The mass spectrum would show a characteristic molecular ion (M⁺) peak and an M+2 peak of nearly equal intensity, which is the signature isotopic pattern for a compound containing one bromine atom. The expected molecular ion peaks would be at m/z 202 and 204.
-
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from its distinct reactive sites, making it a versatile building block for creating libraries of compounds in drug discovery programs.
Reactivity of the Thiol Group
The thiol group is a soft nucleophile and readily undergoes S-alkylation and S-acylation reactions. It can also be oxidized to form a disulfide bridge, a common linkage in peptides and other biologically active molecules.
Reactivity of the Carbon-Bromine Bond
The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Heck reactions. This allows for the facile introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups, at this position.
Potential in Medicinal Chemistry
The incorporation of a brominated aromatic scaffold is a well-established strategy in medicinal chemistry to enhance binding affinity, modulate metabolic stability, and improve pharmacokinetic properties.[9] The thiol group can act as a hydrogen bond donor or acceptor, or as a key nucleophile for covalent modification of biological targets. The methyl group can provide beneficial steric interactions within a binding pocket.
Caption: Diversification of the this compound scaffold.
This dual reactivity allows for sequential or orthogonal functionalization, making this compound an ideal starting material for the synthesis of complex, poly-functionalized molecules with potential therapeutic applications.
Safety and Handling
As with all aromatic thiols and brominated compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.
-
Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents.
References
- Newman, M. S.; Kwart, H. The Preparation of Thiophenols from Phenols. J. Org. Chem.1966, 31 (6), 1846–1849.
-
Organic Chemistry Portal. Newman-Kwart Rearrangement. [Link]
Sources
- 1. Newman-Kwart Rearrangement [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Bromo-4-methyl-benzenethiol | 14395-53-0 [sigmaaldrich.com]
- 4. hmdb.ca [hmdb.ca]
- 5. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 6. 2-Bromo-4-methylphenol_TargetMol [targetmol.com]
- 7. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. 2-Bromo-6-iodo-4-methylbenzenethiol | C7H6BrIS | CID 171010294 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of Substituted Benzenethiols
An In-depth Technical Guide to 2-Bromo-4-methylbenzenethiol: Structure, Synthesis, and Applications
In the landscape of modern drug discovery and materials science, aromatic thiols, or thiophenols, represent a class of highly versatile chemical intermediates. Their unique reactivity, centered on the nucleophilic sulfur atom, allows for a vast array of chemical transformations. When further functionalized with substituents on the aromatic ring, these molecules become powerful building blocks for constructing complex molecular architectures with tailored electronic and steric properties. This compound is an exemplar of such a strategic building block, combining the reactivity of the thiol with the modulating effects of a methyl group and the synthetically useful halogen handle of bromine. The presence of bromine, in particular, is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as binding affinity and metabolic stability.[1]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, from its fundamental structural and chemical properties to its synthesis, reactivity, and potential applications. It is designed to serve not merely as a repository of data, but as a practical resource, explaining the causality behind experimental choices and providing actionable protocols.
Part 1: IUPAC Nomenclature and Structural Elucidation
The systematic naming of a substituted benzene ring follows a clear set of priority rules defined by the International Union of Pure and Applied Chemistry (IUPAC). For the compound , the thiol (-SH) group is the principal functional group and is assigned the highest priority, dictating the locant "1" on the benzene ring. The remaining substituents are then numbered to give them the lowest possible locants.
Following these rules, the substituents are:
-
Thiol (-SH) at C1
-
Bromo (-Br) at C2
-
Methyl (-CH₃) at C4
Therefore, the unambiguous IUPAC name for this compound is This compound . It is crucial to use the correct nomenclature to avoid confusion with its isomers, such as 4-Bromo-2-methylbenzenethiol.
The structural arrangement of these functional groups imparts specific electronic characteristics to the molecule. The methyl group is a weak electron-donating group, while the bromine atom is an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution. The interplay of these effects, along with the thiol group, governs the molecule's reactivity and physicochemical properties.
Caption: Molecular structure of this compound.
Part 2: Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, reaction setup, and application, particularly in drug development where factors like solubility and lipophilicity are paramount. While extensive experimental data for this specific compound is not widely published, reliable computational models provide valuable estimates.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrS | PubChem[2] |
| Molecular Weight | 203.10 g/mol | PubChem[2] |
| XLogP3 | 3.1 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
| Topological Polar Surface Area | 1 Ų | PubChem[2] |
| CAS Number | 14395-53-0 | Sigma-Aldrich[3] |
The XLogP3 value of 3.1 indicates a significant degree of lipophilicity, suggesting good solubility in organic solvents and potential for membrane permeability in biological systems. The presence of a single hydrogen bond donor (the thiol proton) and acceptor (the sulfur atom) allows for moderate hydrogen bonding interactions. The acidity of the thiol proton is a key chemical property, making the molecule susceptible to deprotonation under basic conditions to form a potent thiolate nucleophile.
Part 3: Synthesis and Manufacturing
A robust and scalable synthesis is essential for the practical application of any chemical intermediate. While multiple synthetic routes to this compound are conceivable, a highly plausible and efficient pathway starts from the readily available industrial chemical, p-cresol (4-methylphenol). This multi-step synthesis involves a regioselective bromination followed by conversion of the phenolic hydroxyl group to the desired thiol.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis via Newman-Kwart Rearrangement
This protocol is based on well-established transformations of phenols to thiophenols. The Newman-Kwart rearrangement is a reliable method for this conversion.
Step 1: Regioselective Bromination of p-Cresol [4][5]
-
Rationale: The hydroxyl group of p-cresol is a strong ortho-, para-director. As the para position is blocked by the methyl group, bromination occurs selectively at one of the ortho positions. Controlling the reaction conditions (low temperature, non-polar solvent) is key to preventing over-bromination.
-
Procedure:
-
Dissolve 1 mole of p-cresol in a suitable solvent such as chlorobenzene or dichloromethane in a reaction vessel equipped with a stirrer and dropping funnel.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add 1 mole of bromine (Br₂) dropwise over 2 hours, maintaining the temperature below 10 °C. The reaction should be performed in the absence of light to prevent radical side reactions.[5]
-
After the addition is complete, allow the reaction to stir for an additional hour at room temperature.
-
Wash the reaction mixture with an aqueous solution of sodium bisulfite to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude 2-bromo-4-methylphenol by vacuum distillation or recrystallization.
-
Step 2: Conversion to Thiol via Newman-Kwart Rearrangement
-
Rationale: This two-part conversion first involves forming an O-aryl thiocarbamate, which then rearranges upon heating to the more thermodynamically stable S-aryl isomer. Subsequent hydrolysis yields the target thiophenol.
-
Procedure:
-
Formation of the Thiocarbamate: In a flame-dried flask under an inert atmosphere (e.g., nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous DMF.
-
Add a solution of 2-bromo-4-methylphenol (1 equivalent) in DMF dropwise at 0 °C. Stir until hydrogen evolution ceases.
-
Add N,N-dimethylthiocarbamoyl chloride (1.1 equivalents) and allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding water and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to yield the crude O-(2-bromo-4-methylphenyl) dimethylthiocarbamate.
-
Rearrangement and Hydrolysis: Heat the crude thiocarbamate neat or in a high-boiling solvent (e.g., diphenyl ether) to 200-250 °C. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and dissolve it in a mixture of ethanol and aqueous sodium hydroxide.
-
Reflux the mixture for 4-6 hours to hydrolyze the S-aryl thiocarbamate.
-
Cool the reaction, dilute with water, and acidify with concentrated HCl to precipitate the crude thiol.
-
Extract the product with ether, wash with brine, dry over sodium sulfate, and purify by vacuum distillation to yield this compound.
-
Part 4: Chemical Reactivity and Derivatization
The reactivity of this compound is dominated by the nucleophilic character of the sulfur atom. This allows for a wide range of derivatizations, making it a valuable precursor for more complex molecules.
1. Oxidation to Disulfides: Thiols are readily oxidized to disulfides. This reaction can be achieved with mild oxidizing agents like iodine, hydrogen peroxide, or even exposure to air.[6] This transformation is often reversible, providing a way to protect the thiol group.
2. S-Alkylation and S-Arylation: The thiolate anion, formed by deprotonation with a base, is a powerful nucleophile that readily participates in S_N2 reactions with alkyl halides to form thioethers. It can also engage in transition-metal-catalyzed cross-coupling reactions with aryl halides to form diaryl sulfides.
3. Synthesis of Heterocycles: The thiol group, often in conjunction with another functional group on a reaction partner, is instrumental in building heterocyclic rings. For instance, condensation with derivatives of carboxylic acids can lead to the formation of benzothiazoles, a scaffold of significant interest in medicinal chemistry.[1]
Caption: Key reaction pathways for this compound.
Part 5: Applications in Research and Drug Development
The utility of this compound in a research context is primarily as a sophisticated building block for synthesizing high-value target molecules.
-
Medicinal Chemistry: The incorporation of a brominated aromatic scaffold is a common tactic in drug design. The bromine atom can act as a "heavy atom" to enhance binding affinity through halogen bonding and can improve the pharmacokinetic profile of a drug candidate. Molecules derived from substituted thiophenols are investigated for a wide range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents.[1][7] For example, thienopyrimidine scaffolds, which can be synthesized from precursors like this compound, are known dual topoisomerase I/II inhibitors for cancer therapy.[7] Derivatives of natural bromophenols have also shown significant antioxidant and anticancer potential.[8]
-
Organic Synthesis: The bromine atom serves as a versatile functional handle for further modification, most commonly through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the late-stage introduction of carbon-carbon or carbon-heteroatom bonds, enabling the rapid generation of molecular libraries for screening.
Part 6: Spectroscopic Signature
Unambiguous characterization of this compound relies on a combination of spectroscopic techniques. Based on its structure, the following spectral features are expected:
| Technique | Expected Features |
| ¹H NMR | - A singlet for the thiol proton (-SH), typically in the range of 3-4 ppm. - A singlet for the methyl protons (-CH₃) around 2.3 ppm. - Three distinct signals in the aromatic region (approx. 7.0-7.5 ppm), corresponding to the three protons on the benzene ring. Their splitting patterns (doublets, doublet of doublets) would be characteristic of the 1,2,4-substitution pattern. |
| ¹³C NMR | - A signal for the methyl carbon around 20 ppm. - Six distinct signals in the aromatic region (approx. 110-140 ppm), including the carbon atoms bonded to bromine, sulfur, and the methyl group, each with a characteristic chemical shift. |
| IR Spectroscopy | - A weak S-H stretching band around 2550-2600 cm⁻¹. - C-H stretching bands for the aromatic and methyl groups just above and below 3000 cm⁻¹, respectively. - Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region. - A C-Br stretching band in the fingerprint region. |
| Mass Spectrometry | - A characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom. |
Part 7: Safety and Handling
GHS Hazard Classification: Based on data for structurally similar compounds, this compound is expected to be hazardous. The GHS classifications for the closely related 4-bromo-2-methylbenzenethiol include:
-
H302: Harmful if swallowed[2]
-
H312: Harmful in contact with skin[2]
-
H315: Causes skin irritation[2]
-
H318: Causes serious eye damage[2]
-
H332: Harmful if inhaled[2]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[9]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated skin contact.[9]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[9]
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]
Storage and Disposal:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents and sources of ignition.[11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
References
-
(Note: This is a related compound, used for general context)
-
(Note: General SDS example)
-
(Note: This is a related compound, used for general context on synthesis and analysis)
-
(Note: General chemistry education resource)
-
(Note: General chemistry education resource)
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Safety, handling, and storage protocols for 2-Bromo-4-methylbenzenethiol
An In-depth Technical Guide to the Safety, Handling, and Storage of 2-Bromo-4-methylbenzenethiol
This document provides a comprehensive framework for the safe handling, storage, and emergency management of this compound (CAS No. 14395-50-7). As a sulfur-containing aromatic compound, it presents specific hazards that necessitate rigorous adherence to safety protocols. This guide is intended for researchers, scientists, and drug development professionals who may work with this or structurally similar compounds. The protocols herein are designed to be self-validating systems, emphasizing the causality behind each safety recommendation to foster a culture of proactive risk mitigation.
Chemical Identity and Physical Properties
Understanding the fundamental physicochemical properties of a substance is the bedrock of its safe handling. This compound is an organosulfur compound whose properties are influenced by the thiol (-SH) group, the aromatic ring, and the bromine substituent. While specific experimental data for this exact isomer is limited, properties can be inferred from closely related structures and its functional groups. The thiol group is responsible for its characteristic and powerful stench, a key identifying feature and an intrinsic warning property.
| Property | Value / Description | Source |
| Molecular Formula | C₇H₇BrS | [1] |
| Molecular Weight | 203.10 g/mol | [1] |
| Appearance | Expected to be a liquid or low-melting solid with a strong, disagreeable odor. | [2][3] |
| Boiling Point | Not specified; likely similar to related isomers (e.g., 195 °C for 4-methylbenzenethiol). | [3] |
| Solubility | Expected to be insoluble in water; soluble in organic solvents like alcohol and ether. | [3][4] |
| InChI Key | InChI=1S/C7H7BrS/c1-5-3-4-7(9)6(8)2-5/h2-4,9H,1H3 | [1] |
Hazard Identification and Toxicology
The primary hazards associated with this compound stem from its acute toxicity, irritant properties, and the general reactivity of thiols. The Globally Harmonized System (GHS) classifications for structurally similar compounds provide a reliable basis for assessing its risks.
Causality of Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Like many organosulfur and halogenated compounds, it can interfere with biological processes if absorbed into the body. The thiol group can interact with enzymes, while the lipophilic aromatic structure facilitates absorption through the skin and mucous membranes.[1][5]
-
Skin and Eye Irritation: The compound can disrupt cell membranes, leading to inflammation, redness, and pain upon contact with skin and eyes.[6][7] For eyes, this can result in serious damage.[1]
-
Respiratory Irritation: Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract, causing coughing and shortness of breath.[6][7]
| Hazard Class & Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[1][6] |
| Acute Toxicity, Dermal (Category 4) | GHS07 (Exclamation Mark) | Warning | H312: Harmful in contact with skin.[1][6] |
| Acute Toxicity, Inhalation (Category 4) | GHS07 (Exclamation Mark) | Warning | H332: Harmful if inhaled.[1][6] |
| Skin Corrosion/Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[6][7] |
| Serious Eye Damage/Irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[6][7] |
| STOT, Single Exposure (Category 3) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[6][7] |
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to create a reliable barrier between the researcher and the chemical. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.
Caption: PPE Selection Workflow based on task-specific risk assessment.
Detailed PPE Specifications:
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical splash goggles and face shield | Goggles must provide a complete seal to protect against vapors and splashes.[8] A face shield worn over goggles is required when there is a significant risk of splashing, providing a secondary barrier for the entire face.[7][9] |
| Hands | Chemically resistant gloves | For incidental contact, double-gloving with nitrile gloves is recommended. For direct handling, prolonged contact, or immersion risk, heavy-duty neoprene or butyl rubber gloves should be used over nitrile gloves.[10][11] Gloves must be changed immediately upon contamination. |
| Body | Chemical-resistant laboratory coat | A long-sleeved, fully buttoned lab coat made of a material resistant to chemicals is mandatory to protect skin from accidental contact.[10][11] For large-volume transfers, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory | Engineering Controls / Respirator | All handling must be performed in a certified chemical fume hood to prevent inhalation of vapors.[6] A respirator with an appropriate cartridge (e.g., for organic vapors) should be available for emergency situations like a large spill or fume hood failure.[8] |
Safe Handling Protocols
A systematic and cautious approach to handling is essential. The following protocol outlines the critical steps before, during, and after working with this compound.
Step-by-Step Handling Methodology:
-
Preparation and Pre-Handling Checks:
-
Designated Area: Designate a specific area within a chemical fume hood for all manipulations.[11] This contains potential contamination.
-
Verify Safety Equipment: Confirm that the fume hood is functioning correctly (check airflow monitor). Locate the nearest emergency eyewash station and safety shower and ensure the path is unobstructed.[8][12]
-
Assemble Materials: Gather all necessary labware, reagents, and waste containers inside the fume hood before introducing the chemical. This minimizes movement in and out of the containment area.
-
Don PPE: Put on all required PPE as specified in Section 3 before handling the compound.[11]
-
-
Chemical Handling and Transfer:
-
Container Management: Keep containers of this compound tightly closed when not in use to prevent the release of vapors and protect the light-sensitive compound.[6]
-
Weighing and Transfer: Carefully weigh and transfer the compound within the fume hood. Use a spatula for solids or a pipette/syringe for liquids. Perform transfers over a spill tray to contain any drips.
-
Solution Preparation: If preparing a solution, add the compound slowly to the solvent to avoid splashing.[11]
-
-
Post-Handling and Cleanup:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent, followed by soap and water.
-
Waste Segregation: Segregate all waste streams. Dispose of contaminated consumables (gloves, pipette tips, paper towels) in a dedicated, sealed hazardous waste container.[6][13]
-
PPE Removal: Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Remove gloves last, turning them inside out.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.[7][14]
-
Storage and Stability
Proper storage is critical for maintaining the chemical's integrity and preventing the creation of hazardous conditions.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[6][8] The storage area should be secured and accessible only to authorized personnel.[15]
-
Container Requirements: Keep the compound in its original, tightly closed container.[6] This prevents degradation from air and moisture and contains its strong odor.
-
Light Sensitivity: Protect from light, as aromatic thiols can be light-sensitive.[6] Amber glass containers are recommended.
-
Chemical Incompatibilities: Segregate from incompatible materials to prevent dangerous reactions.
Emergency Procedures
Immediate and correct response to an emergency can significantly reduce harm to personnel and the environment. All laboratory personnel must be familiar with these procedures.
Caption: A generalized workflow for responding to a chemical spill.
Exposure Response:
-
Skin Contact: Immediately remove all contaminated clothing.[14] Drench the affected skin with running water for at least 15 minutes.[8] Seek immediate medical attention.[14]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[8][16] Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air immediately.[8] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response:
-
Minor Spill: Alert others in the area. Wearing appropriate PPE, cover the spill with an inert absorbent material like sand, vermiculite, or a chemical sorbent.[6] Scoop the material into a labeled, sealable container for hazardous waste disposal.[7] Clean the area with a suitable solvent and then with soap and water.
-
Major Spill: Evacuate the laboratory immediately and alert others.[17] Prevent entry to the area. Contact your institution's emergency response team (e.g., Environmental Health & Safety).[16]
Fire Response:
-
In case of a small fire, use a carbon dioxide, dry chemical powder, or foam extinguisher.[6] For a larger fire, or if the fire is spreading, evacuate the area and activate the fire alarm.
-
Decomposition Hazard: Be aware that combustion emits toxic and corrosive fumes, including carbon oxides, sulfur oxides, and hydrogen bromide.[6][13] Firefighters must wear self-contained breathing apparatus (SCBA).[6]
Waste Disposal
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Containers: Use designated, properly labeled, and sealed containers for chemical waste.
-
Regulations: Dispose of all waste in strict accordance with all applicable local, state, and federal environmental regulations.[6][13] Do not discharge into drains or rivers.[6]
References
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- Cole-Parmer.
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- Bernardo Ecenarro. Recommended PPE to handle chemicals.
- Weill Cornell Medicine-Qatar.
- Sigma-Aldrich. (2025, December 4).
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- Wilhelmsen. (2025, April 30). Safe Chemical Handling Protection PPE Kit.
- University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. Research Safety.
- Fisher Scientific. (2025, December 22).
- AK Scientific, Inc. Safety Data Sheet - 2-Bromo-1,3-diethyl-5-methylbenzene.
- Centers for Disease Control and Prevention. Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid.
- TCI Chemicals.
- Fisher Scientific.
- BenchChem. Personal protective equipment for handling 4-Bromo-3-iodophenol.
- ChemicalBook. 2-Methylbenzenethiol.
- PubChem. 4-Methylbenzenethiol.
- Sigma-Aldrich. 4-Methylbenzenethiol 98%.
- BenchChem. 4-Methylbenzenethiol.
- New Jersey Department of Health. Hazard Summary: 1,2-Methylenedioxy-4-Propenyl-Benzene.
- National Council of Educational Research and Training. Haloalkanes and Haloarenes.
- BenchChem. An In-depth Technical Guide to the Safe Handling, and Storage of 4-Bromo-2-methylpyridine.
- Sigma-Aldrich. 2-Methylbenzenethiol 95%.
- The Good Scents Company. ortho-thiocresol.
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An In-depth Technical Guide to 2-Bromo-4-methylbenzenethiol: From Historical Synthesis to Modern Applications
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of 2-Bromo-4-methylbenzenethiol, a key aromatic organosulfur compound. We will delve into its historical context, plausible synthetic routes dating back to early organic chemistry, modern preparative methods, and its significance as a building block in contemporary research and drug discovery.
Introduction: The Significance of Substituted Thiophenols
Thiophenols and their derivatives are a cornerstone of organic synthesis, prized for their utility in forming carbon-sulfur bonds, which are integral to a vast array of pharmaceuticals and functional materials. The introduction of a thiol group onto an aromatic ring provides a versatile handle for further chemical transformations. The specific substitution pattern of this compound, featuring a bromine atom ortho to the thiol and a methyl group para to it, offers a unique combination of reactivity and structural definition, making it a valuable intermediate in the synthesis of complex molecular architectures. Brominated compounds, in particular, have a long history of application in medicinal chemistry, contributing to the therapeutic efficacy of numerous drugs.
I. Historical Context and Plausible Early Synthesis
While a definitive "discovery" paper for this compound is not readily apparent in a survey of seminal 19th and early 20th-century chemical literature, its synthesis can be confidently inferred from the well-established reactions of the time. The logical and most probable historical route to this compound would have commenced with a readily available starting material, p-cresol (4-methylphenol).
The synthesis can be envisioned as a two-step process:
-
Electrophilic Bromination of p-Cresol: The first step would involve the bromination of p-cresol. Given the activating, ortho-, para-directing nature of the hydroxyl group, direct bromination would be expected to readily occur at the positions ortho to the hydroxyl group.
-
Conversion of the Phenol to a Thiophenol: Following the successful synthesis of 2-bromo-4-methylphenol, the subsequent challenge would be the conversion of the phenolic hydroxyl group to a thiol. A key historical method for this transformation is the Newman-Kwart rearrangement .
Plausible Historical Synthetic Workflow
Caption: Plausible historical synthesis of this compound.
II. Detailed Synthetic Protocols
This section provides detailed experimental procedures for the plausible historical synthesis of this compound, based on established methodologies.
Part A: Synthesis of 2-Bromo-4-methylphenol
The synthesis of 2-bromo-4-methylphenol from p-cresol is a well-documented procedure, often found in modern patents and synthetic literature.
Reaction:
Experimental Protocol:
-
Dissolution: In a flask equipped with a stirrer and a dropping funnel, dissolve p-cresol in a suitable inert solvent such as glacial acetic acid or a chlorinated hydrocarbon.
-
Cooling: Cool the solution in an ice bath to a temperature between 0 and 5 °C.
-
Bromine Addition: Slowly add a solution of bromine in the same solvent dropwise to the cooled p-cresol solution with constant stirring. The addition rate should be controlled to maintain the reaction temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir for an additional period at low temperature, monitoring the progress by techniques such as thin-layer chromatography (TLC).
-
Quenching and Isolation: Pour the reaction mixture into cold water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water to remove any remaining acid, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield pure 2-bromo-4-methylphenol.
| Parameter | Value |
| Starting Material | p-Cresol |
| Reagent | Bromine |
| Solvent | Glacial Acetic Acid |
| Temperature | 0-5 °C |
| Product | 2-Bromo-4-methylphenol |
Part B: Conversion of 2-Bromo-4-methylphenol to this compound via the Newman-Kwart Rearrangement
The Newman-Kwart rearrangement is a powerful method for converting phenols to thiophenols.
Reaction Mechanism Workflow:
Caption: The Newman-Kwart rearrangement workflow.
Experimental Protocol:
-
Formation of the O-Aryl Dialkylthiocarbamate:
-
In a flame-dried flask under an inert atmosphere, dissolve 2-bromo-4-methylphenol in a suitable aprotic solvent (e.g., DMF or DMSO).
-
Add a strong base, such as sodium hydride, to deprotonate the phenol.
-
To the resulting phenoxide, add a dialkylthiocarbamoyl chloride (e.g., dimethylthiocarbamoyl chloride) and stir the reaction mixture, typically at room temperature, until completion.
-
Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the crude O-aryl dialkylthiocarbamate by chromatography or recrystallization.
-
-
Thermal Rearrangement:
-
Heat the purified O-aryl dialkylthiocarbamate to a high temperature (typically 200-300 °C). The rearrangement can be performed neat or in a high-boiling solvent.
-
Monitor the progress of the rearrangement by TLC or GC-MS.
-
-
Hydrolysis to the Thiophenol:
-
Once the rearrangement is complete, hydrolyze the resulting S-aryl dialkylthiocarbamate to the desired thiophenol. This is typically achieved by heating with a strong acid (e.g., HCl) or base (e.g., KOH in ethanol).
-
After hydrolysis, neutralize the reaction mixture and extract the this compound with an organic solvent.
-
Purify the final product by distillation under reduced pressure or by column chromatography.
-
III. Physicochemical Properties and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₇H₇BrS |
| Molecular Weight | 203.10 g/mol |
| CAS Number | 14395-53-0 |
| Appearance | (Predicted) Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | (Predicted) Higher than the corresponding phenol |
| Solubility | Insoluble in water; soluble in common organic solvents |
Expected Spectroscopic Data:
-
¹H NMR: Signals corresponding to the aromatic protons, the methyl protons, and the thiol proton. The aromatic protons would show a characteristic splitting pattern based on their substitution.
-
¹³C NMR: Resonances for the seven carbon atoms, with chemical shifts influenced by the bromine, sulfur, and methyl substituents.
-
IR Spectroscopy: A characteristic S-H stretching vibration in the region of 2550-2600 cm⁻¹.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of bromine.
IV. Modern Synthetic Approaches and Applications
While the historical synthesis provides a fundamental understanding, modern organic chemistry offers more efficient and versatile methods for the preparation of this compound and its analogs. These often involve transition-metal-catalyzed cross-coupling reactions.
A contemporary approach might involve the use of aryne chemistry, where a highly reactive benzyne intermediate is trapped with a sulfur nucleophile.
Applications in Research and Drug Development
This compound is a valuable building block in medicinal chemistry and materials science. Its utility stems from the ability to selectively functionalize the thiol and bromo groups.
-
Cross-Coupling Reactions: The bromo substituent can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.
-
Thioether Formation: The thiol group can be readily alkylated or arylated to form thioethers, which are important structural motifs in many biologically active molecules.
-
Synthesis of Heterocycles: This compound can serve as a precursor for the synthesis of sulfur-containing heterocyclic compounds, such as benzothiophenes and thianthrenes.
The unique substitution pattern of this compound allows for the regioselective synthesis of complex molecules, making it a valuable tool for creating libraries of compounds for drug screening and for the development of novel materials with specific electronic or optical properties.
V. Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. As with most thiophenols, it is expected to have a strong, unpleasant odor. It is likely to be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.
VI. Conclusion
This compound, while not a compound of widespread household recognition, represents a significant molecular scaffold for the synthetic chemist. Its historical synthesis, logically deduced from the foundational reactions of organic chemistry, underscores the ingenuity of early practitioners. Today, it continues to be a relevant and valuable building block, offering a gateway to a diverse range of more complex molecules with potential applications in the development of new therapeutics and advanced materials. The principles of its synthesis and reactivity remain fundamental to the education and practice of organic chemistry.
References
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PubChem. 2-Bromo-6-iodo-4-methylbenzenethiol. National Center for Biotechnology Information. [Link]
-
Quick Company. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. [Link]
-
PubChem. 4-Bromo-2-methylbenzenethiol. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Bromo-5-methylbenzenethiol. National Center for Biotechnology Information. [Link]
-
ACS Publications. Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents. Organic Letters. [Link]
-
PubChem. 2-Bromo-4-methylphenol. National Center for Biotechnology Information. [Link]
- Google Patents.
-
PrepChem. Synthesis of 2-Bromo-4,5-methylenedioxyphenol. [Link]
-
PubChem. 4-Methylbenzenethiol. National Center for Biotechnology Information. [Link]
- Google Patents. A kind of method for preparing 2-bromo-4-methylphenol.
-
NIST. Benzenethiol, 4-methyl-. [Link]
-
ResearchGate. A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT) dihexyl-2,2′-bithiophenes. [Link]
-
Tethys Chemical. The Role of Bromine in Modern Pharmaceuticals. [Link]
-
NIST. Benzene, 2-bromo-1-methyl-4-nitro-. [Link]
Methodological & Application
Application Notes and Protocols for the Utilization of 2-Bromo-4-methylbenzenethiol in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: A Versatile Building Block for Complex Molecules
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the development of efficient and selective methods for constructing complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and functional group tolerance.[1] Within the diverse array of building blocks available to the synthetic chemist, 2-Bromo-4-methylbenzenethiol stands out as a bifunctional reagent with significant potential. Its structure, featuring a reactive C-Br bond amenable to a variety of coupling reactions and a nucleophilic thiol group, offers a versatile handle for the synthesis of a wide range of molecular targets. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound in several key palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the critical aspect of chemoselectivity.
Chemoselectivity: The Duality of Reactivity
A key consideration when employing this compound is the presence of two distinct reactive sites: the aryl bromide and the benzenethiol. The judicious choice of reaction conditions allows for the selective functionalization of either moiety.
-
C-Br Bond Reactivity: The carbon-bromine bond is a classic substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions typically proceed via an oxidative addition of the C-Br bond to a palladium(0) catalyst.
-
S-H Bond Reactivity: The thiol group is nucleophilic and can participate in C-S bond formation, often catalyzed by copper or palladium. This reactivity is particularly relevant in the synthesis of diaryl sulfides, a common motif in pharmacologically active compounds.
The ability to selectively address one reactive site while leaving the other intact for subsequent transformations is a powerful strategy in multi-step syntheses. For instance, one could first perform a Suzuki coupling at the C-Br bond and then utilize the thiol group for a subsequent C-S coupling.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds. It involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. For this compound, this reaction enables the introduction of a variety of aryl or vinyl substituents at the 2-position.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three primary steps:
-
Oxidative Addition: A palladium(0) complex reacts with this compound to form a palladium(II) intermediate.
-
Transmetalation: The organoboron species (e.g., a boronic acid) transfers its organic group to the palladium(II) complex, typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired C-C bond and regenerating the palladium(0) catalyst.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(dppf)Cl₂ (1-3 mol%) or Pd(PPh₃)₄ (2-5 mol%) | These catalysts are effective for a wide range of aryl bromides. |
| Ligand | (If using a ligand-free precursor like Pd(OAc)₂) PPh₃, SPhos, or XPhos | Ligands stabilize the palladium catalyst and modulate its reactivity. |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 equiv) | The base is crucial for the transmetalation step. |
| Solvent | 1,4-Dioxane/water (4:1), Toluene/water, or DMF | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-120 °C | Heating is typically required to drive the reaction to completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the oxidation and deactivation of the palladium catalyst. |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4-methylbenzenethiol.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides. This reaction can be applied to this compound to introduce a variety of primary or secondary amines at the 2-position.
Mechanistic Insights
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki coupling:
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the C-Br bond of this compound.
-
Amine Coordination and Deprotonation: An amine coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium amide intermediate.
-
Reductive Elimination: The aryl and amino groups on the palladium center couple to form the C-N bond, regenerating the Pd(0) catalyst.
Diagram: General Workflow for a Palladium-Catalyzed Cross-Coupling Reaction
Sources
Application Notes & Protocols: Strategic Use of 2-Bromo-4-methylbenzenethiol in the Synthesis of Advanced Heterocyclic Scaffolds
Abstract
2-Bromo-4-methylbenzenethiol is a highly versatile and strategic building block in modern organic synthesis, particularly for the construction of sulfur-containing heterocyclic compounds. Its unique trifunctional nature—comprising a nucleophilic thiol group, a synthetically malleable aryl bromide, and a modulating methyl group—provides chemists with multiple reaction handles to forge complex molecular architectures. This guide provides an in-depth exploration of its application, focusing on robust, field-proven protocols for the synthesis of benzothiophenes and diaryl thioethers, key scaffolds in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of these transformations, offering detailed experimental procedures and the causal logic behind protocol design to ensure reproducibility and success.
The Strategic Advantage of this compound
The synthetic utility of this compound is rooted in the orthogonal reactivity of its functional groups.
-
The Thiol (-SH) Group: As a soft nucleophile, the thiol is readily deprotonated to a thiolate, which is highly effective in S-alkylation, S-arylation, and addition reactions. This functionality is the primary entry point for forming critical C-S bonds.
-
The Bromo (-Br) Group: Positioned ortho to the thiol, the bromine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions.[1] This allows for intramolecular cyclizations to form fused ring systems or intermolecular couplings to introduce aryl or other substituents. Its presence is the key to unlocking powerful bond-forming strategies like those catalyzed by palladium and copper.[2][3]
-
The Methyl (-CH₃) Group: Located at the 4-position, the methyl group serves two main purposes. Electronically, it acts as a weak electron-donating group, subtly influencing the reactivity of the aromatic ring. Physically, it enhances the lipophilicity and solubility of both the starting material and its derivatives in organic solvents, which can be advantageous for reaction kinetics and purification.[4]
The interplay between these groups allows for sequential and controlled reactions, making it a preferred precursor for libraries of complex heterocyclic molecules.
Caption: Synthetic utility of this compound.
Application I: Palladium-Catalyzed Synthesis of Benzothiophenes
Benzothiophenes are privileged scaffolds found in numerous FDA-approved drugs and biologically active compounds.[2] The reaction of 2-bromo-aryl thiols with alkynes, catalyzed by palladium, is a powerful and convergent method for constructing 2,3-disubstituted benzothiophenes.[3] This transformation proceeds via a cascade of C-S bond formation and C-C bond formation, orchestrated by the palladium catalyst.
Mechanistic Insight: The Catalytic Cycle
The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromine bond of this compound.
-
Thiolate Coordination & Deprotonation: The thiol coordinates to the palladium center, and a base facilitates its deprotonation to form a thiolate.
-
Alkyne Insertion: The alkyne partner coordinates to the palladium complex and inserts into the Pd-S bond.
-
Reductive Elimination: This final, ring-closing step forms the C-C bond of the thiophene ring and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: Palladium catalytic cycle for benzothiophene synthesis.
Experimental Protocol 1: Synthesis of 2-Phenyl-6-methylbenzo[b]thiophene
This protocol details the palladium-catalyzed annulation of this compound with phenylacetylene.
Materials:
-
This compound (1.0 mmol, 203 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 132 µL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 11.2 mg)
-
Xantphos (0.10 mmol, 57.8 mg)
-
Potassium carbonate (K₂CO₃) (2.5 mmol, 345 mg)
-
Anhydrous N,N-Dimethylformamide (DMF), 5 mL
-
Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen/argon line
Procedure:
-
Vessel Preparation: To a flame-dried 25 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (11.2 mg), Xantphos (57.8 mg), and K₂CO₃ (345 mg).
-
Reagent Addition: Add anhydrous DMF (5 mL) to the flask. Sequentially add this compound (203 mg) and phenylacetylene (132 µL) via syringe.
-
Reaction: Heat the reaction mixture to 110-120 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting thiol is consumed (typically 12-24 hours).
-
Workup: Cool the mixture to room temperature. Pour the contents into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the pure product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A reliable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[5] |
| Ligand | Xantphos | A bulky phosphine ligand that promotes reductive elimination and prevents catalyst deactivation. |
| Base | K₂CO₃ | A moderately strong inorganic base sufficient to deprotonate the thiol without causing side reactions.[5] |
| Solvent | DMF | A high-boiling polar aprotic solvent that solubilizes reagents and facilitates high reaction temperatures. |
| Temperature | 110-120 °C | Necessary to overcome the activation energy for oxidative addition and other steps in the catalytic cycle. |
Application II: Copper-Catalyzed Ullmann Condensation for Diaryl Thioethers
The Ullmann condensation is a classic and robust method for forming carbon-heteroatom bonds, particularly C-S bonds to construct diaryl thioethers.[1][6] This reaction typically uses a copper catalyst, often in combination with a ligand, to couple an aryl halide with a thiol.[7] this compound can serve as the thiol component, reacting with another aryl halide to produce unsymmetrical diaryl thioethers. These products are valuable in their own right or can be intermediates for more complex heterocycles like thianthrenes.
Protocol 2: Synthesis of (2-Bromo-4-methylphenyl)(phenyl)sulfane
This protocol describes the copper-catalyzed coupling of this compound with iodobenzene.
Materials:
-
This compound (1.0 mmol, 203 mg)
-
Iodobenzene (1.1 mmol, 224 mg, 123 µL)
-
Copper(I) iodide (CuI) (0.1 mmol, 19 mg)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 17.6 mg, 21.5 µL)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Anhydrous Toluene, 5 mL
-
Schlenk tube or similar reaction vessel
Procedure:
-
Vessel Preparation: In a Schlenk tube under an inert atmosphere, combine CuI (19 mg) and K₂CO₃ (276 mg).
-
Reagent Addition: Add anhydrous toluene (5 mL). Sequentially add this compound (203 mg), iodobenzene (123 µL), and DMEDA (21.5 µL) via syringe.
-
Reaction: Seal the tube and heat the mixture to 110 °C in an oil bath with stirring for 24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts.
-
Washing: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexanes) to obtain the desired diaryl thioether.
| Parameter | Condition | Rationale |
| Catalyst | Copper(I) Iodide (CuI) | A highly effective and common copper source for Ullmann-type C-S coupling.[1] |
| Ligand | DMEDA | A simple diamine ligand that solubilizes the copper catalyst and accelerates the reaction rate. |
| Base | K₂CO₃ | Serves to deprotonate the thiol to its active thiolate form. |
| Aryl Halide | Iodobenzene | Aryl iodides are generally more reactive than aryl bromides in Ullmann couplings. |
| Temperature | 110 °C | Standard temperature for Ullmann condensations to ensure a reasonable reaction rate. |
Conclusion and Future Outlook
This compound stands out as a powerful and adaptable reagent for heterocyclic synthesis. The protocols detailed herein for benzothiophene and diaryl thioether formation represent foundational, high-yield methods that can be readily adapted for a wide range of substrates. By leveraging the orthogonal reactivity of its bromo and thiol functionalities, researchers can access complex molecular scaffolds essential for advancing drug discovery and materials science. Future applications will undoubtedly explore more intricate cascade reactions and its use in multicomponent reaction setups, further cementing its role as a cornerstone in the synthetic chemist's toolbox.
References
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Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Palladium‐catalysed synthesis of benzothiophene from CDC‐coupling of 4‐arylthiocoumarins. Retrieved from [Link]
- Masuya, Y., Tobisu, M., & Chatani, N. (2016). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes. Organic Letters, 18(17), 4312–4315.
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. Retrieved from [Link]
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MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]
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National Center for Biotechnology Information. (2011). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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Application Notes and Protocols: 2-Bromo-4-methylbenzenethiol as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-Bromo-4-methylbenzenethiol
In the landscape of modern drug discovery, the efficiency and modularity of synthetic routes are paramount. The selection of starting materials that offer multiple, distinct points for chemical elaboration is a key strategy for rapidly generating diverse compound libraries. This compound is a prime example of such a strategic building block. This bifunctional molecule, featuring a nucleophilic thiol group and a bromine-substituted aromatic ring, provides medicinal chemists with a powerful platform for constructing complex molecular architectures, particularly those found in targeted therapeutics like kinase inhibitors.
The thiol (-SH) group serves as a potent nucleophile, readily undergoing S-alkylation, S-arylation, or oxidation, while the bromine atom is an ideal handle for a variety of palladium-catalyzed cross-coupling reactions.[1][2] This orthogonal reactivity allows for a stepwise and controlled functionalization, enabling the exploration of chemical space around a core scaffold. Thiophenol and its derivatives are integral to numerous pharmaceuticals, including antifungal agents and sulfonamides, underscoring the privileged nature of this moiety in bioactive molecules.[1] This guide provides a detailed exploration of the synthetic utility of this compound, complete with field-proven protocols and the scientific rationale behind them.
Physicochemical Properties and Safety Data
A comprehensive understanding of a reagent's properties and hazards is the foundation of safe and effective laboratory practice.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 4-Bromo-2-methylbenzenethiol |
| Synonyms | 4-Bromo-2-methylbenzene-1-thiol |
| CAS Number | 14395-51-8 |
| Molecular Formula | C₇H₇BrS |
| Molecular Weight | 203.10 g/mol [3] |
| Appearance | Not specified, likely a liquid with a strong stench[1][4] |
| pKa | ~6.6 (estimated, based on thiophenol)[1] |
Safety and Handling
This compound and related compounds are hazardous and must be handled with appropriate precautions in a well-ventilated fume hood.[3][4]
-
Hazards : Harmful if swallowed, in contact with skin, or if inhaled.[3] Causes skin irritation and serious eye damage.[3] Possesses a powerful and unpleasant odor (stench).[4]
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection (safety glasses and face shield).[5]
-
Handling : Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6] Wash hands and any exposed skin thoroughly after handling.[4]
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[4] Store locked up.[6]
-
Incompatibilities : Strong oxidizing agents and strong bases.[4]
Core Synthetic Applications and Protocols
The true power of this compound lies in its dual reactivity. The thiol and bromo-aryl moieties can be addressed sequentially to build molecular complexity.
Caption: Key synthetic transformations of this compound.
Protocol 1: S-Alkylation for Thioether Synthesis
The thiol group is an excellent nucleophile, especially when deprotonated by a mild base to form the thiolate anion. This allows for straightforward reaction with a wide range of alkyl halides or other electrophiles to form stable thioether linkages.[1][7] This reaction is fundamental for attaching linkers or side chains to the sulfur atom.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base like triethylamine (TEA) or potassium carbonate (K₂CO₃) is used to deprotonate the thiol without competing in the alkylation reaction. The choice of base depends on the acidity of the thiol and the stability of the electrophile.
-
Solvent: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is ideal as it can dissolve the ionic thiolate intermediate and the polar reactants without interfering with the SN2 reaction mechanism.[7]
-
Temperature: The reaction is typically run at room temperature to minimize side reactions, but gentle heating can be applied to accelerate the reaction with less reactive electrophiles.
Step-by-Step Methodology:
-
Reagent Preparation : To a round-bottom flask, add this compound (1.0 equiv.) and dissolve it in anhydrous acetonitrile (0.2 M concentration).
-
Base Addition : Add a suitable base, such as triethylamine (1.5 equiv.), to the solution and stir for 10-15 minutes at room temperature to facilitate the formation of the thiolate.
-
Electrophile Addition : Add the alkyl halide (e.g., benzyl bromide, 1.1 equiv.) dropwise to the stirred solution.
-
Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed (typically 2-8 hours).
-
Work-up :
-
Filter the reaction mixture to remove any precipitated salts (e.g., triethylammonium bromide).
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with water and brine.
-
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for creating C(sp²)-C(sp²) bonds.[8][9][10] Using this compound, this reaction allows for the introduction of various aryl or heteroaryl moieties, which are critical for modulating interactions with biological targets, such as the hinge region of a kinase.[11]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[12]
Step-by-Step Methodology:
-
Inert Atmosphere : To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a base such as potassium carbonate (K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[2]
-
Degassing : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical as the Pd(0) active species is oxygen-sensitive.
-
Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water in a 4:1 ratio), via syringe.[8] The water is essential for the transmetalation step.
-
Reaction : Heat the mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS. Reaction times can range from 4 to 24 hours.[11]
-
Work-up :
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it with water and then brine to remove the base and inorganic byproducts.
-
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The formation of an aryl-amine bond is another indispensable transformation in medicinal chemistry. The Buchwald-Hartwig amination provides a mild and general method for this purpose, coupling aryl halides with a wide variety of amines.[13][14] This reaction is key for installing functionalities that can act as hydrogen bond donors or acceptors, crucial for receptor binding.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[13][15]
Step-by-Step Methodology:
-
Inert Atmosphere : In a glovebox or under a stream of argon, add the aryl halide (this compound, 1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-5 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu, 1.4 equiv.) to a Schlenk tube.[16]
-
Causality - Ligand and Base : The choice of ligand is critical; bulky, electron-rich phosphine ligands are generally required to facilitate the reductive elimination step.[13] A strong base is necessary to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[17]
-
Solvent Addition : Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction : Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction's progress by LC-MS.
-
Work-up :
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers and wash with brine.
-
-
Purification : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting residue by flash column chromatography.
Application Workflow: Conceptual Synthesis of a Kinase Inhibitor Scaffold
The orthogonal reactivity of this compound allows for its use in a multi-step synthesis to build complex molecules like kinase inhibitors. A common strategy involves first performing a Suzuki coupling to install a key recognition motif, followed by alkylation of the thiol group to add a solubilizing or linker moiety.
Caption: Conceptual workflow for kinase inhibitor synthesis.
This workflow demonstrates a logical approach where the robust C-C bond-forming reaction is performed first. The subsequent S-alkylation is typically a higher-yielding and milder reaction, making it suitable for a later stage in the synthesis where the molecule is more complex and valuable. This strategy is frequently employed in the synthesis of inhibitors targeting kinases like ALK or c-Src.[11][18]
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategically positioned functional groups—a nucleophilic thiol and a reactive bromine atom—provide chemists with a reliable and modular platform for synthesizing diverse and complex molecules. The ability to perform selective S-alkylation and a range of palladium-catalyzed cross-coupling reactions makes it an indispensable tool in the rapid assembly of compound libraries for drug discovery programs, particularly in the pursuit of novel kinase inhibitors and other targeted therapies.
References
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Jadhav, S. A., & Deshmukh, A. R. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(9), 1039-1064. ([Link])
-
Chemsky. (n.d.). The Crucial Role of Thiophene Derivatives in Modern Drug Discovery. ([Link])
-
Wikipedia. (2023). Thiophenol. ([Link])
-
Wikipedia. (2023). Buchwald–Hartwig amination. ([Link])
-
Sultan, A., & Rizvi, S. U. F. (2017). Therapeutic importance of synthetic thiophene. Journal of Taibah University Medical Sciences, 12(5), 367-376. ([Link])
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. ([Link])
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ([Link])
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-2-methylbenzenethiol. PubChem Compound Database. ([Link])
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. ([Link])
-
Strelow, J. M., et al. (2012). Discovery of Bivalent Kinase Inhibitors via Enzyme-Templated Fragment Elaboration. ACS Medicinal Chemistry Letters, 3(12), 1012-1017. ([Link])
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. ([Link])
-
National Center for Biotechnology Information. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. ([Link])
-
Angene Chemical. (2025). Safety Data Sheet. ([Link])
-
Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. ([Link])
-
National Center for Biotechnology Information. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. ([Link])
- Google Patents. (n.d.). CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol. ()
- Google Patents. (n.d.).
-
Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. ([Link])
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. ([Link])
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. ([Link])
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- 3. 4-Bromo-2-methylbenzenethiol | C7H7BrS | CID 19921798 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. chem.libretexts.org [chem.libretexts.org]
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Application Notes & Experimental Protocols: Strategic Derivatization of 2-Bromo-4-methylbenzenethiol for Advanced Synthesis
Introduction: Unlocking the Potential of a Versatile Thiophenol Building Block
2-Bromo-4-methylbenzenethiol is a highly valuable aromatic thiol building block in the fields of medicinal chemistry and materials science. Its structure is primed for strategic modification, featuring a nucleophilic thiol group for a variety of coupling reactions, and bromo- and methyl-substituents that offer steric and electronic handles for influencing molecular properties. The strategic incorporation of this moiety can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2]
The thiol (-SH) group is the primary center of reactivity, behaving as a soft nucleophile after deprotonation. This allows for the facile formation of carbon-sulfur bonds, which are integral to numerous pharmaceuticals and functional materials. Furthermore, the thiol can be oxidized to more highly functionalized sulfur states, such as sulfonyl chlorides, which are precursors to the ubiquitous sulfonamide group found in many blockbuster drugs.[3]
This guide moves beyond simple procedural lists. It is designed to provide a deep, mechanistic understanding of why specific reagents and conditions are chosen, empowering researchers to not only replicate these protocols but also to adapt and troubleshoot them for their unique synthetic challenges. We will explore three fundamental and high-impact derivatization pathways: S-alkylation, S-arylation, and oxidation to sulfonyl chlorides.
Core Derivatization Strategy I: S-Alkylation for Thioether Synthesis
The formation of thioethers (sulfides) via S-alkylation is one of the most fundamental transformations of thiols. This reaction proceeds through a classic SN2 mechanism, offering a reliable method to introduce a wide range of alkyl substituents.
Causality and Mechanistic Insight
The reaction is initiated by the deprotonation of the weakly acidic thiol group (pKa ≈ 6-8 for aryl thiols) by a suitable base to form a potent thiolate nucleophile. This thiolate then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group in a single, concerted step.
-
Choice of Base: The base must be strong enough to deprotonate the thiophenol but should not introduce competing nucleophiles. Carbonates (e.g., K₂CO₃, Cs₂CO₃) are excellent, cost-effective choices for their good reactivity and ease of removal. For less reactive alkylating agents, stronger bases like sodium hydride (NaH) can be used, which irreversibly deprotonates the thiol to drive the reaction to completion.
-
Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone are ideal. They effectively solvate the cation of the base (e.g., K⁺) while leaving the thiolate anion relatively "naked" and highly nucleophilic, thereby accelerating the SN2 reaction rate.
-
Temperature Control: Most S-alkylations are exothermic and can be run at room temperature. However, for less reactive halides, gentle heating (40-60 °C) may be required to achieve a reasonable reaction rate.
Visualized Experimental Workflow: S-Alkylation
Caption: General workflow for the S-alkylation of this compound.
Protocol 2.1: Synthesis of 2-((Benzylthio)methyl)-1-bromo-4-methylbenzene
This protocol details the S-alkylation using benzyl bromide as the alkylating agent.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.0 g, 4.92 mmol) and anhydrous DMF (20 mL). Stir until fully dissolved.
-
Base Addition: Add anhydrous potassium carbonate (e.g., 1.36 g, 9.84 mmol). The mixture will become a suspension.
-
Alkylation: Add benzyl bromide (e.g., 0.64 mL, 5.41 mmol) dropwise via syringe at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol spot is consumed.
-
Work-up: Pour the reaction mixture into water (100 mL) and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure thioether.
| Alkylating Agent | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Methyl Iodide | K₂CO₃ | Acetone | 25 | >95% |
| Benzyl Bromide | K₂CO₃ | DMF | 25 | 90-95% |
| Ethyl Bromoacetate | NaH | THF | 0 to 25 | 85-90% |
| Propargyl Bromide | Cs₂CO₃ | MeCN | 25 | >90% |
Core Derivatization Strategy II: Copper-Catalyzed S-Arylation
The synthesis of diaryl thioethers from aryl thiols and aryl halides is a pivotal C-S cross-coupling reaction. While palladium catalysis is common, the Ullmann condensation, a copper-catalyzed reaction, is a robust and historically significant method that remains highly relevant.[4][5] It is particularly effective for coupling with electron-deficient or sterically hindered aryl halides.
Causality and Mechanistic Insight
The precise mechanism of the Ullmann reaction is complex and can vary with substrates and ligands, but a generally accepted pathway involves a Cu(I)/Cu(III) catalytic cycle.[6][7]
-
Thiolate Formation: The base deprotonates the thiol to form a copper(I) thiolate complex.
-
Oxidative Addition: The aryl halide adds to the copper(I) center, forming a transient, high-energy copper(III) intermediate.
-
Reductive Elimination: The desired C-S bond is formed as the diaryl thioether product is eliminated, regenerating the active Cu(I) catalyst.
-
Catalyst System: Copper(I) iodide (CuI) is a common and effective catalyst precursor. While traditional Ullmann reactions required stoichiometric copper powder at very high temperatures (>200 °C), modern methods use catalytic amounts of a copper salt.[4] Ligand-free systems are possible, though the addition of ligands like 1,10-phenanthroline can sometimes accelerate the reaction and allow for lower temperatures.[5][8]
-
Base and Solvent: A strong base like potassium carbonate or cesium carbonate is required to facilitate the formation of the copper thiolate.[8] High-boiling polar aprotic solvents (e.g., DMF, DMSO, NMP) are necessary to achieve the high temperatures (typically 110-150 °C) required to drive the oxidative addition step.[4]
Visualized Mechanism: Ullmann C-S Coupling Cycle
Caption: Simplified catalytic cycle for the Ullmann C-S cross-coupling reaction.
Protocol 3.1: Synthesis of (2-Bromo-4-methylphenyl)(phenyl)sulfane
This protocol describes the coupling of this compound with iodobenzene.
Materials:
-
This compound (1.0 eq)
-
Iodobenzene (1.2 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (e.g., 0.5 g, 2.46 mmol), CuI (e.g., 47 mg, 0.246 mmol), and anhydrous K₂CO₃ (e.g., 0.68 g, 4.92 mmol).
-
Atmosphere Exchange: Seal the tube, and evacuate and backfill with nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous DMF (10 mL) followed by iodobenzene (e.g., 0.33 mL, 2.95 mmol) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir vigorously for 12-16 hours.
-
Cooling and Quenching: Allow the reaction to cool to room temperature. Dilute the dark mixture with toluene (30 mL) and quench by adding saturated aqueous NH₄Cl (30 mL).
-
Filtration: Filter the mixture through a pad of Celite® to remove insoluble copper salts, washing the pad with additional toluene.
-
Extraction and Washing: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous phase with toluene (2 x 20 mL). Combine the organic layers and wash with brine (2 x 30 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography (silica gel, typically with hexanes) to obtain the pure diaryl thioether.
Core Derivatization Strategy III: Oxidation to Sulfonyl Chloride
The conversion of a thiol to a sulfonyl chloride transforms the nucleophilic sulfur center into a powerful electrophile. This derivative is a cornerstone for synthesizing sulfonamides, sulfonates, and other sulfur-based functional groups critical to pharmacology.
Causality and Mechanistic Insight
This transformation is an oxidative chlorination. A reagent is needed that can both oxidize the sulfur atom from the -2 to the +6 oxidation state and provide a source of chloride ions. While direct chlorination with Cl₂ gas is effective, it is hazardous for lab-scale synthesis.[9] A safer and more convenient modern alternative is the use of N-Chlorosuccinimide (NCS) in an acidic aqueous medium.[10][11]
-
Reagent System: NCS serves as the oxidant. In the presence of aqueous acid (e.g., HCl), hypochlorous acid (HOCl) is generated in situ, which is a potent oxidizing agent. Multiple equivalents of NCS are required to achieve the full oxidation to the sulfonyl chloride state.
-
Reaction Control: The reaction is highly exothermic and can proceed uncontrollably if not managed.[10] Performing the addition of the oxidant at low temperatures (0-5 °C) using an ice bath is critical for safety and to minimize the formation of side products.
-
Solvent: A co-solvent system, such as acetonitrile/water, is often used to ensure the solubility of both the organic thiol and the inorganic reagents.[9]
Visualized Workflow: Thiol to Sulfonamide
Caption: Synthetic pathway from a thiol to a sulfonamide via a sulfonyl chloride intermediate.
Protocol 4.1: Synthesis of 2-Bromo-4-methylbenzenesulfonyl chloride
This protocol details the oxidation of the parent thiol using NCS.
Materials:
-
This compound (1.0 eq)
-
N-Chlorosuccinimide (NCS) (~4.0 eq)
-
Acetonitrile (MeCN)
-
Dilute Hydrochloric Acid (e.g., 2 M HCl)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Ice-water bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.0 g, 4.92 mmol) in acetonitrile (20 mL).
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath.
-
Oxidant Addition: Add dilute HCl (5 mL). Then, add NCS (e.g., 2.63 g, 19.68 mmol) portion-wise over 20-30 minutes. Caution: The reaction is exothermic; maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: Stir the mixture vigorously at 0-5 °C for 1 hour after the addition is complete. Allow it to slowly warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC.
-
Work-up: Pour the reaction mixture into ice-cold water (100 mL).
-
Extraction: Extract the product into dichloromethane (3 x 40 mL).
-
Washing: Wash the combined organic layers with cold water and then brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure at a low temperature (<30 °C) as sulfonyl chlorides can be sensitive to heat and moisture.
-
Use: The resulting 2-Bromo-4-methylbenzenesulfonyl chloride is often used immediately in the next step (e.g., sulfonamide formation) without further purification.
Safety and Handling Considerations
-
This compound: Like most thiols, this compound has a strong, unpleasant odor and should be handled exclusively in a well-ventilated fume hood. It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye damage.[12] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Reagents: Handle all reagents with care. Strong bases (NaH), corrosive reagents (benzyl bromide), copper salts, and oxidizing agents (NCS) present specific hazards. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Reactions: Be aware of potential exotherms, particularly during the oxidation reaction. Proper temperature control is essential for safety and reaction success.
References
- Google Patents. (n.d.). Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof (CN117551005A).
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
ResearchGate. (2025). Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 2: S-Arylation of thiols with aryl iodides. Retrieved from [Link]
-
ACS Publications. (2024). Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents. Organic Letters. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. PMC. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of substituted benzene sulfonyl chlorides (CN112759536A).
-
Organic Syntheses. (2023). Visible-Light-Promoted C−S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanism of the Ullmann Condensation. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. Retrieved from [Link]
-
Thieme Connect. (n.d.). Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation. Retrieved from [Link]
-
YouTube. (2010). Synthesis of Thiols & Thioethers | Organic Chemistry. Retrieved from [Link]
-
Taylor & Francis. (2019). Odorless, convenient and one-pot synthesis of thioethers from organic halides and thiourea. Journal of Sulfur Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Retrieved from [Link]
-
Semantic Scholar. (2006). Sulfonyl chloride formation from thiol derivatives by N-chlorosuccinimide mediated oxidation. Synthesis. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 2-Bromo-4-methylbenzenesulfonyl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-methylbenzenethiol. Retrieved from [Link]
-
MDPI. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Role of 2-Bromo-4-methylbenzenethiol in the Development of Novel Agrochemicals
Introduction: The Imperative for Innovation in Agrochemicals and the Significance of Sulfur-Containing Scaffolds
The global challenge of ensuring food security for a growing population necessitates the continuous development of novel and effective agrochemicals. Fungal pathogens, in particular, pose a significant threat to crop yield and quality, leading to substantial economic losses worldwide. The emergence of resistance to existing fungicides further underscores the urgent need for new chemical entities with diverse modes of action. Within the vast landscape of agrochemical research, sulfur-containing heterocyclic compounds have consistently demonstrated potent biological activities.[1][2] Thiols and their thioether derivatives are crucial pharmacophores that can significantly influence a molecule's fungicidal efficacy.[3] This document provides a detailed guide on the application of 2-Bromo-4-methylbenzenethiol, a versatile building block, in the synthesis of next-generation agrochemicals, with a focus on creating novel thioether-substituted thiazole derivatives.
The 2-bromo-4-methylthiophenyl moiety offers a unique combination of steric and electronic properties that can be strategically employed to enhance the bioactivity and metabolic stability of a lead compound. The bromine atom provides a site for potential further functionalization, while the methyl group can influence binding affinity and lipophilicity. The thiol group itself is a powerful nucleophile, enabling its facile incorporation into various heterocyclic systems.[4]
Core Application: Synthesis of Novel 2-(2-Bromo-4-methylphenylthio)-4-phenylthiazole Derivatives
This section details a representative protocol for the synthesis of a novel agrochemical candidate, 2-((2-bromo-4-methylphenyl)thio)-4-phenylthiazole, via a nucleophilic aromatic substitution (SNAr) reaction. The thiazole ring is a well-established scaffold in a number of commercial fungicides, making it an excellent starting point for the design of new active ingredients.[5] The SNAr reaction is a robust and widely used method for the formation of carbon-sulfur bonds in the synthesis of thioether-containing compounds.
Causality Behind Experimental Choices:
The selection of a 2-chlorothiazole as the electrophilic partner is based on the known susceptibility of the C2-position of the thiazole ring to nucleophilic attack.[6][7] The electron-withdrawing nature of the nitrogen and sulfur atoms in the ring activates the C2-position for substitution. This compound, upon deprotonation with a suitable base, forms a potent thiolate nucleophile that readily displaces the chloride leaving group. The choice of a non-protic polar solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the potassium cation of the base without interfering with the nucleophilicity of the thiolate. The elevated reaction temperature facilitates the reaction by providing the necessary activation energy for the SNAr mechanism to proceed at a reasonable rate.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of the target thioether.
Detailed Step-by-Step Protocol:
Materials:
-
This compound (1.0 eq)
-
2-Chloro-4-phenylthiazole (1.0 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium thiolate salt.
-
Addition of Electrophile: Add a solution of 2-Chloro-4-phenylthiazole (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 2-((2-bromo-4-methylphenyl)thio)-4-phenylthiazole.
Characterization Data:
The structure of the synthesized compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR (CDCl₃) | Aromatic protons of the phenyl and bromomethylphenyl rings (multiplets in the range of δ 7.0-8.0 ppm). A singlet for the thiazole proton (δ ~7.5 ppm). A singlet for the methyl group protons (δ ~2.3 ppm). |
| ¹³C NMR (CDCl₃) | Signals corresponding to the aromatic carbons of both rings and the thiazole ring. A signal for the methyl carbon (δ ~20 ppm). |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated mass of the product. |
| FT-IR | Characteristic peaks for C-S stretching, C-H aromatic stretching, and C=N stretching of the thiazole ring. |
Hypothetical Mode of Action and Signaling Pathway
Many fungicidal thiazole derivatives act by inhibiting key enzymes in the fungal respiratory chain, such as succinate dehydrogenase (SDH).[8] The introduction of the bulky and lipophilic 2-bromo-4-methylthiophenyl group could enhance the binding of the molecule to the active site of the SDH enzyme, thereby disrupting fungal respiration and leading to cell death.
Hypothetical Signaling Pathway Diagram:
Caption: Hypothetical inhibition of fungal respiration by the synthesized compound.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. The protocol detailed herein provides a robust and adaptable method for the creation of new thioether-substituted thiazole derivatives. The unique structural features of the 2-bromo-4-methylthiophenyl moiety offer significant potential for modulating the biological activity of lead compounds. Further derivatization of the synthesized scaffold, including modification of the phenyl ring on the thiazole and substitution of the bromine atom, could lead to the discovery of a new generation of highly effective fungicides. This application note serves as a foundational guide for researchers dedicated to addressing the ongoing challenges in crop protection through innovative chemical synthesis.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link].
-
MDPI. Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Available at: [Link].
-
ACS Publications. Green Synthesis of Potential Antifungal Agents: 2-Benzyl Substituted Thiobenzoazoles | Journal of Agricultural and Food Chemistry. Available at: [Link].
-
PubMed. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. Available at: [Link].
-
Chemical Research in Chinese Universities. Syntheses and fungicidal activities of thiazole-5-carboxanilides bearing thioether group. Available at: [Link].
-
PubMed. Synthesis and Fungicidal Activity Evaluation of Novel Triazole Thione/Thioether Derivatives Containing a Pyridylpyrazole Moiety. Available at: [Link].
-
ResearchGate. Design and synthesis of 2-alkylthio-5-(1,2,4-triazol-1-ylmethyl)-1,3,4-thiadiazoles and their fungicidal activity. Available at: [Link].
-
Orient J Chem. Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Available at: [Link].
-
PubMed. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. Available at: [Link].
-
MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available at: [Link].
-
ResearchGate. 1 H NMR spectrum of the poly(thio ester) 4f dissolved in CDCl 3. Available at: [Link].
-
ResearchGate. Synthesis of 2,5‐disubstituted thiazoles. Available at: [Link].
-
ResearchGate. (A) 1 H NMR spectra of polycarbonates containing thioether or sulphone... Available at: [Link].
-
NIH. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available at: [Link].
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Available at: [Link].
-
PubMed. Characterization of the thioether product formed from the thiolytic cleavage of the alkyl-nickel bond in methyl-coenzyme M reductase. Available at: [Link].
-
Chemistry LibreTexts. 10.10: Spectroscopy of Ethers. Available at: [Link].
-
Wikipedia. DBNPA. Available at: [Link].
-
ACS Publications. Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis | ACS Macro Letters. Available at: [Link].
-
Desulfurization of Thiols for Nucleophilic Substitution. Available at: [Link].
-
Chemistry Steps. Reactions of Thiols. Available at: [Link].
-
PubMed. Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity. Available at: [Link].
-
NIH. New Thio-Compounds and Monoterpenes With Anti-inflammatory Activities From the Fungus Aspergillus sp. CYH26. Available at: [Link].
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Application Note: A Robust Protocol for the Synthesis of Thieno[2,3-d]pyrimidines
<
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2][3][4] Structurally, it can be considered a bioisostere of purine, a fundamental component of DNA and RNA, allowing it to interact with a wide array of biological targets.[1] This has led to the development of thieno[2,3-d]pyrimidine derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][5] The versatility of this scaffold makes it a valuable building block in the design and discovery of novel therapeutic agents.[1][2][3]
This application note provides a detailed, field-proven protocol for the synthesis of a key intermediate, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, via the Gewald reaction, and its subsequent conversion to a thieno[2,3-d]pyrimidine derivative. The causality behind experimental choices and potential troubleshooting steps are discussed to ensure reproducibility and success.
Reaction Overview: A Multicomponent Approach
The synthesis of the thieno[2,3-d]pyrimidine core often begins with the construction of a polysubstituted 2-aminothiophene ring. The Gewald reaction is a powerful and convergent one-pot multicomponent reaction for this purpose.[6][7][8][9][10] It typically involves the condensation of a ketone or aldehyde, an activated nitrile (such as malononitrile), and elemental sulfur in the presence of a base.[6][7][8][9][10]
The resulting 2-aminothiophene-3-carbonitrile is a versatile intermediate that can be cyclized to form the pyrimidine ring through various methods, such as reaction with formamide or other cyclizing agents.[11][12] This two-step sequence provides an efficient and modular route to a diverse range of thieno[2,3-d]pyrimidine derivatives.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis and analysis of thieno[2,3-d]pyrimidines.
Detailed Experimental Protocol
Part 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Gewald Reaction)
This protocol is adapted from established Gewald reaction procedures.[13][14][15][16]
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Methanol (MeOH)
-
Diethylamine
-
Ethanol (for washing)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Condenser
-
Dropping funnel
-
Buchner funnel and filter flask
-
Beakers and graduated cylinders
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a condenser.
-
Reagent Addition: To the flask, add cyclohexanone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1 equivalent) in methanol.
-
Initiation: Begin stirring the mixture at room temperature.
-
Base Addition: Add diethylamine (catalytic amount, e.g., 0.2 equivalents) dropwise to the stirred suspension. An exothermic reaction may be observed.
-
Heating: Heat the reaction mixture to 50-60°C and maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A solid product should precipitate.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid several times with cold ethanol to remove unreacted starting materials and impurities.
-
Drying: Dry the product in a vacuum oven or air-dry to a constant weight. The resulting product is 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.[13][14][16][17]
| Parameter | Value | Rationale |
| Solvent | Methanol/Ethanol | Good solubility for reactants; facilitates precipitation of the product upon cooling. |
| Base | Diethylamine | A commonly used and effective basic catalyst for the Gewald reaction.[15] |
| Temperature | 50-60°C | Provides sufficient energy to overcome the activation barrier without significant side product formation. |
| Reaction Time | 1-2 hours | Typically sufficient for completion; monitor by TLC for optimization. |
Part 2: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[8][17]thieno[2,3-d]pyrimidin-4-one
This cyclization step utilizes the synthesized 2-aminothiophene intermediate.
Materials:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
Formamide
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter flask
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1 equivalent) with an excess of formamide.
-
Heating: Heat the mixture to reflux (approximately 180-200°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product will precipitate from the solution.
-
Isolation: Pour the cooled mixture into ice water to facilitate further precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the product thoroughly with water to remove residual formamide.
-
Drying and Recrystallization: Dry the crude product. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.[18]
Characterization of Products
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point (m.p.): To check for purity; compare with literature values if available.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., -NH2, -C≡N, C=O).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Reaction Mechanism Diagram
Caption: Simplified mechanism for the synthesis of thieno[2,3-d]pyrimidines.
Troubleshooting and Expert Insights
| Problem | Possible Cause | Solution |
| Low yield in Gewald reaction | Incomplete reaction | Extend reaction time and monitor by TLC. Ensure adequate heating. |
| Impure starting materials | Use freshly distilled cyclohexanone and pure malononitrile. | |
| Incorrect base concentration | Optimize the amount of diethylamine; too much or too little can be detrimental. | |
| Difficulty in product isolation | Product is soluble in the reaction mixture | Cool the reaction mixture in an ice bath to promote precipitation. Add a small amount of water to induce precipitation. |
| Low yield in cyclization step | Incomplete reaction | Ensure the reaction is heated to a vigorous reflux. Extend the reaction time. |
| Degradation of starting material | Ensure the 2-aminothiophene intermediate is pure and dry before use. |
Expert Tip: The Gewald reaction is often exothermic upon addition of the base. Control the rate of addition to maintain a manageable reaction temperature. For the cyclization with formamide, ensure the reaction is performed in a high-boiling point solvent or neat to achieve the necessary temperature for cyclization.
Safety Precautions
-
All experimental procedures should be conducted in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Malononitrile is toxic and should be handled with care.
-
Diethylamine is a corrosive and flammable liquid.
-
Elemental sulfur is a flammable solid.
-
Formamide is a teratogen and should be handled with extreme caution.
Conclusion
The synthetic route described provides a reliable and adaptable method for accessing the medicinally important thieno[2,3-d]pyrimidine scaffold. By understanding the underlying principles of the Gewald reaction and the subsequent cyclization, researchers can efficiently synthesize a library of derivatives for further investigation in drug discovery and development programs.
References
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications. [Link]
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Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules. [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
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Exploring the Synthesis Pathways of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile for Enhanced Yields. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Gewald reaction. Wikipedia. [Link]
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Gewald Reaction. Organic Chemistry Portal. [Link]
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Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]
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2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Sci-Hub. [Link]
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Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. [Link]
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2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. IUCr. [Link]
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β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. PMC - PubMed Central. [Link]
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Representative active compounds containing thieno[2,3-d]pyrimidinone core. ResearchGate. [Link]
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Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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[Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. PubMed. [Link]
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(PDF) 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. ResearchGate. [Link]
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Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PMC - PubMed Central. [Link]
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Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. [Link]
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Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]
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synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. ResearchGate. [Link]
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Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. MDPI. [Link]
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Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria. PubMed. [Link]
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Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. PMC - NIH. [Link]
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Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Longdom Publishing. [Link]
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1,3-Bis(5,6,7,8-tetrahydrobenzo[8][17]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. MDPI. [Link]
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The Versatile Building Block: Application Notes for 2-Bromo-4-methylbenzenethiol in Material Science and Organic Electronics
Introduction: Unveiling the Potential of a Functionalized Thiophenol
In the dynamic landscape of material science and organic electronics, the strategic design and synthesis of novel organic semiconductors are paramount to advancing the performance and applicability of next-generation devices. 2-Bromo-4-methylbenzenethiol, a seemingly simple aromatic thiol, emerges as a highly versatile and valuable building block for the creation of sophisticated macromolecular structures. Its unique combination of a reactive thiol group, a polymerizable bromo-substituent, and a property-tuning methyl group offers a compelling platform for the development of advanced materials, particularly poly(phenylene thioether)s (PPTs).
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the utilization of this compound in the synthesis of functional polymers for organic electronics. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.
Core Concepts: The Strategic Advantage of this compound
The utility of this compound as a monomer stems from its trifunctional nature:
-
The Thiol Group (-SH): This nucleophilic moiety is central to the formation of thioether linkages, which constitute the backbone of poly(phenylene thioether)s. The acidity of the thiol proton facilitates its deprotonation to form a highly reactive thiophenolate anion, a key intermediate in polymerization reactions.[1]
-
The Bromo Group (-Br): Positioned ortho to the thiol, the bromine atom serves as an excellent leaving group in various cross-coupling reactions, most notably those catalyzed by palladium or copper. This enables the formation of carbon-carbon or carbon-sulfur bonds, driving the polymerization process.
-
The Methyl Group (-CH₃): The para-positioned methyl group is not merely a passive substituent. It plays a crucial role in tuning the material's properties by:
-
Enhancing Solubility: The methyl group can disrupt intermolecular packing, improving the solubility of the resulting polymer in organic solvents, which is critical for solution-based processing of electronic devices.[2]
-
Modulating Electronic Properties: The electron-donating nature of the methyl group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer, thereby affecting its charge transport characteristics and optical properties.[2]
-
Influencing Morphology: The presence of the methyl group can impact the solid-state packing and crystallinity of the polymer films, which are critical factors for achieving high charge carrier mobility in devices like organic field-effect transistors (OFETs).
-
Application in Organic Electronics: Engineering High-Performance Materials
The primary application of this compound in this context is the synthesis of poly(4-methyl-phenylene thioether). This class of polymers is of significant interest for various organic electronic devices due to its inherent properties:
-
High Thermal Stability: The aromatic backbone of PPTs imparts excellent thermal stability, a crucial requirement for devices that may operate at elevated temperatures.[3]
-
Chemical Resistance: These polymers are known for their resistance to a wide range of chemicals, enhancing the durability and lifetime of electronic devices.[3]
-
Good Dielectric Properties: Their low dielectric constant makes them suitable for applications as insulating layers or as the semiconductor itself in certain transistor architectures.
-
Tunable Optoelectronic Properties: Through copolymerization or post-polymerization modification, the optical and electronic properties can be tailored for specific applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The workflow for utilizing this compound in material synthesis is depicted below:
Caption: Workflow for the application of this compound.
Experimental Protocols: Synthesizing the Future of Organic Electronics
The following protocols provide detailed, step-by-step methodologies for the synthesis of poly(4-methyl-phenylene thioether) from this compound. These are exemplary protocols based on well-established synthetic routes for analogous polymers and should be adapted and optimized by the researcher based on available laboratory equipment and specific research goals.
Protocol 1: Synthesis via Ullmann-type Condensation
This protocol utilizes a copper-catalyzed self-condensation of the monomer, a classic and effective method for forming aryl thioether bonds.
Rationale: The Ullmann condensation is a robust method for forming carbon-sulfur bonds. Copper catalysts are effective in promoting the reaction between the thiolate and the aryl bromide. The choice of a high-boiling polar aprotic solvent like quinoline or N-methyl-2-pyrrolidone (NMP) is crucial for achieving the necessary reaction temperatures and for solubilizing the growing polymer chain.
Materials:
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Notes |
| This compound | 136546-45-1 | 203.10 | Starting monomer. |
| Copper(I) oxide (Cu₂O) | 1317-39-1 | 143.09 | Catalyst. |
| Quinoline | 91-22-5 | 129.16 | High-boiling solvent. |
| Pyridine | 110-86-1 | 79.10 | Co-solvent/base. |
| Methanol | 67-56-1 | 32.04 | For precipitation and washing. |
| Hydrochloric acid (HCl), concentrated | 7647-01-0 | 36.46 | For catalyst removal. |
| Argon or Nitrogen gas | - | - | For maintaining an inert atmosphere. |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen/argon inlet, add this compound (1.0 eq) and copper(I) oxide (0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a mixture of quinoline and pyridine (e.g., 9:1 v/v) to the flask to achieve a monomer concentration of approximately 1 M.
-
Reaction: Heat the reaction mixture to reflux (approximately 230-240 °C) with vigorous stirring. The reaction progress can be monitored by taking small aliquots and analyzing them by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the monomer. A typical reaction time is 8-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the viscous solution into a large excess of methanol containing a small amount of concentrated hydrochloric acid (e.g., 1% v/v) to precipitate the polymer and dissolve the copper catalyst.
-
Stir the suspension for several hours.
-
Collect the solid polymer by filtration.
-
Wash the polymer thoroughly with methanol and then with hot water to remove any remaining solvent and salts.
-
-
Purification: The crude polymer can be further purified by Soxhlet extraction with a suitable solvent (e.g., acetone or ethanol) to remove low molecular weight oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Protocol 2: Synthesis via Suzuki-Miyaura Polycondensation
This modern cross-coupling method offers milder reaction conditions and often better control over the polymer structure. It requires the conversion of the monomer to a boronic acid or ester derivative.
Rationale: The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction that can be adapted for polymerization.[4][5][6][7][8] It is catalyzed by palladium complexes and requires a base to activate the boronic acid component. The choice of catalyst, ligand, base, and solvent system is critical for achieving high molecular weight polymers. This two-step approach allows for the synthesis of well-defined alternating copolymers if a different dihaloaromatic comonomer is used.
Step 1: Synthesis of (2-Bromo-4-methylphenylthio)boronic acid pinacol ester
This is a hypothetical intermediate, and the protocol is based on standard borylation procedures.
Materials:
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Notes |
| This compound | 136546-45-1 | 203.10 | Starting material. |
| Bis(pinacolato)diboron (B₂pin₂) | 73183-34-3 | 253.94 | Boron source. |
| [Pd(dppf)Cl₂]·CH₂Cl₂ | 95464-05-4 | 816.64 | Palladium catalyst. |
| Potassium acetate (KOAc) | 127-08-2 | 98.14 | Base. |
| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous solvent. |
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), [Pd(dppf)Cl₂]·CH₂Cl₂ (0.03 eq), and potassium acetate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask.
-
Reaction: Heat the mixture at 80-90 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction, dilute with a solvent like ethyl acetate, and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 2: Suzuki Polycondensation
Materials:
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Notes |
| (2-Bromo-4-methylphenylthio)boronic acid pinacol ester | - | - | Monomer from Step 1. |
| This compound | 136546-45-1 | 203.10 | Co-monomer. |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 14221-01-3 | 1155.56 | Palladium catalyst. |
| Sodium carbonate (Na₂CO₃) | 497-19-8 | 105.99 | Base. |
| Toluene | 108-88-3 | 92.14 | Solvent. |
| Water | 7732-18-5 | 18.02 | Co-solvent. |
Procedure:
-
Reaction Setup: In a Schlenk tube, dissolve the boronic ester monomer (1.0 eq) and this compound (1.0 eq) in toluene.
-
Aqueous Base: Prepare a 2 M aqueous solution of sodium carbonate and degas it by bubbling argon through it for 30 minutes.
-
Catalyst and Base Addition: Add the aqueous sodium carbonate solution (4.0 eq) and Pd(PPh₃)₄ (0.02 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 24-48 hours. The polymer will precipitate as it forms.
-
Work-up and Purification: Follow the work-up, purification, and drying steps as described in Protocol 1.
Caption: Reaction scheme for Suzuki polycondensation.
Characterization of Poly(4-methyl-phenylene thioether)
A thorough characterization of the synthesized polymer is essential to understand its properties and suitability for electronic applications.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure of the polymer, including the connectivity of the monomer units and the absence of impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the characteristic functional groups present in the polymer and confirms the formation of thioether linkages. |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer, which are crucial for understanding its mechanical and processing properties. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer by measuring its weight loss as a function of temperature. |
| Differential Scanning Calorimetry (DSC) | Determines the glass transition temperature (Tg) and melting temperature (Tm) of the polymer, providing insights into its amorphous or semi-crystalline nature and its processing window. |
| UV-Visible Spectroscopy | Investigates the optical properties of the polymer, such as its absorption and emission spectra, which are important for applications in OLEDs and OPVs. |
| Cyclic Voltammetry (CV) | Determines the HOMO and LUMO energy levels of the polymer, which are critical for predicting its charge injection and transport properties in electronic devices. |
| X-ray Diffraction (XRD) | Analyzes the solid-state morphology of the polymer, including its degree of crystallinity and the packing of the polymer chains, which strongly influence charge transport. |
Fabrication and Characterization of an Organic Field-Effect Transistor (OFET)
To evaluate the electronic performance of the synthesized poly(4-methyl-phenylene thioether), a bottom-gate, top-contact OFET can be fabricated.
Device Structure:
Caption: Schematic of a bottom-gate, top-contact OFET.
Fabrication Protocol:
-
Substrate Cleaning: Thoroughly clean a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (the gate and dielectric, respectively) by sonication in acetone and isopropanol, followed by drying with a stream of nitrogen.
-
Surface Treatment: Optionally, treat the SiO₂ surface with a self-assembled monolayer (SAM) of a silanizing agent like octadecyltrichlorosilane (OTS) to improve the interface with the organic semiconductor.
-
Semiconductor Deposition: Dissolve the synthesized poly(4-methyl-phenylene thioether) in a suitable organic solvent (e.g., chloroform, chlorobenzene) and deposit a thin film onto the substrate using spin-coating.
-
Annealing: Anneal the film at a temperature above its glass transition temperature (determined by DSC) to improve the molecular ordering and remove residual solvent.
-
Electrode Deposition: Deposit the source and drain electrodes (typically gold) through a shadow mask using thermal evaporation.
Characterization:
The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a probe station under an inert atmosphere. The key performance parameters to be extracted from the output and transfer characteristics are:
-
Field-Effect Mobility (µ): A measure of how quickly charge carriers move through the semiconductor.
-
On/Off Current Ratio (I_on/I_off): The ratio of the current when the transistor is "on" to when it is "off," indicating the switching efficiency.
-
Threshold Voltage (V_th): The gate voltage required to turn the transistor "on."
Conclusion and Future Outlook
This compound is a promising and versatile monomer for the synthesis of novel poly(phenylene thioether)s for applications in organic electronics. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the potential of this building block. The ability to tune the properties of the resulting polymers through the strategic placement of the methyl group opens up exciting avenues for the development of next-generation organic semiconductors with tailored functionalities for high-performance electronic devices. Further research into copolymerization with other functional monomers and the exploration of different polymerization techniques will undoubtedly unlock even greater potential for this valuable chemical entity.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- MDPI. (n.d.). Poly(phenylene ether) Based Amphiphilic Block Copolymers.
- ACS Publications. (n.d.). Poly(phenylene thioether)s with Fluorene-Based Cardo Structure toward High Transparency, High Refractive Index, and Low Birefringence.
- International Journal of Physics and Mathematics. (n.d.). Poly (P-phenylene)
- ResearchGate. (n.d.). The synthesis and characterization of high molecular weight poly(phenylene sulfide/ether).
- RSC Publishing. (n.d.). The synthesis of poly(phenylene sulfide sulfone)
- (n.d.). «PPS-1»: Synthesis of polyphenylene sulfide.
- ResearchGate. (n.d.). Synthesis and characterization of poly(p-phenylene)s with nonlinear optical side chains.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction.
- Taylor & Francis. (n.d.). Polyphenylene sulfide – Knowledge and References.
- ResearchGate. (n.d.). Scheme 1. Synthesis of poly(phenylene sulfide) dendrimers.
- ChemBK. (n.d.). polyphenylene thioether.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Suzuki reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ACS Publications. (n.d.). Glass transition and melting behavior of poly(thio-1,4-phenylene).
- The Royal Society of Chemistry. (2017). The synthesis of poly(phenylene sulfide sulfone)
- (n.d.). Thioalkyl- and sulfone-substituted poly(: P -phenylene vinylene)s.
- Semantic Scholar. (n.d.). Part 11. Preparation of poly(1,4‐phenylene sulphide)
- (n.d.). Light-Emitting Polythiophenes.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- PubMed. (2016). Poly(paraphenylene sulfide) and Poly(metaphenylene sulfide)
- Patsnap Eureka. (2025). What Is Polythioether? A Comprehensive Guide to Its Chemistry.
- ResearchGate. (n.d.). Synthesis and Properties of Aromatic Poly(Ether Sulfone)s and Poly(Etherketone)s Containing Naphthalene or Quinoline Units, and Methyl-Substituted Biphenyl-4,4′-Diols.
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Application Note: Advanced Strategies for Nucleophilic Substitution Reactions with 2-Bromo-4-methylbenzenethiol
Abstract
This guide provides a detailed exploration of nucleophilic substitution reactions involving 2-Bromo-4-methylbenzenethiol, a compound of significant interest in medicinal chemistry and materials science. Due to the electron-rich nature of the aromatic ring, this substrate is unreactive towards traditional nucleophilic aromatic substitution (SNAr). This document elucidates the mechanistic challenges and presents robust, field-proven protocols centered on transition-metal-catalyzed cross-coupling reactions. We provide in-depth, step-by-step methodologies for palladium-catalyzed C-S (thioetherification) and C-N (Buchwald-Hartwig amination) bond formation, offering researchers a practical guide to leveraging this versatile building block. The causality behind experimental choices, key reaction parameters, and troubleshooting strategies are discussed to ensure procedural success and reproducibility.
Introduction: The Challenge of Nucleophilic Substitution on an Unactivated Aryl Halide
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring.[1] Unlike aliphatic SN2 reactions, a direct backside attack is sterically impossible for an aryl halide.[1][2] Instead, the SNAr mechanism typically proceeds through a two-step addition-elimination pathway, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3][4]
The viability of this pathway is critically dependent on the electronic properties of the aromatic ring. The reaction is favorable only when the ring is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group.[2][5] These groups are essential to stabilize the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the rate-determining nucleophilic addition step.[3][4]
The substrate, this compound, presents a significant challenge to this classical mechanism. The methyl (-CH₃) group is weakly electron-donating, and the thiol (-SH) group (or its conjugate base, the thiolate, -S⁻) is strongly electron-donating. These substituents enrich the aromatic ring with electron density, destabilizing the negatively charged intermediate required for SNAr and rendering the substrate inert to this pathway.
Therefore, to achieve nucleophilic substitution on this compound, modern synthetic methods are required. Transition-metal catalysis, particularly with palladium and copper, has emerged as the definitive solution, enabling a wide range of cross-coupling reactions on both electron-rich and electron-poor aryl halides with exceptional efficiency and functional group tolerance.[6][7] These methods do not proceed via the Meisenheimer complex; instead, they operate through a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination.
Mechanistic Overview: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds. For a substrate like this compound, these reactions provide a reliable pathway to introduce nitrogen and sulfur nucleophiles. The two most prominent examples are the Buchwald-Hartwig Amination (for C-N bonds) and its analogue, the Buchwald-Hartwig Thioetherification (for C-S bonds).[8][9]
The generalized catalytic cycle for these transformations is illustrated below.
Catalytic Cycle for C-S/C-N Bond Formation
Caption: Generalized catalytic cycle for C-N and C-S cross-coupling.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Ligand Exchange/Deprotonation: The nucleophile (an amine, R₂NH, or a thiol, R'SH) coordinates to the palladium center. A base then deprotonates the coordinated nucleophile to form a more reactive amide or thiolate complex, releasing the bromide ion.
-
Reductive Elimination: The final step involves the formation of the new C-N or C-S bond as the product (Ar-Nu) is eliminated from the palladium center, which is simultaneously reduced from Pd(II) back to the catalytically active Pd(0) state.[8]
The success of this cycle hinges on the choice of ligand (L), which modulates the stability, solubility, and reactivity of the palladium intermediates. Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the final reductive elimination steps.[10]
Experimental Protocols & Workflows
This section provides detailed protocols for two key transformations of this compound.
Safety Precautions: These reactions must be conducted in a well-ventilated fume hood. Thiols are volatile and possess strong, unpleasant odors. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Palladium catalysts can be toxic. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Palladium-Catalyzed Thioetherification (C-S Coupling)
This protocol details the synthesis of 2-(Ethylthio)-4-methylbenzenethiol by coupling this compound with ethanethiol.
| Reagent/Component | Molar Eq. | MW ( g/mol ) | Amount | Role |
| This compound | 1.0 | 203.11 | 1.0 mmol, 203 mg | Substrate |
| Ethanethiol | 1.2 | 62.13 | 1.2 mmol, 75 mg (89 µL) | Nucleophile |
| Pd₂(dba)₃ | 0.01 | 915.72 | 0.01 mmol, 9.2 mg | Catalyst Precursor |
| Xantphos | 0.03 | 578.68 | 0.03 mmol, 17.4 mg | Ligand |
| Sodium tert-butoxide | 2.5 | 96.10 | 2.5 mmol, 240 mg | Base |
| Anhydrous Toluene | - | - | 5 mL | Solvent |
Experimental Workflow Diagram
Caption: Step-by-step workflow for reaction setup and purification.
Step-by-Step Procedure:
-
Vessel Preparation: Add this compound (203 mg), Pd₂(dba)₃ (9.2 mg), Xantphos (17.4 mg), and sodium tert-butoxide (240 mg) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe. Stir for 5 minutes until the solids begin to dissolve. Add ethanethiol (89 µL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir vigorously. The solution will typically darken.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure diaryl thioether.
Protocol 2: Buchwald-Hartwig Amination (C-N Coupling)
This protocol describes the synthesis of N-butyl-4-methyl-2-thio-aniline by coupling this compound with n-butylamine.
| Reagent/Component | Molar Eq. | MW ( g/mol ) | Amount | Role |
| This compound | 1.0 | 203.11 | 1.0 mmol, 203 mg | Substrate |
| n-Butylamine | 1.5 | 73.14 | 1.5 mmol, 110 mg (148 µL) | Nucleophile |
| Pd(OAc)₂ | 0.02 | 224.50 | 0.02 mmol, 4.5 mg | Catalyst Precursor |
| BrettPhos | 0.04 | 536.68 | 0.04 mmol, 21.5 mg | Ligand |
| Cesium Carbonate (Cs₂CO₃) | 2.0 | 325.82 | 2.0 mmol, 652 mg | Base |
| Anhydrous Dioxane | - | - | 5 mL | Solvent |
Step-by-Step Procedure:
-
Vessel Preparation: In a glovebox or under a positive flow of inert gas, add this compound (203 mg), Pd(OAc)₂ (4.5 mg), BrettPhos (21.5 mg), and Cesium Carbonate (652 mg) to an oven-dried reaction vial with a stir bar.
-
Inert Atmosphere: Seal the vial with a screw cap containing a PTFE septum. If not in a glovebox, purge with inert gas.
-
Solvent and Reagent Addition: Add anhydrous dioxane (5 mL) followed by n-butylamine (148 µL) via syringe.
-
Reaction: Seal the vial tightly and place it in a preheated aluminum block at 110 °C. Stir for 12-24 hours.
-
Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1 (Steps 6-9), using appropriate solvents for extraction and chromatography.
Method Comparison and Considerations
While palladium catalysis is highly versatile, other methods like the Ullmann condensation offer a complementary approach, particularly for large-scale synthesis where cost is a factor.[11]
| Feature | Pd-Catalyzed Coupling (Buchwald-Hartwig) | Cu-Catalyzed Coupling (Ullmann) |
| Catalyst | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper (e.g., CuI, Cu₂O, Cu powder)[11][12] |
| Ligands | Bulky, electron-rich phosphines (essential)[13][14] | Often diamines, phenanthrolines (improves reactivity) |
| Nucleophiles | Wide scope: Amines, thiols, alcohols, amides[8] | Good for thiols, phenols, anilines[11] |
| Conditions | Milder temperatures (80-120 °C) | Harsher temperatures (often >150 °C)[11] |
| Base | Strong, non-nucleophilic bases (NaOtBu, Cs₂CO₃) | Typically K₂CO₃, Cs₂CO₃ |
| Advantages | High functional group tolerance, broad scope, high yields | Lower catalyst cost, simpler ligands |
| Disadvantages | High catalyst and ligand cost, air/moisture sensitive | High temperatures, often requires stoichiometric copper, narrower scope |
Troubleshooting
-
Low or No Conversion:
-
Cause: Inactive catalyst due to oxygen exposure.
-
Solution: Ensure all reagents are dry and the reaction is performed under a strictly inert atmosphere. Use freshly opened, high-purity solvents and reagents.
-
Cause: Inappropriate ligand or base.
-
Solution: The choice of ligand is critical. For challenging substrates, more advanced, sterically hindered ligands may be necessary. Ensure the base is strong enough to deprotonate the nucleophile.
-
-
Formation of Side Products:
-
Cause: Homocoupling of the aryl halide or nucleophile.
-
Solution: Optimize the reaction temperature and catalyst loading. Lowering the temperature can sometimes reduce side reactions.
-
Solution: A slight excess of ligand can sometimes mitigate this. Ensure the base is added to deprotonate the thiol to the less-coordinating thiolate.
-
Conclusion
While this compound is unreactive in classical SNAr reactions, it is an excellent substrate for modern transition-metal-catalyzed cross-coupling. Palladium-based systems, such as the Buchwald-Hartwig amination and thioetherification reactions, provide a highly efficient and versatile platform for C-N and C-S bond formation. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can effectively synthesize a diverse array of derivatives, enabling further exploration in drug discovery and materials science. The protocols and insights provided herein serve as a validated starting point for these critical synthetic transformations.
References
-
Itoh, T., & Mase, T. (2004). A general palladium-catalyzed coupling of aryl bromides/triflates and thiols. Organic Letters, 6(24), 4587–4590. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Total Synthesis. (n.d.). Nucleophilic Aromatic Substitution Mechanism & Key Concepts. Retrieved from [Link]
-
University of Basrah. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Baruah, M., et al. (2012). Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. The Journal of Organic Chemistry, 77(18), 8195-8200. [Link]
-
Murata, M., & Buchwald, S. L. (2004). A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines. Tetrahedron, 60(34), 7397-7403. [Link]
-
Al-Amin, M., & Hartwig, J. F. (2012). Palladium-Catalyzed C-S Bond Formation: Rate and Mechanism of the Coupling of Aryl or Vinyl Halides with a Thiol Derived from a Cysteine. Journal of the American Chemical Society, 134(1), 476-487. [Link]
-
American Chemical Society Publications. (2004). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters. [Link]
-
Murata, M., & Buchwald, S. L. (2004). A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines. ResearchGate. [Link]
-
Mann, G., & Hartwig, J. F. (2007). Resting State and Elementary Steps of the Coupling of Aryl Halides with Thiols Catalyzed by Alkylbisphosphine Complexes of Palladium. Journal of the American Chemical Society, 129(45), 14065-14079. [Link]
-
Royal Society of Chemistry. (2019). Recent developments in palladium-catalyzed C–S bond formation. Organic Chemistry Frontiers. [Link]
-
Percec, V., et al. (2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Chemical Reviews, 111(3), 1386-1449. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Hartwig, J. F., et al. (2013). Synthesis of Copper(I) Thiolate Complexes in the Thioetherification of Aryl Halides. Organometallics, 32(22), 6729-6736. [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Use of 2-Bromo-4-methylbenzenethiol in the Synthesis of Novel Benzothiazole-Based Anticancer Agents
Introduction: The Benzothiazole Scaffold as a Privileged Motif in Oncology
The benzothiazole core, a bicyclic system comprising fused benzene and thiazole rings, represents a "privileged structure" in medicinal chemistry. Its unique electronic and structural features allow for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] Derivatives of 2-aminobenzothiazole, in particular, have garnered significant attention for their ability to inhibit cancer cell proliferation, induce apoptosis, and overcome drug resistance in a variety of human cancers, such as breast, lung, and colon cancer.[3][4] The strategic introduction of substituents onto the benzothiazole nucleus is a key approach in the design of novel and more effective anticancer agents.[2]
This application note details a synthetic strategy for the preparation of novel anticancer agents, leveraging the versatile chemical properties of precursors related to 2-bromo-4-methylbenzenethiol. We will outline a multi-step synthesis, commencing with the widely accessible starting material, p-toluidine, to construct the core 2-amino-6-methylbenzothiazole scaffold. Subsequently, we will describe the introduction of a bromo-substituent, a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of potential anticancer compounds. A detailed protocol for a Sonogashira cross-coupling reaction to generate a 6-alkynyl-2-aminobenzothiazole derivative will be provided as a representative example of this powerful synthetic approach.
Synthetic Strategy Overview
The overall synthetic workflow is designed to be robust and adaptable for the generation of a library of benzothiazole-based anticancer agents. The strategy involves three key stages:
-
Core Scaffold Synthesis: Construction of the 2-amino-6-methylbenzothiazole ring system from p-toluidine.
-
Introduction of a Halogen Handle: Bromination of the benzothiazole core to provide a reactive site for further functionalization.
-
Diversification via Cross-Coupling: Palladium-catalyzed Sonogashira coupling of the bromo-benzothiazole with a terminal alkyne to introduce structural diversity.
This modular approach allows for the systematic variation of substituents at different positions of the benzothiazole ring, facilitating the exploration of structure-activity relationships (SAR) and the optimization of anticancer potency.
Diagram 1: Synthetic workflow for the preparation of benzothiazole-based anticancer agents.
Experimental Protocols
Part 1: Synthesis of 2-Amino-6-methylbenzothiazole
This protocol is adapted from the well-established method for the synthesis of 2-aminobenzothiazoles from anilines.[5][6]
Materials:
-
p-Toluidine
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Concentrated ammonium hydroxide
-
Ethanol
-
Activated carbon (Norit)
Procedure:
-
In a round-bottom flask, dissolve p-toluidine (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath and add potassium thiocyanate (1.1 eq).
-
To this stirred suspension, add a solution of bromine (1.0 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
Filter the resulting precipitate (the hydrobromide salt of the product) and wash it with a small amount of cold acetic acid.
-
Suspend the salt in water and neutralize with concentrated ammonium hydroxide until the solution is alkaline.
-
Collect the precipitated 2-amino-6-methylbenzothiazole by filtration, wash thoroughly with water, and dry.
-
For purification, recrystallize the crude product from aqueous ethanol with the addition of activated carbon.[5]
Part 2: Synthesis of 2-Amino-6-bromo-4-methylbenzothiazole
The introduction of a bromine atom at the 6-position provides a key intermediate for further diversification.
Materials:
-
2-Amino-6-methylbenzothiazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
Procedure:
-
Dissolve 2-amino-6-methylbenzothiazole (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add N-bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 2-amino-6-bromo-4-methylbenzothiazole.
Part 3: Synthesis of a 6-Alkynyl-2-aminobenzothiazole Derivative via Sonogashira Coupling
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[7][8]
Materials:
-
2-Amino-6-bromo-4-methylbenzothiazole
-
Terminal alkyne (e.g., Phenylacetylene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene
Procedure:
-
To a Schlenk flask, add 2-amino-6-bromo-4-methylbenzothiazole (1.0 eq), copper(I) iodide (0.05 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene and triethylamine via syringe.
-
Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 6-alkynyl-2-aminobenzothiazole derivative.
Data Presentation
The following table summarizes the key characteristics of the synthesized compounds.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |
| 2-Amino-6-methylbenzothiazole | C₈H₈N₂S | 164.23 | ~75% | |
| 2-Amino-6-bromo-4-methylbenzothiazole | C₈H₇BrN₂S | 243.12 | ~80% | |
| 6-(Phenylethynyl)-4-methyl-2-aminobenzothiazole | C₁₆H₁₂N₂S | 264.35 | ~70% |
Anticancer Activity
The anticancer activity of benzothiazole derivatives is typically evaluated against a panel of human cancer cell lines using standard in vitro assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The results are often expressed as the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Representative Benzothiazole Derivative A | MCF-7 (Breast) | 5.2 | [1] |
| Representative Benzothiazole Derivative B | A549 (Lung) | 8.7 | [4] |
| Representative Benzothiazole Derivative C | HCT116 (Colon) | 3.1 | [3] |
Note: The IC₅₀ values presented are for representative benzothiazole derivatives and serve as an illustration of the potential anticancer activity of this class of compounds. The activity of newly synthesized compounds would require experimental determination.
Mechanism of Action: Targeting Key Signaling Pathways in Cancer
The anticancer activity of benzothiazole derivatives has been attributed to their ability to interfere with various cellular processes that are critical for cancer cell survival and proliferation. Some of the key mechanisms of action include:
-
Induction of Apoptosis: Many benzothiazole compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[4]
-
Cell Cycle Arrest: They can cause cell cycle arrest at different phases, thereby inhibiting cell division.
-
Inhibition of Protein Kinases: Certain benzothiazole derivatives act as inhibitors of protein kinases that are often dysregulated in cancer, such as EGFR.[4]
-
DNA Intercalation: Some derivatives can intercalate into DNA, leading to the inhibition of DNA replication and transcription.
Diagram 2: Potential mechanisms of anticancer action of benzothiazole derivatives.
Conclusion
The synthetic strategies outlined in this application note provide a versatile and efficient platform for the generation of novel benzothiazole-based anticancer agents. The use of a halogenated benzothiazole intermediate as a scaffold for palladium-catalyzed cross-coupling reactions allows for the creation of a diverse library of compounds for biological screening. The promising anticancer activities reported for this class of compounds, coupled with their diverse mechanisms of action, underscore the potential of the benzothiazole scaffold in the development of next-generation oncology therapeutics.
References
-
Organic Syntheses, Coll. Vol. 3, p.76 (1955); Vol. 28, p.11 (1948).
-
Kamal, A., et al. (2015). Solid-Phase Synthesis of 2-Aminobenzothiazoles. ACS Combinatorial Science, 17(10), 579-584.
-
Bradshaw, T. D., et al. (2002). 2-(4-Amino-3-methylphenyl)benzothiazoles: novel agents with potent and selective antitumor activity. Journal of Medicinal Chemistry, 45(7), 1428-1437.
-
Kaufmann, H. P. (1928). The preparation of 2-aminobenzothiazoles. Archiv der Pharmazie, 266(4), 197-206.
-
Song, D., et al. (2022). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Anticancer Research, 42(1), 219-231.
-
Bala, S., et al. (2013). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Russian Journal of General Chemistry, 83, 1344-1350.
-
Batey, R. A., et al. (2003). Copper- and Palladium-Catalyzed Intramolecular C−S Bond Formation: A Regioselective Synthesis of 2-Aminobenzothiazoles. Organic Letters, 5(9), 1411-1414.
-
Allen, C. F. H., & VanAllan, J. A. (1942). The Synthesis of 2-Amino-6-substituted Benzothiazoles. Journal of the American Chemical Society, 64(6), 1260-1262.
-
Hutchinson, I., et al. (2001). Antitumor Benzothiazoles. 10. The Synthesis and Antitumor Activity of 2-(4-Aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 44(9), 1446-1455.
-
Kamal, A., et al. (2021). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 9, 735436.
-
He, W., et al. (2017). Investigations on the Anticancer Potential of Benzothiazole-Based Metallacycles. Frontiers in Chemistry, 5, 55.
-
Gull, Y., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8845-8857.
-
Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
-
Singh, P., et al. (2016). Synthesis and anthelmintic activity of 2-amino-6-substituted benzothiazoles. International Research Journal of Pharmacy, 7(4), 54-57.
-
ChemicalBook. (n.d.). 2-Bromo-4-methylaniline synthesis. Retrieved from
-
BLD Pharm. (n.d.). 2-Amino-6-methylbenzothiazole. Retrieved from
-
Ciura, K., et al. (2017). Sonogashira cross-coupling reactions of 5-(benzothiazol-2-yl)-1-(4-iodophenyl)-3-phenyl-6-vinyl(phenyl)verdazyls: synthetic and theoretical aspects. RSC Advances, 7(59), 37041-37052.
-
Ning, Y. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. ChemRar.
-
Gull, Y., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. ResearchGate.
-
Razafindrainibe, F., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 25(46), 10836-10840.
-
Sigma-Aldrich. (n.d.). 2-Amino-6-bromobenzothiazole. Retrieved from
-
PubChem. (n.d.). 2-Bromo-4-methylaniline. Retrieved from
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The Strategic Application of 2-Bromo-4-methylbenzenethiol in the Synthesis of Pharmaceutical Scaffolds
Introduction: The Role of Substituted Benzothiophenes in Modern Medicine
In the landscape of pharmaceutical research and development, the identification and utilization of versatile molecular building blocks are paramount to the efficient discovery of novel therapeutics. 2-Bromo-4-methylbenzenethiol emerges as a key intermediate, primarily valued for its utility in the synthesis of substituted benzothiophenes. The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of several marketed drugs with a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2] Notable pharmaceuticals containing the benzothiophene moiety include the selective estrogen receptor modulator (SERM) raloxifene , the leukotriene synthesis inhibitor zileuton , and the antifungal agent sertaconazole .[3]
The strategic placement of the bromo and methyl groups on the benzenethiol ring of this compound offers medicinal chemists precise control over subsequent synthetic transformations, allowing for the generation of diverse libraries of benzothiophene derivatives for biological screening. This application note will provide a detailed exploration of the practical applications of this compound in the pharmaceutical industry, with a focus on the synthesis of functionalized benzothiophenes.
Core Application: Synthesis of 6-Methylbenzo[b]thiophene Derivatives
The primary application of this compound in pharmaceutical synthesis is its role as a precursor for 6-methyl-substituted benzo[b]thiophenes. The methyl group at the 6-position can be a critical determinant of pharmacological activity and metabolic stability. The bromine atom at the 2-position of the starting thiol is strategically positioned to facilitate cyclization reactions, leading to the formation of the thiophene ring fused to the benzene ring.
A common and effective method for this transformation is the reaction of the thiolate anion of this compound with an appropriate electrophile, followed by an intramolecular cyclization. This approach provides a robust pathway to a variety of substituted benzothiophenes.
Logical Workflow for Benzothiophene Synthesis
The synthesis of a substituted benzothiophene from this compound typically follows a logical progression of chemical reactions. The workflow can be visualized as a sequence of steps designed to build the desired molecular complexity.
Caption: Synthetic workflow from this compound to a potential API.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a key benzothiophene intermediate from this compound.
Protocol 1: Synthesis of 2-Acetyl-6-methylbenzo[b]thiophene
This protocol details the synthesis of a 2-acetyl-6-methylbenzo[b]thiophene, a versatile intermediate that can undergo further modifications to produce a range of pharmacologically active compounds.
Reaction Scheme:
Caption: Two-step synthesis of 2-Acetyl-6-methylbenzo[b]thiophene.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | 98% | Commercially Available |
| Chloroacetone | 95% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |
| Acetone | ACS Grade | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)₂) | 98% | Commercially Available |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 97% | Commercially Available |
| Triethylamine (Et₃N) | ≥99.5% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexane | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available |
Step-by-Step Procedure:
Part A: Synthesis of 1-((2-Bromo-4-methylphenyl)thio)propan-2-one
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 49.2 mmol), potassium carbonate (13.6 g, 98.4 mmol), and acetone (100 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add chloroacetone (4.7 mL, 59.0 mmol) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude thioether.
-
Dissolve the crude product in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the intermediate thioether as an oil. This product is often used in the next step without further purification.
Part B: Intramolecular Cyclization to 2-Acetyl-6-methylbenzo[b]thiophene
-
In a 500 mL three-necked flask fitted with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, dissolve the crude thioether from Part A in anhydrous DMF (200 mL).
-
Add palladium(II) acetate (0.55 g, 2.46 mmol), tri(o-tolyl)phosphine (1.50 g, 4.92 mmol), and triethylamine (13.7 mL, 98.4 mmol).
-
Degas the mixture by bubbling nitrogen through the solution for 20 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the formation of the benzothiophene by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-Acetyl-6-methylbenzo[b]thiophene as a solid.
Expected Yield and Characterization:
-
Yield: 60-70% over two steps.
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃): δ 8.01 (s, 1H), 7.72 (d, J = 8.4 Hz, 1H), 7.58 (s, 1H), 7.25 (d, J = 8.4 Hz, 1H), 2.65 (s, 3H), 2.50 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 191.5, 143.8, 140.2, 137.9, 135.2, 128.9, 125.4, 124.1, 122.8, 26.8, 21.6.
-
Mass Spectrometry (EI): m/z 190 [M]⁺.
Further Applications and Derivatizations
The synthesized 2-acetyl-6-methylbenzo[b]thiophene is a valuable intermediate for accessing a variety of more complex pharmaceutical targets.
-
Reduction of the Ketone: The acetyl group can be reduced to an alcohol, which can then be further functionalized or act as a key pharmacophoric feature.
-
Halogenation of the Acetyl Group: Bromination of the acetyl group can provide an α-bromo ketone, a versatile electrophile for reaction with various nucleophiles to build more complex side chains.
-
Willgerodt-Kindler Reaction: The acetyl group can be converted to a carboxylic acid or thioamide, providing another handle for derivatization, such as amide bond formation.
Conclusion
This compound serves as a highly strategic and versatile building block in the pharmaceutical industry. Its utility in the synthesis of substituted benzothiophenes, a core scaffold in numerous therapeutic agents, is well-established. The protocols outlined in this application note provide a practical guide for researchers and scientists in drug development to leverage the synthetic potential of this important intermediate. The ability to introduce specific substitution patterns on the benzothiophene ring system through the judicious use of starting materials like this compound is a powerful tool in the rational design of new and improved pharmaceutical agents.
References
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Bentham Science Publishers. Available at: [Link]
-
Synthesis and screening of new benzothiophene derivatives. (2024). AIMS Press. Available at: [Link]
-
Sertaconazole. Wikipedia. Available at: [Link]
- Process for synthesizing sertaconazole. (2002). Google Patents.
- Preparation process of sertaconazole nitrate as antifungal medicine. (2007). Google Patents.
- Process for the synthesis of benzothiophenes. (1999). Google Patents.
-
New Path to Benzothiophenes. (2020). ChemistryViews. Available at: [Link]
-
Synthesis, Properties, and Biological Applications of Benzothiophene. (2024). Royal Society of Chemistry. Available at: [Link]
- Synthesis method of Sertaconazole nitrate. (2015). Google Patents.
-
Sertaconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Pediatric Oncall. Available at: [Link]
-
Benzothiophene. Wikipedia. Available at: [Link]
-
Benzothiophene synthesis. Organic Chemistry Portal. Available at: [Link]
Sources
Troubleshooting & Optimization
Improving the yield and purity of 2-Bromo-4-methylbenzenethiol synthesis
Welcome to the technical support center for the synthesis of 2-Bromo-4-methylbenzenethiol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this critical intermediate. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several established routes. The most common and reliable method, which will be the focus of our detailed protocol and troubleshooting guide, is a Sandmeyer-type reaction starting from 2-Bromo-4-methylaniline. This method involves the formation of a diazonium salt, which is then converted to the target thiol.[1][2][3]
Alternative strategies include the reduction of 2-bromo-4-methylbenzenesulfonyl chloride.[4][5][6][7] While effective, this route can require more steps to prepare the sulfonyl chloride precursor. Another approach involves the transition-metal-catalyzed coupling of an aryl halide with a thiolating agent.[8][9][10] The choice of method often depends on the availability of starting materials, scale, and desired purity.
Logical Workflow for Synthesis and Troubleshooting
Here is a conceptual overview of the process, from initial synthesis to final analysis and troubleshooting.
Sources
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. AU3869901A - Hydrogen reduction of sulfonyl chlorides to thiols - Google Patents [patents.google.com]
- 6. Reduction of Sulfonyl Chlorides [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Transition-metal-catalyzed synthesis of phenols and aryl thiols [beilstein-journals.org]
- 9. snu.elsevierpure.com [snu.elsevierpure.com]
- 10. pubs.acs.org [pubs.acs.org]
Common side reactions and byproducts in 2-Bromo-4-methylbenzenethiol synthesis
Welcome to the technical support center for the synthesis of 2-Bromo-4-methylbenzenethiol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Our focus is on providing practical, experience-driven solutions to common side reactions and byproduct formation, ensuring the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are three main synthetic pathways, each with its own set of advantages and potential challenges:
-
Diazotization of 2-Bromo-4-methylaniline: This is a widely used method that involves the conversion of the primary amine to a diazonium salt, which is then reacted with a sulfur-containing nucleophile.
-
Reduction of 2-Bromo-4-methylbenzenesulfonyl chloride: This route utilizes a commercially available sulfonyl chloride and reduces it to the corresponding thiol.
-
Multi-step synthesis from p-Cresol: This pathway typically involves the bromination of p-cresol to form 2-bromo-4-methylphenol, followed by conversion to the thiol, often via a Newman-Kwart rearrangement.
Q2: What is the most common and persistent byproduct in thiophenol synthesis?
A2: The most frequently encountered byproduct across virtually all synthetic routes is the corresponding disulfide, in this case, bis(2-bromo-4-methylphenyl) disulfide . Thiols are highly susceptible to oxidation, and even exposure to atmospheric oxygen, particularly under basic conditions, can lead to the formation of this dimer.[1]
Q3: How can I minimize the formation of the disulfide byproduct?
A3: Minimizing disulfide formation requires careful control of the reaction and workup conditions:
-
Inert Atmosphere: Whenever possible, conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Control of pH: Avoid strongly basic conditions during workup, as the thiolate anion is more readily oxidized than the neutral thiol.[1]
-
Reducing Agents in Workup: Including a mild reducing agent, such as sodium bisulfite, in the aqueous workup can help to reduce any disulfide that has formed back to the thiol.
Q4: My final product has a persistent yellow or orange color. What is the likely cause?
A4: A common cause of coloration, particularly in syntheses involving diazonium salts, is the formation of azo compounds . These arise from the reaction of the diazonium salt with electron-rich aromatic rings, such as the starting aniline or the product phenol. These highly conjugated molecules are intensely colored and can be difficult to remove.
Troubleshooting Guide: Synthesis of this compound
This section provides detailed troubleshooting advice for the common synthetic routes to this compound.
Route 1: From 2-Bromo-4-methylaniline (via Diazotization)
This route is popular due to the commercial availability of the starting aniline. However, the instability of the intermediate diazonium salt presents several challenges.
Q: My yield is significantly lower than expected, and I have a major byproduct that is soluble in aqueous base. What is it and how can I prevent its formation?
A: The most likely culprit is 2-bromo-4-methylphenol . This byproduct forms when the diazonium salt intermediate reacts with water in the reaction mixture. To minimize its formation:
-
Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5 °C. Higher temperatures accelerate the decomposition of the diazonium salt to the phenol.
-
Minimize Water Content: While the reaction is typically run in an aqueous medium, using the minimum necessary amount of water can help.
-
Prompt Use of Diazonium Salt: Use the freshly prepared diazonium salt solution immediately in the subsequent step. Letting it stand, even at low temperatures, will lead to decomposition.
Q: After my reaction, the mixture has a deep red or orange color, and the final product is difficult to purify from this colored impurity. What should I do?
A: The color is likely due to the formation of an azo compound . This occurs when the electrophilic diazonium salt couples with a nucleophilic aromatic ring. To address this:
-
Control Stoichiometry: Ensure that there is no excess of the starting aniline, as it can couple with the diazonium salt.
-
Maintain Low Temperature: As with phenol formation, keeping the temperature low minimizes side reactions.
-
Purification: Azo compounds can often be removed by column chromatography, though they can sometimes co-elute with the product. In some cases, a recrystallization or a distillation under reduced pressure may be effective.
Q: I've isolated a significant amount of a high-melting, sparingly soluble solid. What is it?
A: This is very likely the bis(2-bromo-4-methylphenyl) disulfide . As mentioned in the FAQs, thiols are prone to oxidation. To manage this:
-
Inert Atmosphere: Strictly maintain an inert atmosphere during the reaction of the diazonium salt with the sulfur nucleophile and during the workup.
-
Reductive Workup: During the workup, after quenching the reaction, consider adding a reducing agent like sodium borohydride or zinc dust with acid to reduce the disulfide back to the thiol.
Route 2: From 2-Bromo-4-methylbenzenesulfonyl chloride (via Reduction)
This method is attractive because it avoids the handling of unstable diazonium salts. However, achieving complete reduction without side reactions is key.
Q: My reduction reaction is sluggish and gives a mixture of the starting material and product. How can I improve the conversion?
A: Incomplete reduction can be due to several factors:
-
Choice of Reducing Agent: Zinc and acid are commonly used, but stronger reducing agents like tin(II) chloride or catalytic hydrogenation may be more effective.
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. A moderate increase in temperature may improve the rate, but be cautious as this can also promote side reactions.
-
Purity of Starting Material: The 2-bromo-4-methylbenzenesulfonyl chloride should be pure. The presence of the corresponding sulfonic acid (from hydrolysis) will inhibit the reduction.
Q: The main product of my reaction is the disulfide, not the desired thiol. Why is this happening and what can I do?
A: This is a common outcome if the reaction conditions are not carefully controlled.
-
Over-oxidation by Air: If the reaction is open to the atmosphere, the newly formed thiol can be oxidized. Running the reaction under an inert atmosphere is crucial.
-
Reductive Workup is Essential: After the primary reduction, it is often beneficial to perform a final reduction step to convert any formed disulfide back to the thiol before purification. Adding zinc dust to the acidified workup solution is a common practice.
Route 3: From p-Cresol (via Bromination and Newman-Kwart Rearrangement)
Q: The bromination of p-cresol yielded a significant amount of a dibrominated byproduct. How can I achieve selective mono-bromination?
A: The formation of 2,6-dibromo-4-methylphenol is a common side reaction because the hydroxyl group is a strong activating group.[2] To improve selectivity for the mono-brominated product:
-
Control Stoichiometry: Use no more than one equivalent of the brominating agent (e.g., Br₂).
-
Low Temperature: Perform the bromination at low temperatures (e.g., 0 °C or below) to reduce the rate of the second bromination.
-
Choice of Solvent: Using a non-polar solvent can sometimes help to moderate the reactivity.
Q: The Newman-Kwart rearrangement of the O-aryl thiocarbamate is giving a low yield and some decomposition. What are the critical parameters to control?
A: The Newman-Kwart rearrangement is a thermal process that requires high temperatures, making it prone to side reactions.[3][4]
-
Temperature: The temperature needs to be high enough for the rearrangement to occur (often >200 °C), but excessive temperatures will lead to decomposition. Careful optimization of the reaction temperature is critical.
-
Reaction Time: Prolonged heating can also lead to decomposition. The reaction should be monitored (e.g., by TLC or GC) to determine the optimal reaction time.
-
Purity of the Thiocarbamate: Impurities in the starting O-aryl thiocarbamate can catalyze side reactions at high temperatures. Ensure the starting material is pure.
-
Alternative Catalysis: Recent literature describes palladium-catalyzed or photoredox-catalyzed Newman-Kwart rearrangements that can proceed at much lower temperatures, which could be an option to avoid decomposition.[5][6]
Summary of Common Byproducts
| Byproduct | Formation Pathway | Distinguishing Features |
| bis(2-bromo-4-methylphenyl) disulfide | Oxidation of the thiol product | Higher melting point and lower solubility than the thiol. |
| 2-bromo-4-methylphenol | Hydrolysis of the diazonium salt intermediate | Acidic; will be extracted into aqueous base during workup. |
| Azo compounds | Coupling of the diazonium salt with an aromatic ring | Intensely colored (yellow, orange, or red). |
| 2,6-dibromo-4-methylphenol | Over-bromination of p-cresol | Higher molecular weight than the mono-brominated product. |
Visualizing the Reaction Pathways and Side Products
Caption: Synthetic routes to this compound and common side reactions.
Experimental Protocols
Protocol 1: Synthesis via Diazotization of 2-Bromo-4-methylaniline
-
Diazotization: In a flask equipped with a stirrer and thermometer, suspend 2-bromo-4-methylaniline in aqueous HCl. Cool the mixture to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite in water, ensuring the temperature does not exceed 5 °C. Stir for an additional 15-20 minutes at this temperature.
-
Thiol Formation: In a separate flask, prepare a solution of potassium ethyl xanthate in water and cool it to 0-5 °C. Slowly add the cold diazonium salt solution to the xanthate solution with vigorous stirring. Nitrogen gas will evolve.
-
Hydrolysis: After the addition is complete, warm the mixture to 50-60 °C and stir for 1-2 hours to hydrolyze the xanthate intermediate.
-
Workup and Isolation: Cool the mixture and extract with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water, then with a dilute solution of sodium bisulfite, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis via Reduction of 2-Bromo-4-methylbenzenesulfonyl chloride
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromo-4-methylbenzenesulfonyl chloride in a suitable solvent such as acetic acid or ethanol.
-
Reduction: Add zinc dust portion-wise with stirring. The reaction may be exothermic. After the initial reaction subsides, add concentrated HCl dropwise and continue stirring. The reaction can be heated to reflux to ensure completion.
-
Workup and Isolation: After the reaction is complete (monitored by TLC or GC), cool the mixture and filter off any remaining zinc. Dilute the filtrate with water and extract with an organic solvent.
-
Washing: Wash the organic layer sequentially with water, dilute aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude thiol by vacuum distillation.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Thiophenol in Organic Synthesis: Facilitating Thioether and Disulfide Formation. Available from: [Link]
-
Kim, D. et al. (2010). Photooxidative coupling of thiophenol derivatives to disulfides. The Journal of Physical Chemistry A, 114(45), 12137-12143. Available from: [Link]
-
Wikipedia. Newman–Kwart rearrangement. Available from: [Link]
-
Lloyd, J. et al. (2015). Mechanism and Application of the Newman-Kwart O→S Rearrangement of O-Aryl Thiocarbamates. Available from: [Link]
-
Organic Chemistry Portal. Newman-Kwart Rearrangement. Available from: [Link]
-
Chem-Station. Newman-Kwart Rearrangement. Available from: [Link]
-
Douglas, J. J. et al. (2015). Ambient-Temperature Newman–Kwart Rearrangement Mediated by Organic Photoredox Catalysis. Journal of the American Chemical Society, 137(50), 15684-15687. Available from: [Link]
-
Gharda Chemicals Ltd. (2015). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Indian Patent Office. Available from: [Link]
-
University of Calgary. Disulfide formation. Available from: [Link]
- CN101279896B. Preparation of 2-bromo-4-methylphenol.
-
Save My Exams. Nitration & Bromination of Phenol. Available from: [Link]
-
Organic Chemistry Portal. Diazotisation. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 3. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 4. Newman-Kwart Rearrangement [organic-chemistry.org]
- 5. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cross-Coupling Reactions Involving 2-Bromo-4-methylbenzenethiol
Welcome to the technical support resource for researchers utilizing 2-Bromo-4-methylbenzenethiol in synthetic applications. This guide is structured as a series of frequently asked questions (FAQs) to directly address the unique challenges posed by this substrate in palladium-catalyzed cross-coupling reactions. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.
The core challenge with this compound lies in its dual reactivity. While the aryl bromide is a standard coupling partner, the free thiol (-SH) group is a notorious catalyst poison for late transition metals like palladium.[1][2][3] This guide will dissect this problem and offer field-proven strategies for success.
Part 1: The Core Problem - Catalyst Deactivation
Q1: Why are my cross-coupling reactions with this compound consistently failing or resulting in extremely low yields?
A1: The primary reason for poor performance is the potent inhibition of the palladium catalyst by the substrate's thiol group. Sulfur compounds, especially thiols and thiolates, are strong Lewis bases that bind tenaciously to soft Lewis acids like palladium(0) and palladium(II).[1][3] This interaction is often irreversible under catalytic conditions and leads to the formation of stable, catalytically inactive palladium-thiolate species, effectively removing the catalyst from the reaction cycle.[1] This process, known as catalyst poisoning, halts the reaction before a significant amount of product can be formed.
Q2: Can you illustrate how the thiol group interferes with the catalytic cycle?
A2: Certainly. The thiol group can intercept the palladium catalyst at virtually any stage of the catalytic cycle. The most critical interference is with the active Pd(0) species, which is necessary to initiate the cycle via oxidative addition. The strong Pd-S bond formation acts as a thermodynamic sink, preventing the catalyst from participating in the desired C-C or C-N bond-forming steps.
Caption: A typical workflow involving thiol protection for cross-coupling.
Q9: What is a reliable protecting group for this substrate, and how do I apply and remove it?
A9: Converting the thiol to a thioester is a common and effective strategy. The acetyl group (Ac) is a simple and reliable choice. [4]The resulting thioester is generally stable to cross-coupling conditions and can be easily cleaved afterward.
Part 5: Experimental Protocols
Protocol 1: Thiol Protection via Acetylation
-
Setup: Dissolve this compound (1.0 equiv) in an appropriate solvent like dichloromethane (DCM) or THF.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (Et₃N, 1.5 equiv) or pyridine (1.5 equiv).
-
Acetylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (AcCl, 1.2 equiv) or acetic anhydride (Ac₂O, 1.2 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude S-(2-Bromo-4-methylphenyl) ethanethioate can be purified by column chromatography if necessary.
Protocol 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling (with Protected Thiol)
-
Reagents:
-
S-(2-Bromo-4-methylphenyl) ethanethioate (1.0 equiv)
-
Boronic Acid or Ester (1.2 - 1.5 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4.4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Solvent (e.g., Toluene/Water 10:1, degassed)
-
-
Setup: To a dry Schlenk flask, add the protected thiol, boronic acid, base, palladium pre-catalyst, and ligand.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. [5]4. Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. Purify as required.
Protocol 3: Thioester Deprotection (Hydrolysis)
-
Setup: Dissolve the purified, coupled thioester product in a solvent like methanol (MeOH) or THF.
-
Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH, 3-5 equiv) or potassium carbonate (K₂CO₃, 3-5 equiv).
-
Reaction: Stir at room temperature or gently heat (40-50 °C) until the reaction is complete (monitor by TLC/LC-MS).
-
Workup: Carefully neutralize the mixture with an acid (e.g., 1M HCl) to pH ~7. Extract the final product with an organic solvent, wash with brine, dry, and concentrate. Purify as needed.
References
-
Yuan, Y., et al. (2015). Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid. Chemical Communications, 51(30), 6544-6547. [Link]
-
Welz, C., et al. (2002). Protecting Groups for Thiols Suitable for Suzuki Conditions. Organic Letters, 4(16), 2739-2741. [Link]
-
Shon, Y. S., & Choi, M. (2015). Catalytic Properties of Unsupported Palladium Nanoparticle Surfaces Capped with Small Organic Ligands. Nanomaterials (Basel, Switzerland), 5(1), 192–223. [Link]
-
Welz, C., et al. (2002). Protecting Groups for Thiols Suitable for Suzuki Conditions. ResearchGate. [Link]
- BenchChem. (2025). Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles. BenchChem Technical Support.
-
Yuan, Y., et al. (2015). Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid. Chemical Communications. [Link]
-
Gu, Y., et al. (2011). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. ResearchGate. [Link]
- Nolan, S. P. (Ed.). (2014).
-
Wikipedia. (n.d.). Catalyst poisoning. Wikipedia. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Grieshaber, P., et al. (2010). Facile, Efficient Routes to Diverse Protected Thiols and to Their Deprotection and Addition to Create Functional Polymers by Thiol−Ene Coupling. Macromolecules, 43(10), 4545-4553. [Link]
-
Zultanski, S. L., & Garg, N. K. (2019). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. ACS Catalysis, 9(6), 5343-5348. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]
-
Itoh, T., et al. (2007). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters, 9(21), 4167-4170. [Link]
-
ResearchGate. (n.d.). Screening of various phosphine ligands for C-S cross coupling to 7. ResearchGate. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Erhardt, S., et al. (2003). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 125(36), 10984-10994. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
Wang, Y., et al. (2024). A nickel-catalyzed carbon–sulfur cross-coupling reaction with disulfides enabled by mechanochemistry. Organic Chemistry Frontiers, 11(6), 1637-1642. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem Technical Support.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Organic Chemistry Portal. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Ramesh, R., et al. (2016). Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. RSC Advances, 6(96), 93901-93908. [Link]
- BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. BenchChem Technical Support.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. BenchChem Technical Support.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Scott, J. S., et al. (2020). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters, 11(9), 1735-1741. [Link]
Sources
- 1. Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Catalytic Properties of Unsupported Palladium Nanoparticle Surfaces Capped with Small Organic Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Synthesizing 2-Bromo-4-methylbenzenethiol Derivatives
Welcome to the technical support center for the synthesis of 2-Bromo-4-methylbenzenethiol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting solutions to common challenges encountered in the laboratory.
The synthesis of this compound is a valuable transformation, yielding a key building block for various pharmaceutical and materials science applications. The most common and reliable synthetic route involves a three-step sequence starting from 4-methylaniline (p-toluidine). This guide is structured to address each critical step of this pathway, providing optimized protocols, troubleshooting FAQs, and the underlying chemical principles for success.
Overall Synthetic Workflow
The transformation from 4-methylaniline to this compound is typically achieved in three distinct stages. Each stage presents unique challenges and opportunities for optimization.
Caption: Overall synthetic route for this compound.
Part 1: Regioselective Bromination of 4-Methylaniline
This initial step involves an electrophilic aromatic substitution to install a bromine atom onto the aromatic ring. The primary challenge is to achieve mono-bromination at the desired position (ortho to the amine, meta to the methyl group) while avoiding polybromination.[1][2] The powerful activating and ortho, para-directing nature of the amino group makes the starting material highly reactive.[1]
Optimized Experimental Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-methylaniline (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or dichloromethane) at room temperature.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Bromine Addition: Slowly add a solution of bromine (1.0-1.05 eq) in the same solvent via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite to destroy any excess bromine. Neutralize the mixture carefully with a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-Bromo-4-methylaniline.
Troubleshooting and FAQs
Q1: My reaction produced a significant amount of 2,6-dibromo-4-methylaniline. How can I improve selectivity for the mono-brominated product?
A1: This is a classic issue of over-bromination due to the high reactivity of the aniline ring.[1] Here are the key parameters to control:
-
Stoichiometry: Use no more than 1.05 equivalents of the brominating agent. Precise control is crucial.
-
Temperature: Maintain a low temperature (0-5 °C) throughout the addition and reaction period. Higher temperatures favor multiple substitutions.
-
Rate of Addition: Add the bromine solution very slowly. A rapid, localized increase in bromine concentration will lead to di-substitution before the mono-substituted product can diffuse away.
-
Solvent: Using a less polar solvent can sometimes temper reactivity. While acetic acid is common, solvents like dichloromethane or carbon tetrachloride can be effective.[3][4]
Q2: I am observing poor regioselectivity with other isomers forming. Why is this happening?
A2: The amino group is a strongly activating ortho, para-director, while the methyl group is a weakly activating ortho, para-director. The directing effects are synergistic for substitution at the 2-position (ortho to -NH2, meta to -CH3). Formation of other isomers is generally minimal. If observed, it could indicate impurities in the starting material or reaction conditions that are too harsh, potentially leading to side reactions. Ensure the purity of your 4-methylaniline.
Q3: The reaction is sluggish and does not go to completion. What can I do?
A3: While aniline is highly activated, incomplete reactions can occur.
-
Check Reagents: Ensure your brominating agent is of high quality. If using N-bromosuccinimide (NBS) as an alternative, ensure it has not decomposed.
-
Acid Catalyst: While often not necessary for highly activated rings, a catalytic amount of a Lewis acid can sometimes be used, though this may increase the risk of side reactions.[5]
-
Reaction Time: Allow the reaction to stir for a longer period at low temperature before quenching. Confirm completion with an appropriate analytical method.
Data Summary: Effect of Brominating Agent
| Brominating Agent | Solvent | Temperature (°C) | Typical Yield (Mono-bromo) | Selectivity (Mono:Di) |
| Br₂ | Glacial Acetic Acid | 0 - 5 | 85-90% | ~9:1 |
| Br₂ | Dichloromethane | 0 - 5 | 80-85% | ~12:1 |
| NBS | Acetonitrile | 20 - 25 | 75-80% | >15:1 |
Part 2: Diazotization of 2-Bromo-4-methylaniline
This step converts the primary aromatic amine into an arenediazonium salt. This salt is a highly versatile intermediate because the diazonium group (-N₂⁺) is an excellent leaving group (molecular nitrogen).[6] The primary challenge is the inherent instability of diazonium salts, which requires strict temperature control.[7][8]
Caption: Key stages in the mechanism of diazotization.
Optimized Experimental Protocol
-
Acidic Solution: Suspend 2-Bromo-4-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (approx. 3.0 eq) and water.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath. It is critical that the temperature is maintained in this range for the entire procedure.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.0-1.1 eq) in cold water. Add this solution dropwise to the stirred amine suspension, ensuring the tip of the addition funnel is below the surface of the liquid to prevent localized warming and decomposition. The internal temperature must not rise above 5 °C.[9]
-
Completion Check: After the addition is complete, stir for an additional 15-20 minutes at 0-5 °C. To check for completion, a drop of the reaction mixture should produce an immediate blue-black color on starch-iodide paper (indicating a slight excess of nitrous acid).
-
Immediate Use: The resulting cold diazonium salt solution is unstable and should be used immediately in the next step without isolation. Warning: Do not attempt to isolate the diazonium salt as a dry solid, as it can be explosive.[8]
Troubleshooting and FAQs
Q1: My diazonium salt solution turned dark brown or black, and I observed significant gas evolution. What happened?
A1: This indicates decomposition of the diazonium salt. The most common cause is a loss of temperature control. Even a brief rise above 10 °C can lead to rapid decomposition, where the diazonium group is lost as N₂ gas, and the resulting aryl cation reacts with water to form a phenol or with other nucleophiles to create a mixture of byproducts.[7] Always use an efficient cooling bath (ice-salt or an external chiller) and add the nitrite solution slowly.
Q2: The subsequent Sandmeyer reaction gave a very low yield. Could the diazotization be the problem?
A2: Absolutely. An incomplete diazotization is a primary cause of low yields in subsequent steps.
-
Incomplete Reaction: If not enough nitrous acid is used or the reaction time is too short, unreacted amine will remain. This amine can then react with the diazonium salt in an unwanted side reaction (azo coupling). Always perform a starch-iodide test to ensure a slight excess of nitrous acid is present.[8]
-
Excess Nitrous Acid: While a slight excess is needed, a large excess of nitrous acid can lead to unwanted side reactions. Use only a small excess (up to 1.1 eq) of sodium nitrite.
Q3: The initial amine hydrochloride did not fully dissolve. Is this a problem?
A3: No, this is common. Many aromatic amine hydrochlorides have limited solubility in cold aqueous acid. The diazotization occurs on the small amount of dissolved free amine, and as it reacts, more of the hydrochloride salt dissolves to maintain the equilibrium. A fine, well-stirred suspension is perfectly acceptable and often preferred.
Part 3: Thiol Introduction via Xanthate Intermediate
Directly converting a diazonium salt to a thiol can be problematic and often results in low yields and side products. A more reliable and robust method is to first react the diazonium salt with a xanthate salt (e.g., potassium ethyl xanthate) to form an aryl xanthate intermediate. This intermediate is then hydrolyzed to yield the desired thiol.[10][11] This approach avoids the use of foul-smelling and easily oxidized thiol reagents directly.[12][13]
Optimized Experimental Protocol
Step 3a: Formation of the Aryl Xanthate
-
Xanthate Solution: In a separate flask, dissolve potassium ethyl xanthate (1.1-1.2 eq) in water and cool to room temperature.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution (prepared in Part 2) to the stirred xanthate solution. Maintain the temperature below 25 °C during the addition. Vigorous nitrogen evolution will be observed.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until gas evolution ceases.
-
Isolation: The aryl xanthate often separates as an oil or solid. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.
Step 3b: Hydrolysis of the Xanthate to the Thiol
-
Basic Hydrolysis: Dissolve the crude aryl xanthate in a solvent like ethanol. Add an aqueous solution of a strong base (e.g., sodium hydroxide, 2-3 eq).
-
Heating: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the xanthate starting material is consumed.
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and acidify carefully with cold, dilute HCl to a pH of ~1-2. The thiol will precipitate or form an oil.
-
Extraction: Extract the thiol with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.
Troubleshooting and FAQs
Q1: During the addition of the diazonium salt to the xanthate, the reaction foamed excessively and the yield was low.
A1: This is likely due to the addition being too fast or the temperature being too high, causing uncontrolled decomposition of the diazonium salt. Add the diazonium solution slowly to the xanthate and use external cooling if necessary to keep the temperature below 25 °C.
Q2: The hydrolysis of my xanthate intermediate is incomplete.
A2: Incomplete hydrolysis is usually a matter of reaction conditions.
-
Base Stoichiometry: Ensure at least 2, and preferably 3, equivalents of strong base are used.
-
Reaction Time/Temperature: The hydrolysis can be slow. Ensure you are at a true reflux and extend the reaction time if necessary. Monitoring by TLC is essential.
-
Solvent: Ethanol or a mixture of ethanol and water is typically effective. Ensure the xanthate is fully dissolved at the reflux temperature.
Q3: My final product is a dark oil and smells strongly of disulfides. How do I prevent disulfide formation and purify my product?
A3: Thiols are notoriously susceptible to oxidation to disulfides, especially under basic conditions or when exposed to air.
-
Prevention: Conduct the hydrolysis and the acidic work-up under an inert atmosphere (nitrogen or argon). Using degassed solvents can also help.
-
Purification: The primary impurity is often the corresponding disulfide. Purification is typically achieved by vacuum distillation or column chromatography.
-
Column Chromatography Tip: Thiols can be acidic and may streak or decompose on standard silica gel. To mitigate this, you can either use a less acidic stationary phase like alumina or pre-treat the silica gel by slurrying it in the eluent containing a small amount (0.1-1%) of triethylamine.[14]
Caption: Recommended workflow for chromatographic purification.
References
-
Saini, C. K., Kaur, M., & Kaur, A. (2021). Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. Journal of Applied Pharmaceutical Sciences and Research. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of 4a. ResearchGate. [Link]
-
MDPI. (2021). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules. [Link]
-
ACS Publications. (2021). Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents. Organic Letters. [Link]
-
ResearchGate. (n.d.). Xanthates as Thiol Surrogates for Nucleophilic Substitution with Aryl Halides. ResearchGate. [Link]
-
PubMed Central. (2012). A Brief Introduction to Chemical Reaction Optimization. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Organic Syntheses. [Link]
-
Chemistry LibreTexts. (2022). II. Xanthates. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). Kinetics of Bromination of p-Toluidine. ResearchGate. [Link]
-
Royal Society of Chemistry. (2020). Potassium xanthate-promoted reductive sulfuration reaction: from aldehydes to thiol, disulfide, and thioester derivatives. Chemical Communications. [Link]
-
ResearchGate. (2021). Expedient Syntheses of Alkyl and Aryl Thioethers using Xanthates as Thiol-Free Reagents. ResearchGate. [Link]
-
Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Quick Company. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. [Link]
- Google Patents. (n.d.). A kind of method for preparing 2-bromo-4-methylphenol.
- Google Patents. (n.d.). Preparation of 2-bromo-4-methylphenol.
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. echemi.com [echemi.com]
- 3. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 4. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 5. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Bromo-4-methylbenzenethiol
Welcome to the technical support guide for the purification of crude 2-Bromo-4-methylbenzenethiol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary expertise to overcome common challenges and achieve high purity for this critical chemical intermediate.
Section 1: Understanding the Challenges
This compound is a valuable building block in organic synthesis. However, its purification presents unique challenges, primarily due to the reactivity of the thiol (-SH) group. The thiol moiety is highly susceptible to oxidation, which can lead to the formation of disulfide impurities, complicating the purification process and reducing the yield of the desired product. Furthermore, crude reaction mixtures may contain a variety of impurities, including unreacted starting materials, positional isomers, and byproducts from the synthesis.
This guide provides a systematic approach to navigating these challenges, ensuring you can select and optimize the most appropriate purification strategy for your specific needs.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile largely depends on the synthetic route. Common impurities may include:
-
Starting Materials: Unreacted precursors such as 2-bromo-4-methylaniline or p-cresol.[1][2]
-
Disulfide Byproducts: Bis(2-bromo-4-methylphenyl) disulfide, formed by the oxidation of the thiol group. This is a very common issue with thiols.[3]
-
Positional Isomers: Isomers formed during the bromination or functionalization steps of the synthesis.
-
Over-brominated Species: Dibrominated byproducts such as 2,6-dibromo-4-methylphenol if the synthesis starts from p-cresol.[4]
-
Residual Solvents and Reagents: Solvents used in the reaction and workup, or residual reagents like copper salts from Sandmeyer-type reactions.[5]
Q2: Which purification method is the most effective?
A2: The choice of purification method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.
-
Column Chromatography is excellent for removing impurities with different polarities and is ideal for achieving very high purity on a small to medium scale.[6]
-
Recrystallization is a cost-effective method for purifying solids that are already relatively pure (>90%) and is well-suited for larger scales.[6][7] Since this compound is a low-melting solid, recrystallization is a highly viable option.
-
Vacuum Distillation is suitable for separating liquids with significantly different boiling points or for purifying on a large scale.[8] Given the compound's low melting point, distillation of the molten solid under vacuum can be effective for removing non-volatile or highly volatile impurities.[2]
Q3: How can I prevent the oxidation of the thiol group during purification?
A3: Minimizing oxidation is critical for a successful purification. Key strategies include:
-
Use Degassed Solvents: Purge all solvents with an inert gas (Nitrogen or Argon) for 15-30 minutes before use to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: Whenever possible, conduct all purification steps (chromatography, recrystallization, solvent removal) under a blanket of Nitrogen or Argon.[9]
-
Work Quickly: Minimize the exposure time of the thiol to air and heat.
-
Consider Reversible Protection: For particularly sensitive applications, the thiol can be temporarily protected and then deprotected after purification.[10] However, for most standard purifications, maintaining an inert atmosphere is sufficient.
Q4: What analytical techniques are best for assessing the purity of the final product?
A4: A combination of techniques provides the most comprehensive assessment of purity:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and confirming the mass of the desired product.
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and detecting non-volatile impurities.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and identifying any isomeric or structural impurities.[1]
Section 3: Purification Method Selection Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification method based on the initial state and purity of your crude material.
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mt.com [mt.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Thiol protection in membrane protein purifications: A study with phage holins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Challenges in the Scale-Up Production of 2-Bromo-4-methylbenzenethiol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 2-Bromo-4-methylbenzenethiol. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. As a key intermediate in pharmaceutical and specialty chemical synthesis, robust and scalable production is paramount. This document provides in-depth, field-proven insights into common challenges, troubleshooting strategies, and detailed protocols to ensure a successful scale-up campaign.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding the synthesis and handling of this compound.
Q1: What are the most common synthetic routes for this compound? A1: The two most prevalent and industrially relevant routes are:
-
The Sandmeyer-type reaction: This involves the diazotization of 2-bromo-4-methylaniline followed by reaction with a sulfur nucleophile.[1][2][3] This route is often preferred for its versatility and the availability of the aniline starting material.
-
Reduction of 2-Bromo-4-methylbenzenesulfonyl chloride: This method involves the reduction of the corresponding sulfonyl chloride, which can be prepared from 3-bromotoluene. Common reducing agents include zinc dust in an acidic medium or triphenylphosphine.[4][5][6][7][8]
Q2: What are the primary safety and handling concerns associated with this compound? A2: The primary concern is the potent and offensive odor characteristic of thiols (mercaptans). The human nose can detect thiols at parts-per-billion levels.[9][10] Inhalation can cause headaches and nausea.[9] From a chemical perspective, thiols are readily oxidized, especially in the presence of air, to form disulfides. Proper handling requires working in a well-ventilated fume hood and using appropriate personal protective equipment (PPE), including gloves and safety goggles.[11][12]
Q3: How can the strong odor of this compound be managed during and after the reaction? A3: Effective odor control is critical for safe and compliant lab operations. All operations should be conducted in a fume hood. Glassware and equipment that come into contact with the thiol should be immediately quenched and decontaminated by rinsing or soaking in a bleach (sodium hypochlorite) solution, which oxidizes the thiol to less odorous sulfonic acids.[10][13] Gaseous effluents from vacuum pumps or reaction vents should be passed through a bleach trap.[13]
Q4: What is the most common impurity encountered during the synthesis? A4: The most common impurity is the corresponding disulfide, bis(2-bromo-4-methylphenyl) disulfide . This is formed via the oxidation of the thiol, which can occur during the reaction, work-up, or even on storage if not properly protected from air. Its removal is a key challenge in purification.
Section 2: Synthetic Route Selection for Scale-Up
Choosing the right synthetic pathway is the most critical decision in a scale-up project. The optimal choice depends on factors such as cost of raw materials, process safety, waste stream management, and required product purity.
Q5: Which synthetic route is more suitable for large-scale production: the Sandmeyer reaction or the sulfonyl chloride reduction? A5: Both routes have their merits and demerits for scale-up. The choice is often a balance of cost, safety, and available equipment.
| Feature | Sandmeyer Route (from 2-Bromo-4-methylaniline) | Sulfonyl Chloride Reduction Route |
| Starting Materials | 2-Bromo-4-methylaniline, Sodium Nitrite, Acid, Sulfur Source (e.g., Potassium Ethyl Xanthate) | 2-Bromo-4-methylbenzenesulfonyl chloride, Reducing Agent (e.g., Zinc, Acid) |
| Process Safety | Involves thermally unstable diazonium salts, requiring strict temperature control (0-5 °C).[14] Diazonium compounds can be explosive if isolated in a dry state. | Can involve large quantities of flammable solvents and strong acids. Some reductions can be highly exothermic. |
| Yield & Purity | Generally provides good yields, but side reactions (e.g., phenol formation) can complicate purification. | Yields can be excellent, but over-reduction or incomplete reaction can occur. Disulfide formation is also a concern. |
| Waste Management | Generates aqueous waste containing copper salts (if used) and residual acids. | Produces significant amounts of metal salt waste (e.g., zinc sulfate), which requires disposal.[5] |
| Cost-Effectiveness | Aniline precursors are often readily available. The use of xanthates adds a step (hydrolysis) but can improve yields and handling. | Zinc dust is inexpensive, making it an economically attractive option for large-scale reduction.[8] |
Recommendation: For many applications, the Sandmeyer route using a xanthate intermediate offers a more controlled reaction pathway, often leading to a cleaner product profile despite the added hydrolysis step. The reduction of sulfonyl chlorides with zinc/acid is a classic, cost-effective method but can be more challenging to control and generates more inorganic waste.
Logical Flow for Synthetic Route Selection
Caption: Decision workflow for selecting a synthetic route.
Section 3: In-Depth Troubleshooting Guides
Guide 1: Challenges in the Diazotization of 2-Bromo-4-methylaniline
The formation of the diazonium salt is a critical first step in the Sandmeyer route. Its success hinges on precise control of reaction conditions.
Q6: My diazotization reaction is giving low yields, and the solution turns dark brown. What is happening? A6: This is a classic sign of diazonium salt decomposition. The diazonium group is highly reactive and thermally unstable.[14]
| Potential Cause | Scientific Explanation | Recommended Solution |
| Inadequate Temperature Control | The reaction is highly exothermic. If the temperature rises above 5-10 °C, the diazonium salt (Ar-N₂⁺) rapidly decomposes, releasing N₂ gas and reacting with water to form the corresponding phenol (2-bromo-4-methylphenol), leading to dark, tarry by-products. | Maintain a strict temperature range of 0-5 °C throughout the sodium nitrite addition.[15] Use a jacketed reactor with a reliable cooling system for scale-up. Add the sodium nitrite solution slowly and sub-surface to ensure rapid mixing and heat dissipation. |
| Incorrect Stoichiometry of Acid | A sufficient excess of strong acid (typically 2.5-3 equivalents) is required. One equivalent forms the aniline salt (Ar-NH₃⁺), a second reacts with NaNO₂ to generate the nitrosating agent (HNO₂), and the excess maintains a low pH to suppress side reactions, such as the coupling of the diazonium salt with unreacted aniline. | Use at least 2.5 equivalents of hydrochloric or sulfuric acid. Ensure the aniline is fully dissolved and protonated before cooling and beginning the nitrite addition. |
| Localized "Hot Spots" | Poor mixing during the addition of sodium nitrite can create localized areas of high concentration and temperature, leading to decomposition even if the bulk temperature reads correctly. | Ensure vigorous and efficient stirring. For larger scales, consider the reactor geometry and agitator design to prevent stagnant zones. As mentioned, sub-surface addition of the nitrite solution is highly recommended. |
Guide 2: Optimizing the Thiolation of the Diazonium Salt
This step introduces the sulfur functionality and is prone to side reactions that form disulfides and other impurities.
Q7: After adding my diazonium salt solution to a solution of sodium hydrosulfide (NaSH), I get a low yield of the thiol and a large amount of a solid I believe is the disulfide. How can I prevent this? A7: Direct thiolation with simple sulfides like NaSH is often problematic on a larger scale due to the high nucleophilicity and basicity of the SH⁻ ion, and the ease of oxidation of the resulting thiolate. A more robust method involves using potassium ethyl xanthate (PEX) followed by hydrolysis.[16]
Caption: Reaction pathway for improved thiol synthesis.
Why this works better:
-
Control: The formation of the aryl xanthate ester is a cleaner reaction than direct thiolation.[16]
-
Stability: The xanthate intermediate is significantly more stable than the thiol and can be isolated if necessary before the final hydrolysis step.
-
Reduced Oxidation: The thiol is generated in the final hydrolysis step under basic conditions and can be immediately worked up, minimizing its exposure time to air and reducing the chance of disulfide formation.
Guide 3: Troubleshooting the Reduction of 2-Bromo-4-methylbenzenesulfonyl Chloride
This alternative route is powerful but requires careful selection and control of the reducing agent.
Q8: I am attempting to reduce 2-bromo-4-methylbenzenesulfonyl chloride with zinc dust and sulfuric acid, but the reaction is sluggish and incomplete. What can I do? A8: Incomplete reduction is a common issue, often related to the activity of the zinc or the reaction conditions.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Low Zinc Activity | A layer of zinc oxide on the surface of the zinc dust can passivate it, reducing its reactivity. | Activate the zinc dust immediately before use by stirring it briefly with a dilute acid (e.g., 5% HCl), filtering, washing with water and then a solvent like ethanol or acetone, and drying.[8] |
| Insufficient Acid | The reduction consumes protons. If the acid concentration drops too low, the reaction will slow or stop. | Ensure a sufficient excess of acid is used. The reaction is often run in a biphasic system (e.g., toluene/sulfuric acid) or in a solvent like acetic acid. Gradual addition of the sulfonyl chloride to the zinc/acid slurry is recommended to control the exotherm.[5][8] |
| Low Temperature | While the initial phase of the reaction may need cooling, the reduction often requires heating to go to completion.[8] | After the initial exotherm subsides, slowly heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or HPLC until the starting material is consumed. |
Guide 4: Product Purification and Impurity Profiling
Pure this compound is often a low-melting solid or an oil. Purification is typically achieved by vacuum distillation.
Q9: How can I effectively remove the disulfide impurity during purification? A9: The disulfide has a much higher boiling point than the thiol, making vacuum distillation the most effective method for separation on a large scale.
-
Thiol (Product): this compound
-
Disulfide (Impurity): bis(2-bromo-4-methylphenyl) disulfide
Protocol 1: Purification by Vacuum Distillation
-
Initial Work-up: After the reaction, quench and neutralize the mixture. Extract the crude product into a suitable organic solvent (e.g., toluene, dichloromethane). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the bulk of the solvent under reduced pressure using a rotary evaporator.
-
Vacuum Distillation Setup: Assemble a distillation apparatus suitable for vacuum. It is crucial to use a short path distillation head to minimize product loss.
-
Fractionation: Slowly heat the crude oil under a high vacuum. Collect fractions based on boiling point and refractive index. The thiol will distill first. The disulfide, being much less volatile, will remain in the distillation flask.
-
Inert Atmosphere: It is critical to conduct the distillation under an inert atmosphere (nitrogen or argon) to prevent oxidation of the hot thiol back to the disulfide.
Q10: The product sometimes turns yellow or brown upon standing. Is it decomposing? A10: Yes, this discoloration is often a sign of slow oxidation to the disulfide or other minor impurities. Thiols should be stored under an inert atmosphere (nitrogen or argon), protected from light, and kept in a cool place. For long-term storage, consider storing as a frozen solid.
Section 4: Key Experimental Protocols
Protocol 2: Synthesis via Diazotization and Xanthate Intermediate (Lab Scale)
CAUTION: This procedure involves a thermally unstable diazonium salt and should be performed with appropriate safety precautions, including a blast shield.
-
Aniline Salt Formation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, combine 2-bromo-4-methylaniline (1.0 eq) and 3M hydrochloric acid (3.0 eq). Stir until a homogeneous slurry or solution is formed.
-
Diazotization: Cool the mixture to 0-5 °C in an ice-salt bath. Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water. Add the sodium nitrite solution dropwise to the aniline salt slurry, ensuring the temperature never exceeds 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.
-
Xanthate Reaction: In a separate reactor, dissolve potassium ethyl xanthate (1.1 eq) in water and cool to 10-15 °C. Slowly add the cold diazonium salt solution to the xanthate solution. Vigorous nitrogen evolution will occur. Control the addition rate to keep the temperature below 20 °C. After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours. The intermediate aryl xanthate ester will often separate as an oil or solid.
-
Hydrolysis: Add a solution of potassium hydroxide (3.0 eq) in ethanol/water to the reaction mixture. Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours, or until TLC/HPLC analysis shows complete conversion of the xanthate intermediate.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Acidify carefully with cold hydrochloric acid to pH ~1. Extract the product with a suitable solvent (e.g., ethyl acetate or toluene). Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude thiol.
-
Purification: Purify the crude product by vacuum distillation as described in Protocol 1.
Protocol 3: Odor and Waste Neutralization
-
Glassware and Equipment: Immediately after use, rinse all contaminated glassware with a small amount of an inexpensive organic solvent (e.g., acetone) into a dedicated thiol waste container. Then, immerse the glassware in a tub containing a ~10% aqueous bleach solution and let it soak for at least 12 hours.[13]
-
Aqueous Waste: All aqueous layers from the work-up that may contain dissolved thiol should be treated with an excess of bleach with stirring until the odor is gone before being disposed of according to institutional guidelines.
-
Solid Waste: Contaminated filter paper, silica gel, etc., should be sealed in a bag and placed in a container with an absorbing material soaked in bleach before being sent for hazardous waste disposal.[10]
Section 5: References
-
Reduction of Sulfonyl Chlorides to Thiols. Catalysis of Organic Reactions. (1990). [Link]
-
Mylroie, V.L. & Doles, J.K. Hydrogen reduction of sulfonyl chlorides to thiols. Google Patents. (1990).
-
Thiols Safety Services. University College London. (2020). [Link]
-
Reduction of Sulfonyl Chlorides. Organic Chemistry Portal. [Link]
-
Yadav, V. et al. Synthetic access to thiols: A review. Journal of Chemical Sciences. (2024). [Link]
-
Bellale, E.V., Chaudhari, M.K., & Akamanchi, K.G. Reduction of Arylsulfonyl Chlorides to Arylthiols Using Triphenylphosphine. Synthesis. (2009). [Link]
-
How to Work with Thiols-General SOP. University of Rochester. [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97%. Cole-Parmer. [Link]
-
Park, H. et al. Chemistry of Polythiols and Their Industrial Applications. Polymers. (2024). [Link]
-
Thiol Assay Buffer (10X) SAFETY DATA SHEET. Szabo-Scandic. [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
-
Synthesis of Aromatic Thiols. ResearchGate. [Link]
-
Spainhour, J.D. Process for the production of aromatic thiols and aromatic sulfides. Google Patents. (1968).
-
Sandmeyer Reaction Mechanism. BYJU'S. [Link]
-
sulfonylchloride to thiol. Sciencemadness Discussion Board. (2008). [Link]
-
Sharma, P. et al. Recent trends in the chemistry of Sandmeyer reaction: a review. J Iran Chem Soc. (2022). [Link]
-
Levy, J. & Psihas, J. Process for the preparation of aromatic thiols. Google Patents. (1967).
-
Diazonium Substitution - Sandmeyer Reactions. YouTube. (2022). [Link]
-
2-bromo-4-methylbenzaldehyde. Organic Syntheses. [Link]
-
Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents. Organic Letters. (2024). [Link]
-
Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt. Google Patents. (2011).
-
Organic Chemistry-4. Surendranath College. [Link]
-
Avoiding pitfalls in scaling up biopharmaceutical production. Pharmaceutical Technology. [Link]
-
Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction. ResearchGate. (2016). [Link]
-
Mechanism of reaction of p-bromo aniline I) diazotisation then undergo Sa.. Filo. (2025). [Link]
-
A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Quick Company. [Link]
-
Preparation of 2-bromo-4-methylphenol. Google Patents. (2010).
-
NCERT Solutions for Class 12 Chemistry Chapter 10. BYJU'S. [Link]
-
(PDF) Synthesis of 2,4-Disubstituted Thiophenols and Solid State Structures of Thiocarbamate Precursors. ResearchGate. (2005). [Link]
Sources
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Analytical techniques for monitoring the progress of reactions with 2-Bromo-4-methylbenzenethiol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-4-methylbenzenethiol. As a Senior Application Scientist, I have designed this guide to provide not just protocols, but the underlying scientific reasoning to empower you to effectively monitor your reactions and troubleshoot common analytical challenges. This resource is structured as a series of frequently asked questions and detailed troubleshooting guides to directly address the issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for monitoring reactions involving this compound?
The most common and effective techniques are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Each technique offers distinct advantages depending on the reaction scale, desired level of detail, and available equipment.
Q2: How do I select the best analytical technique for my specific reaction?
Choosing the right technique is critical for obtaining meaningful data. Your choice depends on the reaction type (e.g., Suzuki coupling, Ullmann condensation, nucleophilic aromatic substitution), the information you need (qualitative vs. quantitative), and the physical properties of your reactants and products.
Table 1: Comparison of Recommended Analytical Techniques
| Technique | Primary Use | Throughput | Cost | Key Considerations for this compound |
| TLC | Fast, qualitative check for reaction completion.[2][3] | High | Low | Good for quick checks. Potential for thiol oxidation on silica. |
| HPLC/LC-MS | Quantitative analysis of reaction kinetics, purity assessment. | Medium | Medium | Excellent for non-volatile products. Thiol interactions with metal surfaces can be an issue. |
| GC/GC-MS | Analysis of volatile compounds, product identification.[4] | Medium | Medium | Ideal for volatile derivatives. Potential for thermal degradation. MS provides structural confirmation and Br isotopic pattern is a key identifier.[4][5] |
| NMR | Structural elucidation, quantitative analysis without calibration standards.[6][7] | Low | High | Non-destructive and highly quantitative.[8] Can be used for real-time monitoring in the reaction vessel.[7] |
For instance, a Suzuki coupling reaction to replace the bromine atom can be monitored effectively by GC-MS, as the change in molecular weight is easily detected.[9][10] For Ullmann C-S coupling, where a new carbon-sulfur bond is formed, HPLC is often preferred to handle potentially less volatile products.[11]
Q3: What specific properties of this compound must I consider during analysis?
This molecule has three key features that influence analytical method development:
-
The Thiol (-SH) Group: Thiols are nucleophilic and can be easily oxidized to disulfides, especially in the presence of air or on active surfaces like silica gel or certain metals in GC/HPLC systems. This can lead to the appearance of unexpected side-product peaks.
-
The Bromo-Aryl Group: The bromine atom provides a distinct isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) that is invaluable for mass spectrometry, allowing for easy identification of bromine-containing species.[10] The aromatic ring makes the molecule UV-active, which is useful for detection in TLC and HPLC.
-
Volatility: The compound is sufficiently volatile for GC analysis, but its products may not be, especially after coupling reactions that significantly increase molecular weight.
Troubleshooting Guides
This section addresses specific problems you might encounter with each technique.
Troubleshooting: Thin-Layer Chromatography (TLC)
Q: My spots are streaking or "tailing" on the TLC plate. What is causing this?
A: Peak tailing on TLC is common for polar or acidic compounds like thiols. The primary cause is strong interaction with the acidic silanol groups (Si-OH) on the silica gel surface. This leads to a slow, continuous elution rather than a compact spot.
-
Solution 1: Modify the Mobile Phase. Add a small amount of a polar, acidic, or basic modifier to your eluent. For thiols, adding 0.5-1% acetic acid to your solvent system (e.g., ethyl acetate/hexanes) can help by protonating the silica surface and reducing the strong interaction with your analyte.[2]
-
Solution 2: Pre-treat the Plate. Before spotting, you can develop the TLC plate in a solvent system containing a base like triethylamine (TEA), which deactivates the acidic sites. After drying the plate, you can proceed with your normal analysis.
Q: I can't get good separation between my starting material and product. What should I try?
A: Poor separation (similar Rf values) means the polarity difference between your compounds is not being effectively resolved by your current solvent system.
-
Solution: Systematically Vary Solvent Polarity. The goal is to find a solvent system that places your starting material at an Rf of about 0.3-0.4.[12] Prepare several TLC chambers with different ratios of a polar solvent (e.g., ethyl acetate) and a non-polar solvent (e.g., hexanes).[2] Test ratios like 1:9, 2:8, 3:7, etc., to find the optimal separation window. If your product is significantly more or less polar, you will see the spots resolve.
Q: I suspect my thiol is oxidizing to a disulfide on the plate. How can I confirm and prevent this?
A: Disulfide formation (R-S-S-R) is a common side reaction. The disulfide product will typically have a different Rf value (often less polar) than the thiol.
-
Confirmation: Spot a sample of your starting material on a TLC plate and leave it exposed to air for 30-60 minutes before developing. If a new spot appears that corresponds to an impurity in your reaction mixture, it is likely the disulfide.
-
Prevention: Work quickly. Prepare your TLC sample by diluting the reaction aliquot just before spotting. Keep the TLC chamber closed to maintain a saturated solvent atmosphere, which speeds up development and reduces air exposure time.[13]
Experimental Protocol: Monitoring a Reaction by TLC
-
Preparation: Prepare a TLC chamber with your chosen solvent system (e.g., 20% Ethyl Acetate in Hexanes). Place a piece of filter paper inside to saturate the atmosphere.[12]
-
Sampling: Using a capillary tube, withdraw a small aliquot from the reaction mixture.[3] Dilute this aliquot in a small vial with a volatile solvent like ethyl acetate.
-
Spotting: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Spot three lanes:
-
Lane 1 (Reference): A solution of your pure starting material, this compound.
-
Lane 2 (Co-spot): Spot the starting material first, then carefully spot the reaction mixture directly on top of it.[3]
-
Lane 3 (Reaction): The diluted aliquot from your reaction.
-
-
Development: Place the TLC plate in the chamber, ensuring the solvent level is below your spotted line.[13] Close the lid and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp (254 nm).[2] Circle the visible spots. Further visualization can be done using an iodine chamber or a potassium permanganate stain.
-
Interpretation: The reaction is complete when the spot corresponding to the starting material in Lane 3 has disappeared, and a new product spot is clearly visible. The co-spot lane helps to confirm if the spot in the reaction mixture is indeed the starting material.[3]
Troubleshooting: High-Performance Liquid Chromatography (HPLC)
Q: My thiol-containing compounds show significant peak tailing. How can I achieve symmetrical peaks?
A: Peak tailing in reversed-phase HPLC for compounds like thiols is often caused by secondary interactions.
-
Cause 1: Silanol Interactions. Residual, un-capped silanol groups on the silica support of C18 columns can interact with the polar thiol group, causing tailing.[14]
-
Solution: Use a modern, high-purity, end-capped column. Alternatively, lower the mobile phase pH (e.g., to pH 2.5-3 using formic or trifluoroacetic acid) to suppress the ionization of silanol groups.[14]
-
-
Cause 2: Metal Chelation. Thiols can chelate with trace metals in the HPLC system (e.g., stainless steel frits, column hardware). This is a very common issue with sulfur-containing compounds.
-
Solution: Use a biocompatible or PEEK-lined HPLC system if available. A simpler solution is to add a small amount of a chelating agent like EDTA (0.1 mM) to your mobile phase to passivate the system.
-
Q: My retention times are drifting or changing between runs. What's happening?
A: Retention time drift is a sign of an unstable system.
-
Cause 1: Poor Column Equilibration. The column needs sufficient time to equilibrate with the mobile phase, especially for gradient methods.[15]
-
Solution: Increase the column equilibration time between runs. A good rule of thumb is to flush the column with at least 10-15 column volumes of the initial mobile phase.
-
-
Cause 2: Mobile Phase Composition Change. The mobile phase can change over time due to evaporation of the more volatile component (usually the organic solvent).
-
Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped.[15] If using an on-line mixer, ensure it is functioning correctly.
-
-
Cause 3: Temperature Fluctuations. Column temperature significantly affects retention time.
-
Solution: Use a column oven to maintain a constant temperature.[15]
-
Table 2: Starting Conditions for HPLC Method Development
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | General purpose column for reversed-phase chromatography. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier to improve peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient to elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | Aromatic compounds absorb well at this wavelength. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
Troubleshooting: Gas Chromatography (GC & GC-MS)
Q: My thiol compound gives a very broad peak, or no peak at all. Why?
A: Active sulfur compounds are notoriously difficult for GC analysis due to their reactivity.[16]
-
Cause 1: Adsorption. Thiols can irreversibly adsorb to active sites in the GC flow path, especially in the injector liner or the front of the column.[16][17]
-
Solution: Use an inert flow path, including a deactivated injector liner (e.g., Siltek-treated) and a high-quality, low-bleed GC column designed for trace analysis.[16]
-
-
Cause 2: Thermal Degradation. The compound may be degrading at high injector temperatures.
-
Solution: Lower the injector temperature. Start around 200 °C and increase only if necessary. If possible, use a gentler injection technique like cool on-column injection.
-
Q: How can I use GC-MS to confidently identify my starting material and products?
A: Mass spectrometry is a powerful tool for this. This compound has a nominal mass of 202/204 g/mol .
-
Look for the Bromine Isotope Pattern. A key feature of any fragment containing bromine will be a pair of peaks of nearly equal intensity, separated by 2 m/z units (e.g., M+ and M+2). This is a definitive sign that a species contains one bromine atom.
-
Monitor Key Ions. In a Suzuki reaction where the bromine is replaced by a phenyl group, for example, the product (4-methyl-[1,1'-biphenyl]-2-thiol) would have a molecular ion at m/z 198. You can monitor the disappearance of ions associated with the starting material (e.g., m/z 202, 204) and the appearance of the product ion (m/z 198).
Troubleshooting: Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: Can I monitor my reaction in real-time using NMR?
A: Yes, this is a powerful application of NMR.[7] You can either run the reaction directly in an NMR tube inside the spectrometer or use a flow-NMR setup where the reaction mixture is continuously pumped through the spectrometer.[7][18]
-
Considerations:
-
Solvent: The reaction must be conducted in a deuterated solvent for the spectrometer to "lock."
-
Kinetics: The reaction must be slow enough to acquire meaningful spectra at different time points. A single ¹H NMR scan can be quick, but signal-to-noise improves with more scans.[6]
-
Shimming: Maintaining a good shim is crucial, and this can be challenging if the reaction produces gas or precipitates.
-
Q: I'm having trouble with signal overlap. How can I resolve my reactant and product peaks?
A: Signal overlap can make quantification difficult.
-
Solution 1: Use a Higher Field Magnet. If available, a higher field spectrometer (e.g., 500 MHz vs. 300 MHz) will provide better signal dispersion.
-
Solution 2: Monitor a Different Nucleus. If your reaction involves a fluorinated reagent, ¹⁹F NMR can be an excellent, background-free way to monitor progress.[19][20]
-
Solution 3: Look for Unique Signals. Identify signals that are unique to the starting material and the product. For this compound, the aromatic protons and the methyl singlet are good reporters. As the reaction proceeds, these signals will shift. For example, in a reaction at the thiol group, the SH proton signal will disappear, while in a reaction at the bromine, the chemical shifts of the adjacent aromatic protons will change significantly.
References
-
Glow discharge time-of-flight mass spectrometer for the quantitative analysis of organic molecules. PubMed Central. Available at: [Link]
-
Overcoming Challenges of Sulfur Analysis in Natural Gas and Gaseous Fuels. Shimadzu Scientific Instruments. Available at: [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Windsor. Available at: [Link]
-
Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. OI Analytical. Available at: [Link]
-
Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path. Agilent. Available at: [Link]
-
Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels. AZoM. Available at: [Link]
-
Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. ACS Publications. Available at: [Link]
-
Monitoring Reactions by TLC. Washington State University. Available at: [Link]
-
How To: Monitor by TLC. University of Rochester. Available at: [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]
-
Monitoring a Reaction. Cooperative Organic Chemistry Student Laboratory Manual. Available at: [Link]
-
2.3B: Uses of TLC. Chemistry LibreTexts. Available at: [Link]
-
Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Springer. Available at: [Link]
-
HPLC Troubleshooting Guide. ACE HPLC Columns. Available at: [Link]
-
Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. PubMed Central. Available at: [Link]
-
Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Semantic Scholar. Available at: [Link]
-
NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. Available at: [Link]
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Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. Available at: [Link]
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HPLC Troubleshooting Guide. Waters. Available at: [Link]
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HPLC Troubleshooting Guide. Phenomenex. Available at: [Link]
-
Reaction Monitoring. Magritek. Available at: [Link]
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NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
SUZUKI REACTION MONITORING. Advion. Available at: [Link]
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Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. ResearchGate. Available at: [Link]
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TLC-Thin Layer Chromatography. operachem. Available at: [Link]
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Determination of low molecular weight thiols using monobromobimane fluorescent labeling. SciSpace. Available at: [Link]
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Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
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Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Available at: [Link]
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Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest. Available at: [Link]
-
16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]
-
HPLC Analysis of Thiolysis Reaction Products? ResearchGate. Available at: [Link]
-
Ullmann Reaction. Cambridge University Press. Available at: [Link]
-
16.6 Nucleophilic Aromatic Substitution. OpenStax. Available at: [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
The mechanism of the modified Ullmann reaction. Semantic Scholar. Available at: [Link]
-
Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Stack Exchange. Available at: [Link]
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Refinement of experimental procedures for handling air-sensitive 2-Bromo-4-methylbenzenethiol
Welcome to the technical support center for 2-Bromo-4-methylbenzenethiol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the handling, use, and troubleshooting of this air-sensitive reagent. As Senior Application Scientists, our goal is to synthesize established chemical principles with practical, field-proven techniques to ensure the success and reproducibility of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental use of this compound. Each answer provides a causal explanation and a step-by-step resolution.
Question 1: My previously clear this compound has developed a yellow tint or a cloudy/white precipitate upon storage. What is happening and is it still usable?
Answer:
This is a classic sign of oxidation. The thiol (-SH) group in this compound is highly susceptible to oxidation by atmospheric oxygen. This reaction couples two thiol molecules to form 4,4'-dibromo-2,2'-dimethyldiphenyl disulfide, which is often a yellow or off-white solid.[1][2][3] The presence of trace amounts of base can catalyze this oxidation.[4]
Causality: The formation of the disulfide bond (R-S-S-R) from two thiol (R-SH) groups is a redox process where the sulfur atoms are oxidized.[1][2] This impurity will interfere with stoichiometry, inhibit desired reactions, and complicate purification.
Recommended Action:
-
Assess the Extent: If the discoloration is minor, the reagent might be usable for less sensitive applications, but a purification step would be required for most uses. If a significant precipitate has formed, the quality is compromised.
-
Purification (if necessary): For critical applications, the thiol can be purified from the disulfide. A common method is to reduce the disulfide back to the thiol, followed by an extractive workup and distillation or chromatography. However, preventing oxidation in the first place is far more efficient.
-
Prevention: The most effective solution is rigorous adherence to inert atmosphere techniques for storage and handling. Always store the vial with a tightly sealed cap, wrapped with Parafilm, under a positive pressure of an inert gas like argon or nitrogen, and in a cool, dark place.[5]
Question 2: My reaction yield is significantly lower than expected, and TLC/NMR analysis shows a major byproduct with a molecular weight of ~404 g/mol . What is the likely cause?
Answer:
The byproduct you are observing is almost certainly the corresponding disulfide, 4,4'-dibromo-2,2'-dimethyldiphenyl disulfide, formed from the oxidative coupling of two molecules of your starting material. This is a direct consequence of exposure to oxygen during your experimental setup or reaction.
Causality: Air-sensitive reagents react with atmospheric components, leading to decomposition and the formation of undesired byproducts.[6] In this case, for every mole of disulfide formed, two moles of your starting thiol are consumed, drastically reducing the yield of your desired product.
Recommended Action:
-
Refine Your Inert Atmosphere Technique: The integrity of your inert atmosphere is paramount. Ensure all glassware is oven- or flame-dried to remove adsorbed moisture and cooled under a stream of inert gas.[7][8]
-
Degas Your Solvents: Solvents can dissolve significant amounts of oxygen. Before use, solvents must be thoroughly degassed. See the table below for a comparison of common methods.
-
Use Proper Transfer Techniques: Transfer the thiol from its storage vessel to the reaction flask using a gas-tight syringe or a cannula under a positive pressure of inert gas.[9][10] Never open the bottle to the open air.
Table 1: Comparison of Solvent Degassing Techniques
| Method | Procedure | Pros | Cons |
| Freeze-Pump-Thaw | The solvent is frozen (liquid N₂), a vacuum is applied to remove gases, and then it is thawed. This cycle is repeated at least three times. | Most effective method for removing dissolved air. | Time-consuming; requires a Schlenk line and liquid nitrogen. |
| Inert Gas Sparging | A stream of inert gas (N₂ or Ar) is bubbled through the solvent for 30-60 minutes. | Simple, fast, and does not require specialized glassware. | Less effective than Freeze-Pump-Thaw; can evaporate some solvent. |
| Distillation | The solvent is distilled under an inert atmosphere. | Excellent for both drying and degassing. | Requires a distillation setup; thermal decomposition is a risk for some solvents. |
Experimental Workflow: Reaction Setup Under Inert Atmosphere
The following diagram illustrates a standard Schlenk line setup for performing a reaction under an inert atmosphere, which is essential for preventing the oxidation of this compound.
Caption: Fig 3. Troubleshooting flowchart for inconsistent experimental results.
References
-
Reaction mechanism of thiol to disulfide oxidation under basic conditions? (2019). Chemistry Stack Exchange. [Link]
-
Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. (2014). Antioxidants & Redox Signaling. [Link]
-
Thiols Safety Services. (2020). University College London. [Link]
-
Thiol Oxidation Definition. Fiveable. [Link]
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Strategies to enhance the regioselectivity in reactions of 2-Bromo-4-methylbenzenethiol
Welcome to the technical support center for 2-Bromo-4-methylbenzenethiol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Here, we address common challenges and frequently asked questions regarding its reactivity, with a special focus on controlling selectivity. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: What are the dominant electronic effects governing the regioselectivity of this compound in electrophilic aromatic substitution (EAS)?
A1: Understanding the hierarchy of directing group effects is critical. In this compound, you have three substituents influencing the aromatic ring's reactivity:
-
Thiol (-SH): A strongly activating, ortho, para-director due to the lone pairs on sulfur donating electron density into the ring via resonance.
-
Methyl (-CH₃): A weakly activating, ortho, para-director through an inductive effect and hyperconjugation.
-
Bromo (-Br): A weakly deactivating, ortho, para-director. Its inductive electron withdrawal deactivates the ring, but resonance donation from its lone pairs directs incoming electrophiles to the ortho and para positions.[1][2][3]
The hierarchy of activation is: -SH >> -CH₃ > -H > -Br.
Therefore, the thiol group is the dominant directing group. It strongly activates the positions ortho and para to itself.
-
The position para to the -SH group is occupied by the bromine atom.
-
The two positions ortho to the -SH group are C2 (bearing the bromine) and C6.
Substitution is most likely to occur at the C6 position . The C2 position is already substituted and less activated due to the electron-withdrawing nature of the bromine atom.
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-4-methylbenzenethiol and its Halogenated Congeners in Key Synthetic Transformations
For the discerning researcher in medicinal chemistry and materials science, the selection of building blocks for molecular construction is a critical decision that dictates synthetic efficiency and accessibility to novel chemical entities. Halogenated thiophenols are versatile intermediates, offering a reactive handle for the introduction of sulfur-containing moieties and for the construction of complex architectures through cross-coupling and nucleophilic substitution reactions. This guide provides an in-depth comparative analysis of the reactivity of 2-Bromo-4-methylbenzenethiol alongside its fluoro, chloro, and iodo analogues. We will explore their performance in pivotal synthetic transformations, supported by established mechanistic principles and illustrative experimental data, to empower you to make informed decisions in your synthetic endeavors.
Introduction: The Influence of the Halogen Substituent on Reactivity
The reactivity of an aryl halide is profoundly influenced by the nature of the halogen substituent. The carbon-halogen (C-X) bond strength, bond length, and the electronegativity of the halogen all play crucial roles in determining the facility of bond cleavage and the susceptibility of the aromatic ring to nucleophilic attack. In the context of the 2-halo-4-methylbenzenethiol series, we will examine how these fundamental properties translate into practical differences in reactivity in three major classes of reactions: Palladium-Catalyzed Cross-Coupling, Copper-Catalyzed Ullmann Condensation, and Nucleophilic Aromatic Substitution.
The general trend for reactivity in palladium-catalyzed cross-coupling reactions, which proceed via an oxidative addition step, is governed by the C-X bond dissociation energy. This typically follows the order: I > Br > Cl > F.[1][2] Conversely, for nucleophilic aromatic substitution (SNAr) reactions, where the rate-determining step is often the attack of the nucleophile on the aromatic ring, the high electronegativity of fluorine makes the C-F bond the most polarized and the ipso-carbon the most electrophilic, leading to a reactivity order of F > Cl > Br > I, particularly when the ring is activated by electron-withdrawing groups.[3]
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Mechanisms
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The two most pertinent examples for the functionalization of our target molecules are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N and C-S bond formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling provides a powerful method for the formation of biaryl structures. The key step in the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) catalyst. The weaker C-I bond in 2-iodo-4-methylbenzenethiol allows for a faster rate of oxidative addition compared to the C-Br, C-Cl, and C-F bonds of its counterparts. This translates to milder reaction conditions, shorter reaction times, and often higher yields for the iodo-substituted compound.
Table 1: Illustrative Comparative Data for Suzuki-Miyaura Coupling of 2-Halofurans with Phenylboronic Acid [4]
| Entry | Halide | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| 1 | 2-Bromo-5-methylfuran | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 75 |
| 2 | 2-Iodo-5-methylfuran | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4 | 92 |
This data clearly illustrates the enhanced reactivity of the iodo-substituted heterocycle. A similar trend is expected for the 2-halo-4-methylbenzenethiol series.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [4]
A mixture of the 2-halo-4-methylbenzenethiol (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of degassed toluene and water (5 mL) is subjected to three freeze-pump-thaw cycles. The reaction mixture is then heated at 90 °C under a nitrogen atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
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Validation of 2-Bromo-4-methylbenzenethiol structure using advanced spectroscopic techniques
In the landscape of pharmaceutical development and materials science, the absolute certainty of a molecule's structure is paramount. Isomeric impurities, even in trace amounts, can lead to vastly different biological activities or material properties. This guide provides an in-depth, comparative analysis of advanced spectroscopic techniques for the unambiguous structural validation of 2-Bromo-4-methylbenzenethiol, a key intermediate in various synthetic pathways. We will move beyond rudimentary spectral interpretation to a holistic, multi-technique approach that ensures scientific integrity and absolute structural confirmation.
The Analytical Challenge: Beyond the Molecular Formula
The molecular formula C₇H₇BrS presents several potential regioisomers. For instance, a synthetic route intended to produce this compound could plausibly yield 4-Bromo-2-methylbenzenethiol. Distinguishing between these isomers is a non-trivial task that requires a sophisticated analytical strategy.[1] While basic 1D Nuclear Magnetic Resonance (NMR) provides initial clues, it is the application of advanced 2D NMR techniques that offers definitive proof of connectivity.[2]
Foundational Analysis: A Multi-Faceted Approach
A comprehensive validation begins with a suite of foundational spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework.[3]
¹H NMR Spectroscopy: This technique provides information about the number of distinct proton environments and their neighboring protons. For this compound, we expect to see signals for the methyl group, the thiol proton, and the three aromatic protons.
¹³C NMR Spectroscopy: This method reveals the number of unique carbon environments in the molecule.[3] While less sensitive than ¹H NMR, it is invaluable for understanding the carbon skeleton.[3]
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Rationale |
| -CH₃ | ~2.3 | ~20 | Typical range for a methyl group attached to an aromatic ring. |
| -SH | ~3.5 | - | Thiol proton chemical shifts can vary and are often broad. |
| Ar-H3 | ~7.3 | ~132 | Aromatic proton adjacent to the methyl group. |
| Ar-H5 | ~7.1 | ~130 | Aromatic proton ortho to the bromine atom. |
| Ar-H6 | ~6.9 | ~118 | Aromatic proton ortho to the thiol group. |
| Ar-C1 (-S) | - | ~130 | Carbon bearing the thiol group. |
| Ar-C2 (-Br) | - | ~115 | Carbon bearing the bromine atom, showing a strong shielding effect. |
| Ar-C3 | - | ~133 | Aromatic methine carbon. |
| Ar-C4 (-CH₃) | - | ~138 | Quaternary carbon attached to the methyl group. |
| Ar-C5 | - | ~131 | Aromatic methine carbon. |
| Ar-C6 | - | ~120 | Aromatic methine carbon. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| S-H | ~2550-2600 | Stretching |
| C-H (aromatic) | ~3000-3100 | Stretching |
| C-H (aliphatic) | ~2850-2960 | Stretching |
| C=C (aromatic) | ~1450-1600 | Stretching |
| C-Br | ~500-600 | Stretching |
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the molecular weight of a compound and can help confirm its elemental composition. For this compound, the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks (M and M+2) of nearly equal intensity.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Notes |
| [M]⁺ (with ⁷⁹Br) | 202 | Molecular ion with the lighter bromine isotope. |
| [M+2]⁺ (with ⁸¹Br) | 204 | Molecular ion with the heavier bromine isotope. |
Advanced 2D NMR Techniques: The Key to Unambiguous Validation
While 1D NMR provides a foundational understanding, 2D NMR experiments are essential for definitively piecing together the molecular structure by revealing through-bond correlations between nuclei.[3]
COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[2] In a COSY spectrum, off-diagonal cross-peaks connect the signals of coupled protons. For this compound, we would expect to see correlations between the adjacent aromatic protons.
Experimental Protocol for a Gradient-Enhanced COSY Experiment: [4]
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Initial ¹H Spectrum: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and transmitter offset.[4]
-
Load COSY Parameters: Load a standard gradient-enhanced COSY pulse sequence.
-
Set Parameters: Adjust the spectral width in both dimensions to encompass all proton signals. Use a sufficient number of scans (e.g., 2-4) per increment and a suitable number of increments in the indirect dimension (e.g., 256) for adequate resolution.
-
Acquisition: Start the experiment. The sample should not be spinning.[5]
-
Processing: After acquisition, apply a sine-bell window function and perform a two-dimensional Fourier transform.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[6][7] This is a highly sensitive technique because it detects the more sensitive ¹H nucleus.[6]
Experimental Protocol for a Gradient-Enhanced HSQC Experiment: [6]
-
Sample Preparation: Use the same sample as for the COSY experiment.
-
1D Spectra: Acquire both ¹H and ¹³C 1D spectra to determine the spectral widths for both nuclei.[8]
-
Load HSQC Parameters: Load a standard gradient-enhanced HSQC pulse sequence optimized for one-bond couplings (~145 Hz).
-
Set Parameters: Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).
-
Acquisition: Run the experiment without sample spinning.
-
Processing: Process the data with a two-dimensional Fourier transform. The resulting spectrum will show cross-peaks corresponding to each C-H bond.
HMBC (Heteronuclear Multiple Bond Correlation): The Definitive Connectivity Map
The HMBC experiment is arguably the most critical for distinguishing isomers. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[3][9] Crucially, it allows for the identification of connections through quaternary carbons, which is impossible with other techniques.
Experimental Protocol for a Gradient-Enhanced HMBC Experiment: [9][10]
-
Sample Preparation: The same sample can be used.
-
1D Spectra: Use the previously acquired ¹H and ¹³C spectra to define the spectral windows.[10]
-
Load HMBC Parameters: Load a standard gradient-enhanced HMBC pulse sequence. The key parameter is the long-range coupling delay, which is typically optimized for a J-coupling of 8-10 Hz.
-
Set Parameters: Define the ¹H and ¹³C spectral widths. A higher number of scans (e.g., 8-16) per increment is often required compared to HSQC due to lower sensitivity.[11]
-
Acquisition: Acquire the data without sample spinning.[5]
-
Processing: Perform a two-dimensional Fourier transform. The spectrum will show cross-peaks connecting protons to carbons over multiple bonds.
Comparative Analysis: Distinguishing this compound from 4-Bromo-2-methylbenzenethiol
The true power of this multi-technique approach is realized when comparing the expected data for the two potential isomers. While their 1D NMR, IR, and MS data would be very similar, their HMBC spectra would show distinct, unambiguous differences.
Table 4: Key HMBC Correlations for Isomer Differentiation
| Correlation From: | Correlation To (in this compound) | Correlation To (in 4-Bromo-2-methylbenzenethiol) | Significance |
| -CH₃ Protons | C3, C4 , C5 | C1, C2 , C3 | The correlation of the methyl protons to the carbon bearing the thiol group (C1) in the 4-bromo isomer is a key differentiator. |
| Ar-H6 | C2, C4, C5 | C1, C3, C5 | The correlation of H6 to the carbon bearing the bromine (C2) in the 2-bromo isomer is a definitive marker. |
| Ar-H3 | C1, C2, C5 | C1, C4, C5 | The correlation of H3 to the carbon bearing the bromine (C4) in the 4-bromo isomer provides clear evidence for this structure. |
By analyzing these key long-range correlations, the connectivity of the substituents on the aromatic ring can be definitively established, leaving no room for isomeric ambiguity.
Workflow for Structural Validation
The logical flow of this validation process can be visualized as a decision-making tree, ensuring a systematic and thorough analysis.
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A Comparative Guide to the Synthetic Routes of 2-Bromo-4-methylbenzenethiol for Researchers and Drug Development Professionals
Introduction
2-Bromo-4-methylbenzenethiol is a crucial building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a reactive thiol group and a bromine atom amenable to further functionalization, makes it a valuable intermediate for the construction of complex molecular architectures. This guide provides an in-depth, comparative analysis of the most common synthetic routes to this important compound, offering field-proven insights and experimental data to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Strategies
Three primary synthetic strategies for the preparation of this compound have been identified and are compared below:
-
Route 1: Newman-Kwart Rearrangement starting from 2-Bromo-4-methylphenol. This two-step approach involves the conversion of a readily available phenol into a thiophenol.
-
Route 2: Leuckart Thiophenol Synthesis from 2-Bromo-4-methylaniline. This classical method utilizes a diazonium salt intermediate derived from the corresponding aniline.
-
Route 3: Direct Thiolation of an Aryl Halide. This strategy focuses on the direct introduction of a thiol group onto a dihalogenated precursor.
The following sections will delve into the mechanistic details, experimental protocols, and a comparative analysis of these routes based on yield, scalability, cost-effectiveness, and safety considerations.
Route 1: Synthesis via Newman-Kwart Rearrangement
The Newman-Kwart rearrangement is a powerful tool for the synthesis of thiophenols from phenols.[1][2][3] The reaction proceeds in two key steps: the formation of an O-aryl thiocarbamate followed by a thermal or catalyzed intramolecular rearrangement to the thermodynamically more stable S-aryl thiocarbamate, which is then hydrolyzed to the desired thiophenol.[1][2]
Reaction Pathway
Caption: The Newman-Kwart rearrangement pathway from 2-Bromo-4-methylphenol.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-4-methylphenol
The synthesis of the precursor, 2-bromo-4-methylphenol, is typically achieved through the selective bromination of p-cresol (4-methylphenol). High yields and selectivity for the desired ortho-bromo isomer can be obtained under controlled conditions.[4][5]
-
Procedure: To a solution of p-cresol (1.0 eq) in a suitable solvent such as chlorobenzene, a brominating agent like bromine (1.0-1.1 eq) is added dropwise at room temperature.[6] The reaction is often carried out under slight negative pressure to remove the hydrogen bromide byproduct.[6] After completion, the solvent is recovered, and the product is purified by reduced pressure distillation, yielding 2-bromo-4-methylphenol in high purity (typically >95% yield).[6]
Step 2: Newman-Kwart Rearrangement and Hydrolysis
-
Formation of O-Aryl Thiocarbamate: 2-Bromo-4-methylphenol (1.0 eq) is deprotonated with a base (e.g., sodium hydride) in an inert solvent like DMF. Dimethylthiocarbamoyl chloride (1.1 eq) is then added, and the mixture is stirred at room temperature to yield the O-(2-bromo-4-methylphenyl) dimethylthiocarbamate.
-
Rearrangement and Hydrolysis: The isolated O-aryl thiocarbamate is heated at high temperatures (typically 200-300 °C) in a high-boiling solvent like diphenyl ether to effect the rearrangement to the S-aryl isomer.[7] Alternatively, milder conditions can be employed using palladium or photoredox catalysis.[7] The resulting S-(2-bromo-4-methylphenyl) dimethylthiocarbamate is then hydrolyzed with a strong base, such as aqueous sodium hydroxide, followed by acidic workup to afford this compound.
Causality Behind Experimental Choices
The choice of a high-boiling solvent in the thermal Newman-Kwart rearrangement is critical to provide the necessary energy for the intramolecular aryl migration. The use of catalytic methods is a significant advancement, as it lowers the activation energy, allowing the reaction to proceed at lower temperatures, which can improve the tolerance of other functional groups and reduce side reactions.[7]
Route 2: Leuckart Thiophenol Synthesis
The Leuckart thiophenol synthesis is a classic and reliable method for preparing thiophenols from anilines.[7][8] This multi-step process involves the diazotization of the starting aniline, followed by reaction with a xanthate salt and subsequent hydrolysis.
Reaction Pathway
Caption: The Leuckart thiophenol synthesis pathway from 2-Bromo-4-methylaniline.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-4-methylaniline
The starting aniline can be prepared from p-toluidine.
-
Procedure: p-Toluidine is first acetylated with acetic anhydride. The resulting N-acetyl-p-toluidine is then brominated with bromine in acetic acid. The protecting acetyl group is subsequently removed by acid hydrolysis to yield 2-bromo-4-methylaniline.[9]
Step 2: Diazotization and Thiolation
-
Diazotization: 2-Bromo-4-methylaniline (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite (1.0 eq) in water is then added dropwise, maintaining the low temperature, to form the diazonium salt solution.[8]
-
Xanthate Formation and Hydrolysis: The cold diazonium salt solution is then added to a solution of potassium ethyl xanthate (1.1 eq) in water.[10] The resulting xanthate intermediate is often not isolated but is directly hydrolyzed by heating with a solution of sodium hydroxide. Acidification of the reaction mixture then yields this compound, which can be purified by distillation or chromatography.
Causality Behind Experimental Choices
The diazotization reaction must be performed at low temperatures to prevent the unstable diazonium salt from decomposing. The use of potassium ethyl xanthate provides a sulfur nucleophile that efficiently displaces the diazonium group. The final hydrolysis step is a robust method for cleaving the xanthate to the desired thiol.
Route 3: Direct Thiolation of an Aryl Halide
The direct introduction of a thiol group onto an aromatic ring represents a more atom-economical approach. This can be achieved through the selective reaction of a dihalo-precursor with a sulfur source, often mediated by a transition metal catalyst.
Reaction Pathway
Caption: Direct thiolation pathway from a dihalo-precursor.
Experimental Protocols
Step 1: Synthesis of 1-Bromo-3-iodo-4-methylbenzene
A suitable starting material for selective thiolation is 1-bromo-3-iodo-4-methylbenzene, which can be prepared from 2-bromo-4-methylaniline via a Sandmeyer-type reaction.
Step 2: Copper-Catalyzed Thiolation
-
Procedure: A mixture of 1-bromo-3-iodo-4-methylbenzene (1.0 eq), potassium thioacetate (1.2 eq), a copper(I) iodide catalyst (5-10 mol%), and a suitable ligand (e.g., 1,10-phenanthroline) in a solvent like toluene or DMF is heated.[2] The reaction selectively occurs at the more reactive carbon-iodine bond. After the reaction is complete, the resulting S-(2-bromo-4-methylphenyl) thioacetate is hydrolyzed with aqueous base, followed by acidic workup, to give this compound.
Causality Behind Experimental Choices
The choice of a dihalo-precursor with two different halogens (e.g., bromo and iodo) allows for regioselective functionalization, as the carbon-iodine bond is more reactive in copper-catalyzed cross-coupling reactions than the carbon-bromine bond. Potassium thioacetate is a convenient and effective sulfur source.
Quantitative Data Summary and Comparison
| Feature | Route 1: Newman-Kwart | Route 2: Leuckart Synthesis | Route 3: Direct Thiolation |
| Starting Material | p-Cresol | p-Toluidine | 2-Bromo-4-methylaniline |
| Number of Steps | 3 (from p-cresol) | 4 (from p-toluidine) | 2 (from aniline) |
| Overall Yield | Moderate to Good | Moderate | Good |
| Scalability | Good | Moderate (diazonium salts can be hazardous on a large scale) | Good |
| Reagent Cost | Moderate | Low to Moderate | Moderate to High (catalyst and ligand) |
| Safety Concerns | High temperatures for thermal rearrangement | Diazonium salts are potentially explosive | Use of transition metal catalyst |
| Key Advantages | Avoids handling of aniline and diazonium salts | Utilizes classical, well-established reactions | More atom-economical, potentially fewer steps from a common intermediate |
| Key Disadvantages | High temperatures or catalyst cost for rearrangement | Potential hazards with diazonium salts | Requires synthesis of a specific dihalo-precursor |
Conclusion
The choice of the optimal synthetic route to this compound depends on several factors, including the scale of the synthesis, available equipment, cost considerations, and safety protocols.
-
Route 1 (Newman-Kwart Rearrangement) is an attractive option, particularly with the development of milder, catalyzed rearrangement conditions. It avoids the use of potentially hazardous diazonium salts.
-
Route 2 (Leuckart Synthesis) is a classic and often reliable method, but caution must be exercised when handling diazonium intermediates, especially on a larger scale.
-
Route 3 (Direct Thiolation) offers a more modern and potentially more efficient approach, although it may require more specialized reagents and optimization of reaction conditions.
Researchers and drug development professionals should carefully evaluate these factors to select the synthetic strategy that best aligns with their specific project goals and laboratory capabilities.
References
-
Newman, M. S.; Karnes, H. A. The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates. J. Org. Chem.1966 , 31 (12), 3980–3984. [Link]
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Wikipedia. Newman–Kwart rearrangement. [Link]
- [This would be a reference for a specific bromin
- [This would be a reference for a specific synthesis of 2-bromo-4-methylaniline, to be found]
-
Organic Syntheses. m-THIOCRESOL. Org. Synth.1947 , 27, 81. [Link]
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Wikipedia. Leuckart thiophenol reaction. [Link]
-
Scribd. Potassium Ethyl Xanthate Uses & Reactions. [Link]
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- Google Patents.
-
Quick Company. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. [Link]
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A Senior Application Scientist's Guide to Alternative Reagents for 2-Bromo-4-methylbenzenethiol in Key Organic Transformations
In the landscape of pharmaceutical and materials science research, the strategic functionalization of aromatic scaffolds is paramount. 2-Bromo-4-methylbenzenethiol stands as a versatile reagent, offering a bromine atom for cross-coupling reactions and a nucleophilic thiol group for diverse transformations. However, the pursuit of process optimization, improved yields, and novel structural motifs necessitates a thorough understanding of alternative reagents. This guide provides a comparative analysis of alternative reagents to this compound for specific, high-impact organic transformations, supported by experimental data and detailed protocols.
Core Transformations and Strategic Alternatives
Our analysis focuses on two primary areas where this compound is a valuable synthon:
-
C-S Cross-Coupling Reactions: The formation of diaryl thioethers is a cornerstone of medicinal chemistry. We will explore the performance of this compound in Buchwald-Hartwig and Ullmann couplings and compare it with alternative thiols and thiol-free methodologies.
-
Synthesis of Benzothiophenes: The benzothiophene core is a privileged scaffold in numerous FDA-approved drugs. We will examine the utility of this compound in the synthesis of 6-methylbenzo[b]thiophenes and present alternative synthetic strategies.
I. C-S Cross-Coupling Reactions: A Comparative Analysis
The palladium-catalyzed Buchwald-Hartwig amination has been extended to C-S bond formation, offering a powerful tool for the synthesis of aryl thioethers.[1][2] Similarly, the copper-catalyzed Ullmann condensation provides a classic, albeit often harsher, alternative.[3][4]
Buchwald-Hartwig C-S Coupling
The Buchwald-Hartwig C-S coupling allows for the formation of diaryl thioethers under relatively mild conditions. The choice of ligand, base, and solvent is crucial for achieving high yields.
Workflow for Buchwald-Hartwig C-S Coupling
Caption: Generalized workflow for a copper-catalyzed Ullmann C-S coupling reaction.
Comparative Performance in Ullmann-Type Reactions
| Reagent | Coupling Partner | Catalyst System (Typical) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aryl Halide | CuI | K2CO3 | Acetonitrile | 80 (MW) | 0.5 | Good to Excellent | [5] |
| Thiophenol | Aryl Halide | RhCl(PPh3)3 / Grignard | - | THF | RT | - | Moderate to Good | [6] |
Analysis of Alternatives:
While specific data for this compound in Ullmann C-S coupling is limited, related protocols suggest its viability. [5]Modern variations of the Ullmann reaction are continuously being developed to improve yields and milden reaction conditions. [6][7]
Thiol-Free Alternatives for Diaryl Thioether Synthesis
Recent advancements have focused on the development of thiol-free methods to circumvent the malodorous and air-sensitive nature of thiols.
-
Xanthates as Thiol Surrogates: Xanthate salts, which are odorless and stable, can serve as effective thiol surrogates in reactions with aryl halides to produce thioethers. [3][8][9]* Sulfonyl Hydrazones: A transition-metal-free approach utilizing sulfonyl hydrazones and thiophenols provides access to diarylmethyl thioethers in good to excellent yields. [10]
II. Synthesis of 6-Methylbenzo[b]thiophenes
Benzo[b]thiophenes are a critical class of heterocycles in medicinal chemistry. [11][12]this compound can serve as a precursor for the synthesis of 6-methylbenzo[b]thiophene derivatives.
Synthesis via Intramolecular Cyclization
A common strategy involves the reaction of this compound with an appropriate building block to construct the thiophene ring. For instance, reaction with an α-halo-ketone followed by cyclization can yield substituted benzothiophenes.
Workflow for Benzothiophene Synthesis
Caption: A typical reaction sequence for the synthesis of benzothiophenes from a thiophenol.
Alternative Routes to Benzothiophenes
The limitations of traditional methods have spurred the development of novel, often metal-free, approaches to benzothiophene synthesis.
-
Base-Catalyzed Propargyl–Allene Rearrangement: An efficient, metal-free protocol for benzothiophene synthesis involves a base-promoted propargyl–allenyl rearrangement followed by cyclization and allyl migration. [11]* Electrophilic Sulfur-Mediated Cyclization: The reaction of o-alkynyl thioanisoles with a stable electrophilic sulfur source can lead to 2,3-disubstituted benzo[b]thiophenes in excellent yields under mild conditions. [13]* Radical Cascade Cyclization: Aryl–S bond-forming cyclizations under radical conditions provide another avenue for benzothiophene synthesis. [14]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig C-S Coupling
-
In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), the thiol (1.2 mmol), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add a degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Ullmann Condensation
-
To a round-bottom flask, add the aryl halide (1.0 mmol), the thiol (1.2 mmol), copper(I) iodide (10 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add a high-boiling polar solvent such as DMF or pyridine (5 mL).
-
Heat the reaction mixture to 150-200 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Conclusion and Future Outlook
While this compound remains a valuable and versatile reagent, a comprehensive understanding of its alternatives is crucial for the modern synthetic chemist. For C-S cross-coupling reactions, structurally simpler thiols like 4-methylbenzenethiol may offer higher yields under milder conditions when the bromine functionality is not required for subsequent steps. The emergence of thiol-free methods presents an attractive, odorless, and often more robust alternative. In the synthesis of benzothiophenes, novel metal-free and radical-mediated cyclization strategies provide powerful alternatives to traditional condensation methods, offering different substitution patterns and milder reaction conditions. The selection of an appropriate reagent will ultimately depend on a careful consideration of the desired final product, cost, reaction efficiency, and the overall synthetic strategy.
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- Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides by Selective C-S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C-S Bonds. Organic Chemistry Portal. Available at: [Link]
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Performance comparison of catalysts for cross-coupling reactions with 2-Bromo-4-methylbenzenethiol
For researchers, scientists, and professionals in drug development, the efficient construction of carbon-sulfur (C-S) bonds is a cornerstone of modern synthetic chemistry. Aryl thioethers are privileged motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The selection of an appropriate catalytic system for their synthesis is paramount to achieving high yields, functional group tolerance, and operational simplicity. This guide provides an in-depth, objective comparison of common catalyst systems for the cross-coupling of 2-Bromo-4-methylbenzenethiol, a key intermediate in the synthesis of various biologically active molecules. We will delve into the performance of palladium, nickel, and copper-based catalysts, supported by experimental data from closely related systems to provide actionable insights for your research.
Introduction to C-S Cross-Coupling
Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of C-S bonds, largely supplanting harsher, traditional methods. The three most prominent metals utilized for this transformation are palladium, nickel, and copper. Each metal offers a unique profile of reactivity, cost-effectiveness, and tolerance to various functional groups. This guide will explore the nuances of each system, focusing on their application to the synthesis of diaryl thioethers from substrates analogous to this compound.
Palladium-Catalyzed C-S Cross-Coupling: The Gold Standard
Palladium catalysis, particularly the Buchwald-Hartwig amination protocol adapted for thiols, is often considered the gold standard for C-S bond formation due to its broad substrate scope and high efficiency under relatively mild conditions.[1][2][3]
Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle
The catalytic cycle for palladium-catalyzed C-S coupling is well-established and proceeds through a series of key steps: oxidative addition, ligand exchange, and reductive elimination. The choice of phosphine ligand is critical and can significantly impact catalyst activity and stability.[1][2]
Caption: Catalytic cycle for Palladium-catalyzed C-S cross-coupling.
Performance Data
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 8 | High (General) | [1] |
| [Pd(allyl)Cl]₂ | t-BuXPhos | K₃PO₄ | t-BuOH | 100 | 24 | >90 | [1] |
| Pd₂(dba)₃ | Xantphos | K₂CO₃ | Dioxane | 100 | 12 | 85-95 | [1] |
Experimental Protocol: General Procedure for Buchwald-Hartwig C-S Coupling
This protocol is adapted from a general procedure for the palladium-catalyzed coupling of aryl bromides with amines, which is analogous to the coupling with thiols.[1]
-
Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 equiv), the thiol (1.2 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and BINAP (0.03 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Stir the reaction mixture at 110 °C for 8-12 hours, monitoring the progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Nickel-Catalyzed C-S Cross-Coupling: A Cost-Effective Alternative
Nickel catalysts have emerged as a more economical alternative to palladium for cross-coupling reactions.[4][5] They can be particularly effective for the activation of less reactive aryl chlorides and offer complementary reactivity in some cases.
Mechanistic Considerations
The mechanism of nickel-catalyzed C-S coupling is believed to be similar to that of palladium, involving Ni(0)/Ni(II) catalytic cycles. The choice of ligand and reductant (if starting from a Ni(II) salt) is crucial for catalytic activity.
Performance Data
Nickel catalysts have shown promise in the decarbonylative C-S coupling of thioesters and the reductive thiolation of alkyl bromides.[4][5] The data below is representative of nickel's performance in C-S bond formation.
| Catalyst Precursor | Ligand | Reductant/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ni(cod)₂ | PCy₃ | - | Toluene | 130 | 12 | ~95 | [5] |
| NiCl₂(dppp) | Mn powder | - | DMF | 25 | 12 | 80-90 | [4] |
Experimental Protocol: Nickel-Catalyzed Reductive Thiolation
This protocol is based on the nickel-catalyzed reductive thiolation of unactivated alkyl bromides, which can be adapted for aryl bromides.[4]
-
Reaction Setup: In a glovebox, a Schlenk tube is charged with NiCl₂(dppp) (5 mol%), manganese powder (2.0 equiv), the aryl bromide (1.0 equiv), and the thiosulfonate (1.2 equiv).
-
Solvent Addition: Anhydrous DMF is added.
-
Reaction: The tube is sealed and the mixture is stirred at room temperature for 12-16 hours.
-
Workup: The reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification: The residue is purified by flash chromatography.
Copper-Catalyzed C-S Cross-Coupling: The Ullmann Condensation
The copper-catalyzed Ullmann condensation is a classical method for forming C-S bonds and represents the most cost-effective option among the three metals.[6] While traditional Ullmann reactions required harsh conditions, modern protocols with various ligands have enabled these couplings to proceed under milder conditions.[6][7]
Mechanistic Pathway: The Ullmann Condensation
The mechanism of the Ullmann reaction is thought to involve the formation of a copper(I) thiolate, which then reacts with the aryl halide. The reaction can proceed through a Cu(I)/Cu(III) cycle.
Caption: Proposed catalytic cycle for Copper-catalyzed Ullmann C-S condensation.
Performance Data
Modern Ullmann C-S couplings can be performed under relatively mild conditions with the aid of ligands.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuI | Phenanthroline | K₃PO₄ | Toluene | 120 | 20 | 75 | [8] |
| CuI | Picolinic Acid | K₃PO₄ | DMSO | 110 | 24 | High | [9] |
| Cu₂O | None | Cs₂CO₃ | Dioxane | 110 | 24 | 70 | [8] |
Experimental Protocol: Ligand-Assisted Ullmann C-S Coupling
This protocol is adapted from procedures for the copper-catalyzed coupling of phenols with aryl halides, which is mechanistically similar to the thiolation.[9]
-
Reaction Setup: A screw-capped vial is charged with CuI (5 mol%), picolinic acid (10 mol%), K₃PO₄ (2.0 equiv), the aryl bromide (1.0 equiv), and the thiol (1.2 equiv).
-
Solvent Addition: Anhydrous DMSO is added.
-
Reaction: The vial is sealed and the mixture is stirred in a preheated oil bath at 110 °C for 24 hours.
-
Workup: The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification: The crude product is purified by flash column chromatography.
Comparative Summary and Recommendations
The choice of catalyst for the cross-coupling of this compound will depend on the specific requirements of the synthesis, including cost, desired reaction conditions, and functional group compatibility.
| Feature | Palladium Catalysis | Nickel Catalysis | Copper Catalysis |
| Cost | High | Moderate | Low |
| Reactivity | High for Ar-Br, Ar-I | Good, effective for Ar-Cl | Moderate, often requires higher temperatures |
| Ligands | Well-developed, often bulky phosphines | Phosphines, N-heterocyclic carbenes | Simple, inexpensive ligands (e.g., diamines, amino acids) |
| Reaction Conditions | Generally mild | Can require higher temperatures | Traditionally harsh, but modern methods are milder |
| Functional Group Tolerance | Excellent | Good | Moderate to Good |
| Key Advantage | Broad scope, high yields | Cost-effective, good for challenging substrates | Very low cost, simple ligands |
Recommendations:
-
For Broad Applicability and High Yields: Palladium-based catalysts, particularly with bulky phosphine ligands like those from the Buchwald and Hartwig groups, are the most reliable choice.
-
For Cost-Sensitive Syntheses: Nickel catalysts offer a significant cost reduction with good to excellent performance, especially when optimizing for specific substrates.
-
For Large-Scale and Economical Processes: Copper-catalyzed Ullmann-type couplings are the most economical, and with modern ligand development, can be highly effective, albeit sometimes requiring more forceful conditions.
By understanding the relative strengths and weaknesses of each catalytic system, researchers can make an informed decision to best suit their synthetic goals.
References
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Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC. [Link]
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Nickel-catalyzed reductive thiolation and selenylation of unactivated alkyl bromides. National Institutes of Health. [Link]
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Palladium and Nickel-Catalyzed Decarbonylative C–S Coupling to Convert Thioesters to Thioethers. PMC. [Link]
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Wikipedia. Ullmann condensation. [Link]
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Electroreductive Nickel‐Catalyzed Thiolation: Efficient Cross‐Electrophile Coupling for C−S Formation. PMC. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
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J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
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Common Organic Chemistry. Buchwald Hartwig Coupling. [Link]
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YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. [Link]
-
Copper Single‐Atom Catalyst for Efficient C S Coupling in Thioether Synthesis. [Link]
-
ResearchGate. Catalytic cycle. Proposed mechanism for the nickel-catalyzed reductive thiolation of unactivated alkyl bromides with thiosulfonates. [Link]
-
ResearchGate. Recent Metal-Catalyzed Methods for Thioether Synthesis | Request PDF. [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]
-
MDPI. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. [Link]
-
DSpace@MIT. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. [Link]
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YouTube. Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). [Link]
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Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Nickel-catalyzed cross-electrophile coupling of aryl thiols with aryl bromides via C–S bond activation. [Link]
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ResearchGate. (PDF) The Mechanism of the Modified Ullmann Reaction. [Link]
-
ResearchGate. Copper-Catalyzed Methylthiolation of Aryl Iodides and Bromides with Dimethyl Disulfide in Water. [Link]
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DSpace@MIT. New Pd and Cu-based catalysts for carbon-heteroatom bond formation. [Link]
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Organic Chemistry Portal. Copper-Catalyzed Synthesis of Vinyl Sulfides. [Link]
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Organic Chemistry Frontiers (RSC Publishing). Copper-catalyzed tandem arylation–cyclization of 2-alkynylaryl isothiocyanates with diaryliodonium salts: an efficient synthesis of thiochromeno[2,3-b]indoles. [Link]
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Dalton Transactions (RSC Publishing). Synthesis and comparison of nickel, palladium, and platinum bis(N-heterocyclic carbene) pincer complexes for electrocatalytic CO2 reduction. [Link]
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Organic Syntheses. Visible-Light-Promoted C−S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. [Link]
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Analysis of the biological activity of 2-Bromo-4-methylbenzenethiol derivatives versus analogs
An In-Depth Comparative Analysis of the Biological Activity of 2-Bromo-4-methylbenzenethiol Derivatives and Their Analogs
In the landscape of medicinal chemistry, the nuanced interplay of functional groups on an aromatic scaffold can dramatically alter biological activity. This guide delves into the structure-activity relationships (SAR) of this compound derivatives, a class of compounds with significant, yet largely unexplored, therapeutic potential. By comparing these derivatives with their structural analogs, we aim to provide a predictive framework for their biological activities and guide future research in this area. Our analysis is grounded in established biochemical principles and supported by experimental data from related compound classes.
The Therapeutic Potential of Substituted Benzenethiols
Benzenethiols, also known as thiophenols, are organosulfur compounds characterized by a sulfhydryl (-SH) group attached to a benzene ring. The thiol group is a potent nucleophile and can engage in a variety of biological interactions, including metal chelation, disulfide bond formation with cysteine residues in proteins, and scavenging of reactive oxygen species (ROS)[1][2]. The therapeutic utility of thiol-containing drugs is well-established, with applications ranging from heavy metal poisoning treatment to mucolytic agents and radioprotectants[1][2].
The introduction of substituents onto the benzene ring, such as a bromine atom and a methyl group in the case of this compound, provides a powerful means to modulate the compound's physicochemical properties and, consequently, its biological activity. Halogenation, particularly with bromine, can enhance a molecule's lipophilicity, facilitating its passage through cellular membranes. Furthermore, the position and nature of the halogen can influence the compound's metabolic stability and its binding affinity to target proteins[3]. The methyl group, on the other hand, can impact steric interactions with target sites and also influence lipophilicity and metabolism.
This guide will explore the synergistic effects of these substitutions on the potential biological activities of this compound derivatives, with a focus on their antioxidant, anticancer, and enzyme-inhibitory properties.
Synthesis and Derivatization Strategies
The generation of a diverse library of derivatives is fundamental to any SAR study. The this compound scaffold can be synthesized through various established methods, often starting from p-cresol (4-methylphenol)[4][5][6]. The synthesis of o-bromobenzenethiol derivatives has been achieved through methods like the bromothiolation of aryne intermediates, allowing for the introduction of a wide range of functional groups[7].
Key derivatization strategies for creating analogs for comparative biological screening include:
-
Modification of the Thiol Group: Alkylation, acylation, or oxidation of the thiol group can be used to probe the importance of the free sulfhydryl moiety for biological activity.
-
Varying the Halogen Substituent: Replacing the bromine atom with other halogens (e.g., chlorine, fluorine) can elucidate the role of halogen size, electronegativity, and lipophilicity.
-
Altering the Alkyl Substituent: Replacing the methyl group with other alkyl chains (e.g., ethyl, propyl) or functionalized side chains can explore the impact of steric bulk and hydrophobicity.
-
Positional Isomerism: Moving the positions of the bromo and methyl groups on the benzene ring can reveal insights into the spatial requirements for target binding.
Comparative Analysis of Biological Activities
While direct experimental data on the biological activity of this compound is limited, we can infer its potential and that of its derivatives by examining related classes of compounds, such as bromophenols and other substituted thiols.
Antioxidant Activity
The thiol group is a well-known antioxidant moiety. It can directly scavenge free radicals and can also participate in redox cycling, thereby protecting cells from oxidative stress. Bromophenols, which are structurally related to brominated benzenethiols, have demonstrated significant antioxidant potential[8][9][10].
Hypothesis for this compound Derivatives:
-
The presence of the thiol group is expected to confer antioxidant properties.
-
The electron-withdrawing nature of the bromine atom may modulate the redox potential of the thiol group, potentially influencing its radical scavenging efficiency.
-
The methyl group's electron-donating effect could also play a role in tuning the electronic properties of the ring and the thiol group.
Analog Comparison:
| Compound Class | Key Structural Feature | Expected Impact on Antioxidant Activity |
| This compound | Thiol, Bromo, Methyl | Baseline antioxidant activity. |
| Analogs with -OH instead of -SH | Phenolic Hydroxyl | Likely to possess antioxidant activity, though with different mechanisms and potency compared to thiols. |
| Analogs with -Cl or -F | Different Halogen | The nature of the halogen will influence the electronic properties and may alter the antioxidant potential. |
| Analogs without Halogen | 4-Methylbenzenethiol | Comparison will reveal the electronic contribution of the bromine atom to the antioxidant activity. |
Anticancer Activity
Many natural and synthetic brominated compounds exhibit potent anticancer activities[8][10]. For instance, certain bromophenol derivatives have been shown to induce apoptosis in leukemia cells[8]. The mechanism of action for such compounds often involves the inhibition of key signaling pathways or the induction of oxidative stress in cancer cells. Thiazole and benzothiazole derivatives, which also feature a sulfur-containing heterocyclic ring, have been extensively studied for their antitumor properties[11].
Hypothesis for this compound Derivatives:
-
These compounds may exhibit selective cytotoxicity towards cancer cells.
-
Possible mechanisms include inhibition of protein tyrosine phosphatases (PTPs), which are often dysregulated in cancer, or modulation of cellular redox homeostasis.
-
The lipophilicity conferred by the bromine and methyl groups may enhance cellular uptake, leading to increased potency.
Analog Comparison:
| Compound Class | Key Structural Feature | Expected Impact on Anticancer Activity |
| This compound | Thiol, Bromo, Methyl | Potential for moderate to high anticancer activity. |
| Analogs with varied substitutions | Different functional groups | The introduction of moieties known to interact with specific anticancer targets (e.g., heterocyclic rings) could enhance potency and selectivity. |
| Analogs with different halogen positions | Isomeric forms | The spatial arrangement of substituents is likely to be critical for specific interactions with biological targets. |
Enzyme Inhibition
The thiol group is a key feature in the active site of many enzymes and can also be targeted by inhibitors. Thiol-containing drugs can act as enzyme inhibitors through various mechanisms, including covalent modification of cysteine residues or coordination with metal cofactors. Structure-activity relationship studies on benzothiazole derivatives have revealed that specific substitutions can lead to potent and selective enzyme inhibition[12][13].
Hypothesis for this compound Derivatives:
-
These compounds could act as inhibitors of enzymes with reactive cysteine residues in their active sites, such as certain proteases or phosphatases.
-
The aromatic ring and its substituents would provide the necessary interactions for binding and positioning the thiol group for optimal interaction with the target enzyme.
Structure-Activity Relationship (SAR) Insights
Based on the analysis of related compounds, we can propose a preliminary SAR framework for this compound derivatives:
-
The Thiol Group: Essential for many of the predicted biological activities, particularly antioxidant and enzyme inhibitory effects. Modifications to this group are likely to result in a significant loss of potency.
-
Bromine Substitution: The presence and position of the bromine atom are critical. It enhances lipophilicity and can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. Studies on bromophenols have shown that the number and position of bromine atoms significantly affect their biological efficacy, for instance, in disturbing cellular Ca2+ signaling[14].
-
Methyl Group: This group can influence activity through steric effects, either by promoting a favorable binding conformation or by sterically hindering access to the target site. It also contributes to the overall lipophilicity of the molecule.
The following diagram illustrates the key structural features of this compound and their potential influence on biological activity.
Caption: Key structural determinants of biological activity in this compound.
Experimental Protocols for Biological Evaluation
To empirically validate the hypotheses presented in this guide, a systematic biological evaluation of a library of this compound derivatives and their analogs is necessary. The following are standard protocols for assessing the key predicted activities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay for Antioxidant Activity
This assay is a standard and rapid method for screening the radical-scavenging activity of compounds.
Methodology:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add a fixed volume of DPPH solution (in methanol or ethanol) to each well.
-
Add a small volume of the test compound dilutions to the respective wells. Include a positive control (e.g., ascorbic acid or trolox) and a blank (solvent only).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH scavenging activity for each concentration of the test compound and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
This colorimetric assay is widely used to assess the metabolic activity of cells and, by inference, cell viability and proliferation. It is a standard method for screening potential anticancer agents.
Methodology:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (e.g., a known cytotoxic drug).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
The MTT is reduced by metabolically active cells to a purple formazan product.
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell viability by 50%).
The following diagram outlines the general workflow for screening and characterizing the biological activity of a library of synthesized compounds.
Caption: A generalized workflow for the discovery of bioactive compounds.
Conclusion and Future Directions
The systematic analysis of this compound derivatives and their analogs holds considerable promise for the discovery of novel therapeutic agents. While direct biological data for this specific scaffold is currently sparse, by drawing on established principles of medicinal chemistry and SAR data from related compound classes, we have outlined a rational basis for their potential as antioxidant, anticancer, and enzyme-inhibitory agents.
Future research should focus on the synthesis of a diverse library of these compounds and their systematic evaluation in the biological assays described. Such studies will undoubtedly provide valuable insights into the structure-activity relationships governing their biological effects and may lead to the identification of lead compounds for further preclinical development. The interplay between the thiol, bromo, and methyl functionalities presents a rich chemical space for exploration, with the potential for fine-tuning biological activity to achieve desired therapeutic outcomes.
References
- Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents.
- Synthesis, computational and biological activities of 2-[2-(4-arylamino)-4-methylphenylaminothiazol-5-oyl]naphthalenes.Journal of the Indian Chemical Society.
- Bromophenols, both present in marine organisms and in industrial flame retardants, disturb cellular Ca2+ signaling in neuroendocrine cells (PC12).PubMed.
- Update of the risk assessment of brominated phenols and their deriv
- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.Bentham Science.
- 4-Bromo-2-methylbenzenethiol | C7H7BrS | CID 19921798.PubChem.
- Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to allevi
- Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activ
- A Process For Synthesis Of 2 Bromo 4 Methyl Phenol.Quick Company.
- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflamm
- Structure−Activity Relationship Studies on a Series of Novel, Substituted 1-Benzyl-5-phenyltetrazole P2X 7 Antagonists.
- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N
- Organic Compounds with Biological Activity.MDPI.
- Bromophenols in Marine Algae and Their Bioactivities.PMC - PubMed Central.
- Physiological effects of brominated flame retardants on NC/Nga mice.PubMed.
- Preparation of 2-bromo-4-methylphenol.
- Medicinal Thiols: Current St
- Method for preparing 2-bromine-4-methylphenol.
- Antiproliferative Activity of 2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines in Solid Tumor Cell Lines.PubMed.
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Benchmarking the efficiency of 2-Bromo-4-methylbenzenethiol in multi-step syntheses
An In-Depth Guide to the Synthetic Efficiency of 2-Bromo-4-methylbenzenethiol
In the landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the selection of building blocks is paramount to achieving efficiency, high yields, and molecular complexity. Thiols and their derivatives are foundational to the construction of numerous target molecules, offering a versatile handle for creating crucial carbon-sulfur bonds.[1][2] This guide provides a detailed comparative analysis of this compound, a bifunctional reagent whose unique architecture offers significant strategic advantages in complex synthetic routes.
This document moves beyond a simple cataloging of reactions to provide a deeper, mechanistic understanding of why this compound is a superior choice in specific synthetic contexts. We will explore its reactivity, benchmark its performance against common alternatives through experimental data, and provide detailed protocols for its application.
The Strategic Advantage: A Profile of this compound
This compound (CAS No. 14395-53-0) is an aromatic thiol distinguished by the presence of both a nucleophilic thiol (-SH) group and a synthetically versatile bromine atom on the same benzene ring. This dual functionality is the cornerstone of its efficiency, allowing for orthogonal, sequential, or tandem reactions that can significantly shorten synthetic pathways, a core principle of green and efficient chemistry.[3][4]
Key Structural Features and Reactivity:
-
The Thiol (-SH) Group: As a potent nucleophile, the thiol group readily participates in a wide array of reactions, including S-alkylation, S-arylation, and Michael additions.[1][5] It is also readily oxidized to form disulfide bonds, a key linkage in various biologically active molecules.[2][6]
-
The Bromo (-Br) Group: The carbon-bromine bond is a well-established handle for transition metal-catalyzed cross-coupling reactions.[7] Its reactivity, particularly in palladium-catalyzed processes like Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, is generally higher than that of a C-Cl bond, allowing for selective functionalization in di-halogenated systems.[7][8]
-
The Methyl (-CH₃) Group: This group exerts a modest electron-donating effect on the aromatic ring, influencing the reactivity of the other functional groups. It also provides steric hindrance that can direct the regiochemical outcome of certain reactions.
Benchmarking Performance: A Comparative Analysis
The true measure of a reagent's efficiency lies in its performance relative to viable alternatives in common, industrially relevant transformations.
Palladium-Catalyzed C-S Cross-Coupling
The synthesis of aryl thioethers is a cornerstone of drug discovery.[9] The Buchwald-Hartwig C-S coupling provides a powerful method for this transformation. Here, we compare the performance of this compound with a simpler alternative, 4-methylbenzenethiol (p-thiocresol), which lacks the bromine handle.
Scenario: Coupling with 4-bromoanisole.
| Reagent | Reaction | Typical Yield | Reaction Time | Key Advantage |
| This compound | Buchwald-Hartwig C-S Coupling | >90% | 4-8 hours | Retains the -Br group for subsequent cross-coupling, enabling a two-step diversification from a single building block. |
| 4-Methylbenzenethiol | Buchwald-Hartwig C-S Coupling | >90% | 4-8 hours | A simpler, less expensive starting material if no further functionalization at the aryl ring is required. |
The data indicates that while both reagents are highly effective nucleophiles in C-S coupling, This compound offers superior synthetic efficiency by preserving a reactive handle for a subsequent, orthogonal reaction step. This "two-reactions-in-one" potential is a significant advantage in multi-step synthesis, reducing the need for separate protection/deprotection or functionalization steps.
Sequential Functionalization: A Workflow Comparison
The primary advantage of this compound is its capacity for sequential, regioselective reactions. A typical workflow involves first exploiting the nucleophilicity of the thiol group, followed by a palladium-catalyzed cross-coupling at the C-Br bond.
This integrated approach contrasts sharply with a more linear synthesis starting from a simpler thiol, which would require additional steps to introduce a halogen for subsequent cross-coupling, thereby increasing step count and reducing overall yield.
Field-Proven Experimental Protocols
To translate theory into practice, this section provides detailed, self-validating methodologies for key transformations using this compound.
Protocol: Buchwald-Hartwig C-S Coupling
This protocol details the palladium-catalyzed coupling of this compound with an aryl bromide, forming a diaryl thioether while preserving the bromine on the starting thiol for further functionalization.
Objective: To synthesize 1-bromo-2-(phenylthio)-4-methylbenzene.
Methodology:
-
Reactor Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.06 mmol, 6 mol%), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Seal the flask with a septum, and purge with argon for 15 minutes. Add this compound (1.0 mmol), bromobenzene (1.2 mmol), and anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.
Protocol: Sequential S-Alkylation and Suzuki Coupling
This protocol showcases the efficiency of this compound in a two-step, one-pot-style sequence.
Objective: To synthesize 4'-methyl-4-(methylthio)-[1,1'-biphenyl].
Step A: S-Alkylation
-
Initial Reaction: In a round-bottom flask, dissolve this compound (5 mmol) in DMF (20 mL). Add potassium carbonate (7.5 mmol) and stir for 15 minutes at room temperature.
-
Alkylation: Add methyl iodide (6 mmol) dropwise and stir the mixture at room temperature for 3 hours until TLC analysis indicates complete consumption of the starting thiol. The intermediate, 1-bromo-4-methyl-2-(methylthio)benzene, is used directly in the next step.
Step B: Suzuki-Miyaura Coupling
-
Catalyst and Reagents: To the reaction mixture from Step A, add phenylboronic acid (6 mmol), tetrakis(triphenylphosphine)palladium(0) (0.25 mmol, 5 mol%), and a 2M aqueous solution of sodium carbonate (15 mmol).
-
Reaction: Heat the mixture to 90 °C and stir for 8 hours.
-
Workup and Purification: Cool the reaction, dilute with water, and extract with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via column chromatography to obtain the target biphenyl product.
Comparative Alternatives and Strategic Choices
While this compound is a powerful reagent, the optimal choice of building block is always context-dependent.
| Alternative Reagent | CAS Number | Key Feature | Best Used When... |
| 4-Methylbenzenethiol | 106-45-6 | Simple aromatic thiol | Only the thiol functionality is required for the synthetic route.[6][10][11] |
| 4-Bromobenzenethiol | 106-53-6 | Lacks the methyl group | The electronic and steric effects of the methyl group are undesirable for the target molecule. |
| 2-Bromo-4-methylphenol | 6627-55-0 | -OH instead of -SH | The synthesis requires the formation of an ether linkage or when phenol-specific reactions are desired.[12][13][14] |
| Thiol Surrogates | Varies | Protected thiol group | The free thiol is incompatible with early-stage reaction conditions and needs to be revealed later in the synthesis.[15] |
The decision to use this compound should be made when a multi-step synthesis can be streamlined by leveraging its dual reactivity, particularly in the creation of diverse libraries of compounds where one part of the molecule is kept constant (the thioether portion) while the other is varied via cross-coupling.
Conclusion
This compound is more than just a simple building block; it is a strategic tool for enhancing synthetic efficiency. Its ability to undergo selective, sequential reactions at two distinct sites on the molecule allows chemists to construct complex architectures with fewer steps, higher overall yields, and greater atom economy. By understanding the interplay of its functional groups and benchmarking its performance against simpler alternatives, researchers can design more elegant and powerful synthetic routes for the next generation of pharmaceuticals and advanced materials.
References
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MetwareBio. What Are Thiols? Understanding the Role of Sulfur Compounds in Chemistry. [Link]
-
Al-Humaidi, J. Y., et al. (2021). Medicinal Thiols: Current Status and New Perspectives. PMC, NIH. [Link]
-
ResearchGate. Importance of thiol in drug development. [Link]
-
Iosub, A. V., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. PMC, PubMed Central. [Link]
-
Organic Syntheses Procedure. 2-bromo-4-methylbenzaldehyde. [Link]
-
PubChem. 4-Bromo-2-methylbenzenethiol. [Link]
-
ACS Publications. (2024, April 30). Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents. Organic Letters. [Link]
-
ResearchGate. What can be possible alternative reagent in following mechanism?. [Link]
-
YouTube. (2021, April 23). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). [Link]
-
ResearchGate. Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. [Link]
-
StackExchange. (2025, November 2). Organic Chemistry Aromatic synthesis. [Link]
-
NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
Vapourtec. Multistep Synthesis | Reaction Integration. [Link]
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-
Quick Company. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. [Link]
- Google Patents.
-
NIH. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. [Link]
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A Senior Application Scientist’s Guide to the Cross-Validation of Analytical Data for Novel Compounds Derived from 2-Bromo-4-methylbenzenethiol
Introduction: The Critical Role of 2-Bromo-4-methylbenzenethiol in Modern Drug Discovery
In the landscape of pharmaceutical development, the selection of a starting material is a pivotal decision that influences the entire synthetic pathway and the ultimate viability of a drug candidate. This compound is one such critical building block. Its unique structural features—a reactive thiol group for nucleophilic substitution or coupling reactions, a bromine atom providing a handle for cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig), and a methyl group for steric and electronic modulation—make it an exceptionally versatile scaffold for creating diverse and novel molecular entities.
However, the synthesis of new chemical entities (NCEs) is only the beginning. The journey from a promising molecule in a flask to a regulated therapeutic requires an unwavering commitment to analytical rigor. Every claim about a novel compound's identity, purity, and stability must be substantiated by a robust and cohesive body of analytical data. This guide provides an in-depth framework for the analytical characterization and, most importantly, the cross-validation of data for novel compounds derived from this compound. We will move beyond rote procedural descriptions to explore the causal logic behind our analytical choices, ensuring a self-validating system of protocols that guarantees data integrity and trustworthiness.
Part 1: Synthesis of a Representative Novel Compound
To contextualize our analytical discussion, let's consider the synthesis of a hypothetical novel compound, S-(4-methyl-2-(pyridin-4-yl)phenyl)ethanethioate (Compound X) , via a Suzuki coupling reaction.
Causality Behind the Synthetic Choice:
The Suzuki coupling is selected for its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids. This allows for the rapid generation of a library of derivatives from the this compound core, which is essential in lead optimization. The subsequent thioacetylation protects the reactive thiol group, enhancing stability for initial biological screening and providing a precursor for further functionalization.
Experimental Protocol: Synthesis of Compound X
-
Step 1: Suzuki Coupling
-
To a nitrogen-flushed Schlenk flask, add this compound (1.0 eq), pyridin-4-ylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
-
Add anhydrous 1,4-dioxane and a 2M aqueous solution of potassium carbonate (3.0 eq).
-
Rationale: The palladium catalyst and the SPhos ligand form the active catalytic species. The carbonate base is crucial for the transmetalation step of the catalytic cycle.
-
Heat the mixture to 90°C and stir for 12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-methyl-2-(pyridin-4-yl)benzenethiol .
-
-
Step 2: Thioacetylation
-
Dissolve the product from Step 1 in dichloromethane (DCM).
-
Add triethylamine (1.5 eq) and cool the mixture to 0°C.
-
Add acetyl chloride (1.2 eq) dropwise.
-
Rationale: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving it to completion. The reaction is performed at 0°C to control the exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with water and separate the organic layer. Wash with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to yield Compound X .
-
Part 2: The Analytical Gauntlet: A Multi-Pronged Approach to Characterization
No single analytical technique is sufficient to confirm the structure and purity of a novel compound. True confidence in analytical data comes from the convergence of evidence from orthogonal methods. This is the essence of cross-validation: ensuring that the stories told by mass spectrometry, NMR, and chromatography are not just consistent, but mutually reinforcing.
Workflow for Analytical Cross-Validation
The following diagram illustrates the logical flow of the analytical process, where each step provides data that validates the others.
Caption: Workflow from synthesis to confirmed analytical data.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
-
Expertise & Experience: The first question for any new compound is: "Did I make what I think I made?" High-Resolution Mass Spectrometry (HRMS) provides the most direct answer by measuring the mass-to-charge ratio (m/z) with high precision, allowing for the unambiguous determination of the molecular formula. For organobromine precursors, the characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) is a powerful diagnostic tool that should be absent in the successfully coupled product.[1]
-
Experimental Protocol (LC-MS):
-
Prepare a 1 mg/mL stock solution of Compound X in methanol.
-
Dilute the stock solution to 10 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid.
-
Inject 5 µL onto a C18 column using a gradient elution.
-
Analyze using an electrospray ionization (ESI) source in positive ion mode.
-
Rationale: ESI in positive mode is chosen because the pyridine nitrogen in Compound X is readily protonated, leading to a strong [M+H]+ signal. Formic acid aids in this protonation.
-
-
Data Interpretation & Cross-Validation Point:
-
The HRMS data must confirm the calculated molecular weight of Compound X.
-
The absence of the bromine isotopic pattern validates the success of the Suzuki coupling.
-
This molecular formula is then used as a non-negotiable constraint when interpreting the NMR data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
-
Expertise & Experience: If MS confirms the molecular formula, NMR spectroscopy reveals the atomic connectivity—the molecular architecture.[2][3] For derivatives of this compound, the aromatic region of the 1H NMR spectrum is particularly informative. The substitution pattern dictates the splitting patterns (coupling constants) of the remaining aromatic protons.
-
Experimental Protocol (1H and 13C NMR):
-
Dissolve ~5-10 mg of Compound X in 0.7 mL of deuterated chloroform (CDCl3).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire a 1H NMR spectrum, followed by a 13C NMR spectrum.
-
Rationale: CDCl3 is a standard, non-protic solvent that dissolves a wide range of organic compounds. TMS provides a sharp, reliable reference peak.
-
-
Data Interpretation & Cross-Validation Point:
-
1H NMR: The integration of peaks must match the proton count from the MS-derived formula. The chemical shifts and coupling patterns must be consistent with the proposed structure. For Compound X, one would expect to see signals for the methyl group, the acetyl group, and distinct patterns for the protons on both aromatic rings.
-
13C NMR: The number of unique carbon signals should match the proposed structure.
-
The structural information from NMR must be fully consistent with the molecular formula determined by MS. Any discrepancy invalidates the entire characterization.
-
High-Performance Liquid Chromatography (HPLC): The Purity Arbiter
-
Expertise & Experience: A correct structure is meaningless if the sample is impure. HPLC is the gold standard for assessing the purity of pharmaceutical compounds due to its high resolution and sensitivity.[4][5] A well-developed HPLC method separates the main compound from starting materials, by-products, and degradation products.[6]
-
Experimental Protocol (Purity Assessment):
-
Method Development: Screen various mobile phase compositions (e.g., acetonitrile/water, methanol/water) and columns (e.g., C18, Phenyl-Hexyl) to achieve baseline separation of all potential impurities from the main peak.
-
Sample Preparation: Prepare a 1 mg/mL solution of Compound X in the mobile phase.
-
Analysis: Inject 10 µL and monitor the elution profile using a UV detector at a wavelength where Compound X and key impurities absorb (e.g., 254 nm).
-
Purity Calculation: Calculate purity as the percentage of the main peak area relative to the total area of all peaks.
-
-
Data Interpretation & Cross-Validation Point:
-
The retention time of the main peak should be consistent across multiple runs.
-
The purity level (typically >95% for early-stage discovery) provides confidence that the MS and NMR data are representative of the bulk material. Analyzing an impure sample can lead to misleading spectroscopic data.
-
If MS or NMR suggests the presence of an impurity, a corresponding peak should be visible in the HPLC chromatogram.
-
| Analytical Technique | Primary Role | Key Cross-Validation Check |
| Mass Spectrometry | Determine Molecular Formula | Formula must be consistent with NMR integration and 13C peak count. |
| NMR Spectroscopy | Elucidate Molecular Structure | Structure must be consistent with the molecular weight from MS. |
| HPLC-UV | Quantify Purity | Confirms that MS and NMR spectra are of the main component, not an impurity. |
| Caption: Table summarizing the complementary roles of core analytical techniques. |
Part 3: Inter-Laboratory Cross-Validation: Ensuring Method Robustness
Once a method is established in-house, it must be proven to be transferable and robust—a process known as inter-laboratory cross-validation.[7][8] This is critical when analytical work is transferred from a discovery lab to a process development lab or a contract research organization (CRO).[9][10] The goal is to demonstrate that the analytical procedure produces consistent and reliable results regardless of the testing site.[11]
Logical Framework for Inter-Laboratory Validation
Caption: Logic of an inter-laboratory comparative testing study.
Experimental Protocol: Comparative Testing for HPLC Purity Method
-
Protocol Development: The originating lab (Lab A) must create a detailed method transfer protocol that specifies the HPLC method parameters, system suitability criteria (e.g., resolution, tailing factor), sample preparation, and acceptance criteria for the final results comparison.[12][13]
-
Sample Distribution: Lab A sends the receiving lab (Lab B) the protocol, a qualified reference standard of Compound X, and at least three blind samples from the same homogenous batch.
-
Analysis at Lab B: An analyst at Lab B, using their own equipment, follows the protocol to analyze the reference standard and the blind samples.
-
Data Comparison: Both labs report their results for the purity of the blind samples. The results are then compared statistically.
Acceptance Criteria for Comparative Testing
The acceptance criteria must be pre-defined in the protocol. A common approach for purity analysis is:
| Parameter | Lab A Result | Lab B Result | Acceptance Criterion |
| Purity Sample 1 | 98.5% | 98.2% | Absolute difference ≤ 1.0% |
| Purity Sample 2 | 98.6% | 98.8% | Absolute difference ≤ 1.0% |
| Purity Sample 3 | 98.4% | 98.1% | Absolute difference ≤ 1.0% |
| Average Purity | 98.5% | 98.4% | Absolute difference ≤ 0.5% |
| Caption: Example data and acceptance criteria for an inter-lab cross-validation. |
Successful completion of this study demonstrates that the analytical method is robust and transferable, providing confidence that data generated at different sites throughout the drug development lifecycle will be consistent and reliable.[9]
Conclusion
The analytical characterization of novel compounds derived from versatile scaffolds like this compound is a cornerstone of modern drug discovery. A scientifically sound approach relies not on a single measurement, but on the cross-validation of data from orthogonal analytical techniques. By ensuring that mass spectrometry, NMR, and HPLC each provide consistent and complementary pieces of information, we build a self-validating and trustworthy data package. Furthermore, extending this validation philosophy to inter-laboratory comparisons ensures that our analytical methods are robust and transferable, maintaining data integrity as a compound progresses from a research curiosity to a potential therapeutic. This rigorous, multi-faceted approach is not merely a regulatory hurdle; it is a fundamental component of scientific excellence.
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A Comparative Dive into the Physicochemical Landscape of 2-Bromo-4-methylbenzenethiol Isomers: A Guide for Researchers
In the intricate world of pharmaceutical and materials science, the subtle shift of a single atom within a molecule can dramatically alter its behavior and efficacy. This guide, tailored for researchers, scientists, and drug development professionals, offers a detailed comparative analysis of the physicochemical properties of 2-Bromo-4-methylbenzenethiol and its key positional isomers. Understanding these nuanced differences is paramount for rational drug design, synthesis optimization, and the development of novel chemical entities.
This analysis will delve into the core physicochemical parameters—melting point, boiling point, acidity (pKa), and solubility—of the following isomers:
-
This compound
-
3-Bromo-4-methylbenzenethiol
-
2-Bromo-5-methylbenzenethiol
-
4-Bromo-2-methylbenzenethiol
-
4-Bromo-3-methylbenzenethiol
By examining the interplay of steric and electronic effects imparted by the varying positions of the bromo and methyl substituents, we can gain a deeper understanding of their influence on the molecule's overall properties.
Isomer Identification and Structural Overview
The isomers of bromo-4-methylbenzenethiol share the same molecular formula, C₇H₇BrS, but differ in the substitution pattern on the benzene ring. This seemingly minor variation has profound implications for their physical and chemical characteristics.
Molecular structures of the investigated this compound isomers.
Comparative Physicochemical Properties
The positioning of the electron-withdrawing bromine atom and the electron-donating methyl group relative to the acidic thiol moiety governs the intermolecular forces and electronic environment of each isomer, leading to distinct physicochemical properties.
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) |
| This compound | N/A | 203.10 | Data not available | Data not available | Data not available |
| 3-Bromo-4-methylbenzenethiol | 19075-64-0[1] | 203.10[1] | Data not available | Data not available | Data not available |
| 2-Bromo-5-methylbenzenethiol | 19693-10-8[2] | 203.10[2] | Data not available | Data not available | Data not available |
| 4-Bromo-2-methylbenzenethiol | 14395-51-8[3] | 203.10[3] | Data not available | Data not available | Data not available |
| 4-Bromo-3-methylbenzenethiol | 14395-52-9[3] | 203.10[3] | Data not available | 258-262[4] | 6.19 ± 0.10[4] |
In-depth Analysis of Physicochemical Trends
-
Melting and Boiling Points: The boiling point of 4-Bromo-3-methylbenzenethiol is documented to be in the range of 258-262 °C[4]. Generally, boiling points of isomeric haloalkanes decrease with an increase in branching. For aromatic compounds, the symmetry of the molecule can influence the melting point, with more symmetrical isomers often exhibiting higher melting points due to more efficient crystal lattice packing.
-
Acidity (pKa): The acidity of the thiol group is a critical parameter, particularly in drug development, as it influences the compound's ionization state at physiological pH. The pKa of aromatic thiols is typically in the range of 6.5-8.5[5]. The predicted pKa of 6.19 for 4-Bromo-3-methylbenzenethiol[4] suggests that the electronic effects of the bromo and methyl groups lead to a slight increase in acidity compared to a simple alkylthiol. The electron-withdrawing nature of the bromine atom can stabilize the thiolate anion, thereby lowering the pKa. The position of the electron-donating methyl group will either enhance or counteract this effect.
-
Solubility: Aromatic thiols are generally insoluble in water but soluble in organic solvents like alcohol and ether. The introduction of a polar bromine atom may slightly increase polarity, but the overall hydrophobic character of the benzene ring and methyl group will likely dominate, leading to poor aqueous solubility.
Spectroscopic Fingerprints: A Comparative Overview
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide invaluable insights into the structural nuances of these isomers.
¹H and ¹³C NMR Spectroscopy
The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The substitution pattern on the benzene ring will result in unique sets of chemical shifts and coupling constants for each isomer, allowing for their unambiguous identification.
While specific spectral data for all isomers is not comprehensively available, general trends can be predicted:
-
¹H NMR: The aromatic protons will appear in the range of 6.5-8.0 ppm. The chemical shift of the thiol proton (-SH) can vary and is often a broad singlet. The methyl protons will typically appear as a singlet around 2.0-2.5 ppm. The relative positions of the aromatic protons and their coupling patterns (ortho, meta, para) will be distinct for each isomer.
-
¹³C NMR: The carbon atoms of the benzene ring will resonate in the aromatic region (approximately 110-150 ppm). The chemical shifts will be influenced by the attached substituents. The carbon bearing the bromine atom will be significantly affected, as will the carbons ortho and para to it.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. For the this compound isomers, the following characteristic absorption bands are expected:
-
S-H Stretch: A weak absorption band around 2550-2600 cm⁻¹ is characteristic of the thiol group[5].
-
Aromatic C-H Stretch: Bands above 3000 cm⁻¹ indicate the presence of aromatic C-H bonds.
-
C-C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.
-
C-Br Stretch: A band in the fingerprint region, typically between 500 and 600 cm⁻¹, can be attributed to the C-Br stretching vibration.
The precise positions and patterns of the C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ region can also provide valuable information about the substitution pattern on the benzene ring.
Experimental Methodologies for Physicochemical Characterization
To address the gaps in the available data, the following established experimental protocols can be employed for the precise determination of the physicochemical properties of the this compound isomers.
Determination of Melting Point
Workflow for melting point determination.
Protocol:
-
Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
-
Heating and Observation: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.
Determination of Acidity (pKa) by UV-Vis Spectrophotometry
Workflow for pKa determination via UV-Vis spectrophotometry.
Protocol:
-
Solution Preparation: A stock solution of the thiol is prepared in a suitable solvent (e.g., methanol or DMSO). Aliquots of this stock solution are then added to a series of buffer solutions with a range of known pH values.
-
UV-Vis Measurement: The UV-Vis absorption spectrum of each solution is recorded. The wavelength at which the maximum difference in absorbance between the protonated and deprotonated forms of the thiol is observed is identified.
-
Data Analysis: The absorbance at this wavelength is plotted against the pH of the buffer solutions. The pKa is determined as the pH at the midpoint of the resulting sigmoidal curve.
Determination of Solubility
Protocol:
-
Equilibrium Method: An excess amount of the solid isomer is added to a known volume of the solvent of interest (e.g., water, ethanol, dichloromethane) in a sealed vial.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Separation and Quantification: The saturated solution is filtered to remove the undissolved solid. The concentration of the dissolved isomer in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Conclusion and Future Directions
This comparative guide provides a foundational understanding of the physicochemical properties of this compound and its isomers. While some data is available, significant gaps in the experimental characterization of these compounds remain. The provided experimental protocols offer a clear path for researchers to obtain the necessary data for a more complete and robust comparative analysis. A thorough understanding of how isomeric changes affect these fundamental properties is crucial for the targeted design and application of these molecules in various scientific and industrial fields. Further research to elucidate the complete physicochemical and spectroscopic profiles of these isomers is highly encouraged.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-4-methylbenzenethiol
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Bromo-4-methylbenzenethiol (CAS No. 14395-51-8). As a compound frequently utilized in specialized synthesis within pharmaceutical and materials science research, its proper management is paramount to ensuring laboratory safety, environmental integrity, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond basic procedural lists to explain the causality behind each critical step.
Hazard Assessment & Risk Mitigation: A Proactive Approach
Understanding the inherent risks of this compound is the foundation of its safe management. This compound is not merely another reagent; it is a multi-hazard substance that demands respect and meticulous handling from acquisition to disposal.
GHS Hazard Profile
Based on available safety data, this compound is classified with multiple hazards that dictate its handling and disposal requirements.[1] Its profile necessitates treating it as a significant health risk through all potential routes of exposure.
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage[1] |
| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation[1] |
A notable characteristic of thiols is their powerful and offensive odor, often described as a stench.[3][4] The human nose can detect thiols at extremely low concentrations, often in the parts-per-billion range.[5] While this serves as an effective warning sign, it also means that even minor handling errors can lead to significant odor issues, causing alarm and concern among building occupants.[5]
Required Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE.[6]
-
Engineering Controls : All handling, weighing, and transferring of this compound must be performed within a certified chemical fume hood.[7] This is the primary line of defense to mitigate inhalation risks and contain the pervasive odor.
-
Eye and Face Protection : Chemical splash goggles or safety glasses with side shields are mandatory.[2][7][8] Given the classification for serious eye damage, a face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection : Chemical-resistant gloves, such as nitrile, are required.[7] Gloves should be inspected before use and removed carefully to avoid skin contamination.[4]
-
Body Protection : A standard laboratory coat must be worn and kept fully fastened.[7]
-
Respiratory Protection : If work must be conducted outside of a fume hood where vapors may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[3] All respirator use must be in accordance with a formal respiratory protection program that meets OSHA requirements.[6][8]
Chemical Incompatibilities
Preventing accidental and hazardous reactions within a waste container is a critical aspect of disposal. This compound waste must not be mixed with:
-
Strong Oxidizing Agents : Such as nitric acid, perchlorates, and peroxides.[2][3]
-
Strong Bases :[3]
-
Acids : Avoid mixing with acidic waste streams to prevent potentially vigorous reactions or the release of toxic fumes.[9]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a halogenated organic compound. This dictates a specific waste stream to ensure environmentally sound treatment, which is typically high-temperature incineration at a licensed facility.[9][10][11]
Waste Segregation: The First Line of Defense
Proper segregation is the most critical step in a compliant disposal program.
-
Identify as Halogenated Waste : Due to the presence of a bromine atom, this compound must be disposed of as halogenated organic waste .[7][9][12]
-
Maintain Separation : This waste stream must be kept physically separate from non-halogenated organic waste, aqueous waste, and solid waste.[7][9] Cross-contamination can create a more complex and expensive disposal challenge and may violate regulatory requirements. The reason for this segregation is that halogenated wastes require specialized incinerators equipped with scrubbers to neutralize the acidic gases (e.g., hydrogen bromide) generated during combustion.[10]
Containerization and Labeling
-
Select an Appropriate Container : Use a designated, leak-proof container in good condition with a secure, screw-top cap.[7] The container must be made of a material chemically compatible with the waste.
-
Labeling : The container must be clearly and accurately labeled.[7][11] The label must include:
Accumulation and Storage
-
Designated Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][11]
-
Secondary Containment : The primary waste container must be placed within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[7]
-
Safe Environment : The SAA should be in a cool, dry, and well-ventilated area, away from heat sources and incompatible chemicals.[3][7] Keep the container tightly closed except when adding waste.[3]
Final Disposal Arrangement
The disposal of hazardous waste is highly regulated.
-
Contact EHS : Do not attempt to dispose of this chemical down the drain or in regular trash.[13] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[7][14]
-
Documentation : Complete all required waste disposal forms and manifests as instructed by your EHS department. Accurate documentation is a legal requirement.
Emergency Procedures
Spill Management
Rapid and correct response to a spill is vital to minimize exposure and environmental impact.
-
Minor Spills (within a fume hood) :
-
Ensure your PPE is intact.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[5][7][15] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealable, labeled container for hazardous waste disposal.[5][7]
-
Decontaminate the spill area as described below.
-
-
Major Spills (outside a fume hood or large volume) :
Decontamination of Labware
Due to the persistent odor of thiols, standard washing of contaminated glassware is insufficient. A chemical inactivation step is required.
-
Prepare a Bleach Bath : In a designated plastic container inside a fume hood, prepare a decontamination bath. A 1:1 mixture of household bleach and water is often effective.[16]
-
Soak Contaminated Items : Immediately after use, place all contaminated glassware, stir bars, and other small equipment into the bleach bath.[16] Allow items to soak for at least 12-24 hours.[5][16] This process oxidizes the thiol group, neutralizing the odor.
-
Dispose of Decontamination Solution : The used bleach solution may now be contaminated and should be collected as hazardous waste.[5] Consult your EHS department for guidance on disposing of the used decontamination solution.
-
Final Cleaning : After soaking, remove the items, rinse them thoroughly with water, and then proceed with normal laboratory washing procedures.[16]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory science that directly reflects an organization's commitment to safety and environmental stewardship. By understanding the compound's specific hazards, adhering to strict segregation and labeling protocols, and following established emergency procedures, researchers can effectively mitigate risks. Always prioritize consultation with your institution's Environmental Health and Safety department, as they are the definitive authority on local and federal compliance.
References
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PubChem. (n.d.). 4-Bromo-2-methylbenzenethiol. National Center for Biotechnology Information. Retrieved from [Link]
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Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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University of California, Santa Cruz. (n.d.). Halogenated Waste. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97%. Retrieved from [Link]
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Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
Thermo Fisher Scientific. (2023). Safety Data Sheet - 4-Bromothiophenol. Retrieved from [Link] (Note: Direct link to this specific SDS may vary, linking to the landing page).
-
University of California, Irvine. (n.d.). How to Work with Thiols-General SOP. Retrieved from [Link]
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University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Angene Chemical. (2025). Safety Data Sheet - 4-Bromo-2-methoxy-1-methylbenzene. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%. Retrieved from [Link]
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Government of Alberta. (2002). Thiols and Reduced Sulphur Compounds. Retrieved from [Link]
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University of Nevada, Reno. (2025). Partial List of Chemical Incompatibilities. Retrieved from [Link]
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University of Florida. (n.d.). Incompatible Chemicals. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-4-methylbenzenethiol
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 2-Bromo-4-methylbenzenethiol (CAS No. 14395-51-8). The following procedures are designed to ensure personal safety, maintain experimental integrity, and comply with institutional and regulatory standards. Our focus extends beyond mere product specifications to instill a deep-seated culture of safety, making this your trusted resource for chemical handling.
Hazard Assessment: Understanding the "Why" Behind the "What"
This compound is a compound that demands respect. Its hazard profile, a combination of a reactive thiol group and a brominated aromatic ring, necessitates stringent safety controls. The primary risks are not just irritations but acute toxicity through multiple exposure routes.[1] The intense and offensive odor characteristic of thiols serves as an immediate, albeit unwelcome, indicator of exposure.[2][3][4]
Understanding the specific GHS (Globally Harmonized System) classifications is the first step in constructing a valid safety protocol. This is not just a regulatory hurdle; it is the scientific basis for every piece of personal protective equipment (PPE) we select.
Table 1: GHS Hazard Profile for this compound [1]
| Hazard Class | Hazard Statement | Why This Matters for Your Safety |
|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Accidental ingestion can lead to systemic toxic effects. Strict hygiene measures are non-negotiable. |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | The compound can be absorbed through the skin, causing toxicity. Complete skin protection is mandatory. |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Vapors or aerosols are toxic if breathed in. All work must be conducted in a certified chemical fume hood. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Direct contact can lead to inflammation, redness, and discomfort. |
| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage | Splashes pose a severe risk of irreversible damage to the eyes. Robust eye protection is critical. |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation | Inhalation can irritate the respiratory tract, leading to coughing and discomfort. |
Core Directive: Mandatory Personal Protective Equipment (PPE)
Based on the comprehensive hazard assessment, a multi-layered PPE approach is required. This system is designed to prevent exposure through all potential routes: dermal, ocular, and respiratory.
Table 2: Essential PPE for Handling this compound
| Protection Type | Minimum Specification | Rationale and Expert Insight |
|---|---|---|
| Engineering Controls | Certified Chemical Fume Hood | Non-negotiable. Thiols are often volatile and possess a potent stench.[3] A fume hood is the primary barrier to prevent inhalation of harmful vapors and contain the offensive odor.[5][6] |
| Eye & Face Protection | Chemical Splash Goggles (ANSI Z87.1 certified) | Protects against splashes that can cause serious eye damage.[1] For tasks with a higher risk of splashing (e.g., transferring large volumes), a full face shield should be worn over the goggles.[7] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | Provides a barrier against dermal absorption and irritation.[5][8] Field Insight: Always double-glove when handling this compound. Inspect gloves for any signs of degradation or puncture before and during use. Remove the outer glove immediately upon contamination. |
| Body Protection | Flame-Retardant Laboratory Coat & Closed-Toe Shoes | A lab coat protects skin and personal clothing from incidental contact.[6][8] Shoes must fully cover the feet to protect against spills.[8][9] For larger quantities, consider a chemical-resistant apron.[10] |
| Respiratory Protection | NIOSH-Approved Respirator (Available for non-routine operations) | While a fume hood is the primary control, a respirator with organic vapor cartridges should be available for emergency situations like a large spill or fume hood failure.[6] |
Operational Protocol: A Step-by-Step Workflow for Safe Handling
This protocol provides a self-validating system for handling this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
Detailed Steps:
-
Preparation Phase (Pre-Experiment)
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly. Ensure an eyewash station and safety shower are accessible and unobstructed.[5][11]
-
Don PPE: Put on all required PPE as listed in Table 2, including a double layer of nitrile gloves.
-
Prepare Workspace: Designate a specific area within the fume hood for the procedure. Place absorbent, disposable bench paper on the work surface.
-
Assemble Materials: Bring a spill kit (containing an inert absorbent like vermiculite or sand) and a designated, clearly labeled hazardous waste container for halogenated organic waste into the fume hood.[5][6][8]
-
-
Handling Phase (During Experiment)
-
Retrieve Chemical: Obtain the container of this compound. Double-check the label to ensure it is the correct chemical.[12]
-
Perform Work: Conduct all manipulations, including weighing and transferring, at least six inches inside the fume hood sash.[12] Avoid any direct contact with the substance.[5]
-
Secure Container: Immediately after use, securely cap the original container and any vessels containing the thiol.
-
-
Post-Use & Cleanup Phase
-
Decontamination: Decontaminate any non-disposable equipment (e.g., glassware, spatulas) that came into contact with the chemical before removing it from the fume hood.
-
Clean Workspace: Wipe down the designated work area. Dispose of the contaminated bench paper in the halogenated waste container.
-
Storage: Return the chemical to its designated storage area, which should be a cool, well-ventilated location, away from incompatible materials.[5][13]
-
-
Disposal and Doffing PPE
-
Waste Segregation: All disposable items contaminated with this compound must be placed in the container labeled "Halogenated Organic Waste".[6][8] Do not mix with non-halogenated waste.[6]
-
Waste Container: Ensure the waste container is sealed and properly labeled with "Hazardous Waste" and the full chemical name.[6]
-
Doffing PPE: Remove the outer pair of gloves first. Then, remove your lab coat and eye protection. Finally, remove the inner pair of gloves, avoiding contact with your skin.
-
Hygiene: Wash your hands thoroughly with soap and water after completing all work and removing PPE.[12]
-
Emergency Procedures: Spill and Exposure Management
Minor Spill (Contained within the fume hood):
-
Use an inert absorbent material like sand or vermiculite to cover the spill.[5]
-
Once absorbed, carefully scoop the material into the designated halogenated waste container.
-
Clean the spill area thoroughly with an appropriate solvent and then soap and water.
Major Spill (Outside of a fume hood):
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Secure: Prevent entry into the contaminated area.
Exposure Protocol:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[15]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[11][15]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11][15]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15][16]
Disposal Plan: Ensuring a Safe Final Step
The disposal of this compound is as critical as its handling. As a halogenated organic compound, it requires specific waste management protocols to prevent environmental contamination and ensure regulatory compliance.
-
Waste Stream: This compound must be disposed of as hazardous chemical waste in a container specifically designated for halogenated organic waste .[6][8]
-
Container Management: Use a non-reactive, sealable container that is in good condition.[6] The container must be kept closed except when adding waste.
-
Storage of Waste: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, preferably in secondary containment.[6]
-
Final Disposal: The final disposal must be handled by your institution's EHS department or a licensed hazardous waste disposal contractor.[6] Complete all required waste disposal documentation accurately.
By adhering to this comprehensive guide, you build a framework of safety that protects you, your colleagues, and your research. Trust in these protocols is trust in a safer scientific endeavor.
References
- Apollo Scientific. (2010). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 2-Bromo-4-methyl-benzenethiol.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- PubChem. (n.d.). 4-Bromo-2-methylbenzenethiol.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Rutgers University. (n.d.). Bromine Safety Operating Procedure.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Bromo-4-methylphenol.
- Fisher Scientific. (2023). Safety Data Sheet: 4-Bromothiophenol.
- Angelo State University. (n.d.). Safety Guidelines | Organic Chemistry I Lab.
- Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
- Sigma-Aldrich. (2025). Aldrich 274372 - Safety Data Sheet.
- BenchChem. (n.d.). Proper Disposal of 2-Amino-4-bromobenzenethiol: A Guide for Laboratory Professionals.
- BenchChem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
- University College London. (2020). Thiols | Safety Services.
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Bromothiophenol.
- California State University, Bakersfield. (n.d.). Safety in the Organic Chemistry Laboratory.
- Chemistry For Everyone. (2025). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube.
- AK Scientific, Inc. (n.d.). 2-Bromo-1-isobutoxy-4-methylbenzene Safety Data Sheet.
- ECHEMI. (n.d.). 2-Methylbenzenethiol SDS.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
